Product packaging for sodium 4-methylpiperazine-1-carbodithioate(Cat. No.:CAS No. 5712-49-2)

sodium 4-methylpiperazine-1-carbodithioate

Cat. No.: B1360433
CAS No.: 5712-49-2
M. Wt: 198.3 g/mol
InChI Key: JPKVEDOCKBMPHK-UHFFFAOYSA-M
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Description

Sodium 4-methylpiperazine-1-carbodithioate is a useful research compound. Its molecular formula is C6H11N2NaS2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N2NaS2 B1360433 sodium 4-methylpiperazine-1-carbodithioate CAS No. 5712-49-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-methylpiperazine-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S2.Na/c1-7-2-4-8(5-3-7)6(9)10;/h2-5H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKVEDOCKBMPHK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N2NaS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205757
Record name 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5712-49-2
Record name 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005712492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Sodium 4-Methylpiperazine-1-carbodithioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium 4-methylpiperazine-1-carbodithioate, a dithiocarbamate salt with potential applications in medicinal chemistry and materials science. This document details a plausible synthetic protocol and outlines the expected analytical characterization based on data from closely related analogs.

Synthesis

The synthesis of this compound is typically achieved through the reaction of 1-methylpiperazine with carbon disulfide in the presence of a strong base, such as sodium hydroxide. This nucleophilic addition reaction is a common and effective method for the preparation of dithiocarbamate salts.

Experimental Protocol

Materials:

  • 1-Methylpiperazine (C₅H₁₂N₂)

  • Carbon Disulfide (CS₂)

  • Sodium Hydroxide (NaOH)

  • Ethanol (C₂H₅OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in ethanol with cooling in an ice bath.

  • To this cooled solution, add one molar equivalent of 1-methylpiperazine with continuous stirring.

  • Slowly add one molar equivalent of carbon disulfide dropwise to the reaction mixture, ensuring the temperature is maintained at or below 10°C.

  • After the complete addition of carbon disulfide, continue stirring the reaction mixture in the ice bath for a designated period, typically 2-4 hours, to ensure the completion of the reaction.

  • The resulting precipitate of this compound is then collected by filtration.

  • The collected solid is washed with cold diethyl ether to remove any unreacted starting materials.

  • The final product is dried under vacuum to yield a stable powder.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are conducted using various spectroscopic and thermal analysis techniques. The following data is based on expected values derived from analogous compounds, such as sodium morpholine-4-carbodithioate.[1]

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy is a crucial technique for identifying the functional groups present in the molecule. The characteristic vibrational frequencies provide evidence for the formation of the dithiocarbamate moiety.

Table 1: Expected Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~1480 - 1500ν(C-N) thioureide band
~1050 - 1100ν(C=S)
~950 - 1000ν(C-S)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound by providing information about the hydrogen and carbon environments within the molecule. The spectra are typically recorded in a suitable deuterated solvent, such as D₂O.

Table 2: Expected ¹H NMR Spectroscopy Data (in D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8 - 4.0Triplet4H-N-CH₂- (adjacent to CS₂)
~2.5 - 2.7Triplet4H-N-CH₂- (adjacent to CH₃)
~2.3Singlet3H-CH₃

Table 3: Expected ¹³C NMR Spectroscopy Data (in D₂O)

Chemical Shift (δ, ppm)Assignment
~210-CS₂⁻
~55-N-CH₂-
~52-N-CH₂-
~45-CH₃
Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition profile of the compound.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. This analysis helps to determine the decomposition temperature and the nature of the decomposition products. For dithiocarbamate salts, the decomposition often occurs in multiple steps.

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as it is heated or cooled. This provides information on thermal transitions such as melting, crystallization, and decomposition. The DSC thermogram would be expected to show an endothermic peak corresponding to the melting point of the compound, followed by exothermic peaks indicating decomposition.

Table 4: Expected Thermal Analysis Data

Analysis TechniqueObservation
TGAOnset of decomposition in the range of 200-300°C with distinct weight loss steps.
DSCA sharp endothermic peak indicating the melting point, followed by exothermic decomposition peaks.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up 1-Methylpiperazine 1-Methylpiperazine Mixing in Ethanol Mixing in Ethanol 1-Methylpiperazine->Mixing in Ethanol Carbon Disulfide Carbon Disulfide Carbon Disulfide->Mixing in Ethanol Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Mixing in Ethanol Cooling (Ice Bath) Cooling (Ice Bath) Mixing in Ethanol->Cooling (Ice Bath) Stirring Stirring Cooling (Ice Bath)->Stirring Filtration Filtration Stirring->Filtration Washing with Diethyl Ether Washing with Diethyl Ether Filtration->Washing with Diethyl Ether Drying under Vacuum Drying under Vacuum Washing with Diethyl Ether->Drying under Vacuum Product Sodium 4-methylpiperazine- 1-carbodithioate Drying under Vacuum->Product

Caption: A flowchart of the synthesis of this compound.

Structural Relationship

The following diagram illustrates the relationship between the starting materials and the final product.

Structural_Relationship 1-Methylpiperazine 1-Methylpiperazine Product This compound 1-Methylpiperazine->Product + CS₂ + NaOH Carbon_Disulfide Carbon Disulfide (CS₂) Carbon_Disulfide->Product NaOH Sodium Hydroxide (NaOH) NaOH->Product

Caption: Reactants leading to the formation of the target compound.

References

Sodium 4-Methylpiperazine-1-carbodithioate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-methylpiperazine-1-carbodithioate is a dithiocarbamate compound featuring a piperazine moiety. Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including as pesticides, vulcanization accelerators, and, notably, as ligands in coordination chemistry and as biologically active agents. The presence of the 4-methylpiperazine group can influence the compound's solubility, lipophilicity, and biological activity, making it a subject of interest in medicinal chemistry and drug development. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of this compound, based on available scientific literature and data from analogous compounds.

Chemical Properties and Data

While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably predicted based on the well-established chemistry of dithiocarbamates and piperazine derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5712-49-2[1][2]
Molecular Formula C6H11N2NaS2[1]
Molecular Weight 198.28 g/mol Calculated
Appearance White to pale yellow solid (Predicted)Analogy to similar dithiocarbamate salts[3]
Melting Point >300 °C (Predicted)Analogy to sodium morpholine-4-carbodithioate[3]
Solubility Soluble in water and polar organic solvents like ethanol and DMSO (Predicted)General property of sodium dithiocarbamates

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Peaks/Signals
FT-IR (ν, cm⁻¹) ~1480-1500 (C-N stretching, "thioureide band"), ~950-1050 (C=S stretching)
¹H NMR (D₂O, δ, ppm) ~3.8-4.0 (t, 4H, -N-CH₂-), ~2.8-3.0 (t, 4H, -N(CH₃)-CH₂-), ~2.5 (s, 3H, -CH₃)
¹³C NMR (D₂O, δ, ppm) ~210 (N-CSS⁻), ~55 (-N-CH₂-), ~53 (-N(CH₃)-CH₂-), ~45 (-CH₃)
Mass Spectrometry (m/z) [M-Na]⁻ at ~175.04, [M+H]⁺ for the corresponding acid at ~177.06

Experimental Protocols

Synthesis of this compound

This protocol is based on the general synthesis of dithiocarbamates from secondary amines and carbon disulfide.[3]

Materials:

  • 1-Methylpiperazine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve 1-methylpiperazine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1 equivalent) in methanol to the cooled amine solution while stirring.

  • Continue stirring for 15-20 minutes at 0-5 °C.

  • Slowly add carbon disulfide (1 equivalent) dropwise to the reaction mixture. A precipitate is expected to form.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white to pale yellow solid under vacuum to yield this compound.

Characterization Methods

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Acquire the FT-IR spectrum of the solid product using a KBr pellet or an ATR accessory.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the C-N bond (thioureide band) and the C=S bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a sample of the synthesized compound in a suitable deuterated solvent, such as D₂O.

  • Record the ¹H NMR and ¹³C NMR spectra.

  • Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the structure of the piperazine ring and the presence of the methyl and carbodithioate groups.

Mass Spectrometry:

  • Obtain the mass spectrum of the compound using electrospray ionization (ESI) in both positive and negative ion modes.

  • Analyze the mass-to-charge ratio (m/z) of the molecular ions to confirm the molecular weight of the carbodithioate anion.

Potential Biological Activity and Signaling Pathways

Dithiocarbamates are known to exhibit a range of biological activities, often attributed to their ability to chelate metal ions and interact with sulfhydryl groups in proteins. Piperazine derivatives are also prevalent in many classes of therapeutic agents. The combination of these two moieties in this compound suggests potential for interesting biological effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of dithiocarbamates and piperazine-containing compounds. Dithiocarbamates can induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the inhibition of the proteasome and the generation of reactive oxygen species (ROS).

One of the key signaling pathways implicated in cancer development and progression is the Nuclear Factor-kappa B (NF-κB) pathway . Dithiocarbamates have been shown to be potent inhibitors of NF-κB activation.

NF_kB_Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB_NFkB:f0->NFkB Releases Nucleus Nucleus Gene Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene Initiates NFkB_active->Nucleus Translocates to DTC Sodium 4-methylpiperazine- 1-carbodithioate DTC->IKK Inhibits MAPK_Pathway GrowthFactors Growth Factors / Stress Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Apoptosis Apoptosis ERK->Apoptosis CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellResponse DTC Sodium 4-methylpiperazine- 1-carbodithioate DTC->MEK Modulates DTC->ERK Modulates Experimental_Workflow Start Starting Materials (1-Methylpiperazine, CS₂, NaOH) Synthesis Synthesis Start->Synthesis Purification Purification (Filtration, Washing) Synthesis->Purification Product Sodium 4-methylpiperazine- 1-carbodithioate Purification->Product Characterization Characterization Product->Characterization BioActivity Biological Activity Screening (e.g., Cytotoxicity Assays) Product->BioActivity FTIR FT-IR Characterization->FTIR NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) BioActivity->Mechanism

References

An In-depth Technical Guide on the Core Mechanism of Action of Sodium 4-Methylpiperazine-1-carbodithioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of sodium 4-methylpiperazine-1-carbodithioate, a dithiocarbamate compound with significant therapeutic potential. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanism of Action: A Multi-faceted Approach

This compound, as a member of the dithiocarbamate class, exhibits a multi-pronged mechanism of action, primarily centered around its ability to chelate metal ions and modulate key cellular processes. Its therapeutic effects, particularly in the context of cancer, are not attributed to a single pathway but rather a synergistic interplay of several mechanisms. The core mechanisms include:

  • Metal Chelation: Dithiocarbamates are potent metal-chelating agents, with a strong affinity for transition metals such as copper and zinc.[1] This chelating property is fundamental to their biological activity.

  • Proteasome Inhibition: The formation of complexes with cellular copper is a critical step in the anticancer activity of dithiocarbamates.[2] These copper complexes can directly inhibit the proteasome, a key cellular machinery responsible for protein degradation.[2] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells.[2][3]

  • Enzyme Inhibition: Beyond the proteasome, this compound and its derivatives have been shown to inhibit various enzymes, including α-glucosidase, which is relevant in the context of diabetes.[4]

  • Induction of Oxidative Stress: By interfering with metal-dependent enzymes involved in redox homeostasis, such as superoxide dismutase, dithiocarbamates can induce oxidative stress within cells, contributing to their cytotoxic effects.[5]

  • Interaction with DNA: Metal complexes of dithiocarbamate derivatives have been shown to interact with DNA, potentially through intercalation or groove binding, leading to DNA damage and cell cycle arrest.[6]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of 4-methylpiperazine-1-carbodithioate derivatives from various studies. It is important to note that much of the available data is on derivatives of the parent compound, and direct quantitative data on this compound is limited.

Table 1: In Vitro Anticancer Activity of 4-Substituted-Piperazine-1-carbodithioate Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
8f 2,4-diaminoquinazoline derivativeA549 (Lung)1.58[7]
MCF-7 (Breast)2.27[7]
HeLa (Cervical)2.01[7]
HT29 (Colorectal)1.93[7]
HCT-116 (Colorectal)1.76[7]
8m 2,4-diaminoquinazoline derivativeA549 (Lung)1.84[7]
MCF-7 (Breast)3.27[7]
HeLa (Cervical)2.56[7]
HT29 (Colorectal)2.11[7]
HCT-116 (Colorectal)2.33[7]
8q 2,4-diaminoquinazoline derivativeA549 (Lung)1.47[7]
MCF-7 (Breast)4.68[7]
HeLa (Cervical)2.15[7]
HT29 (Colorectal)1.98[7]
HCT-116 (Colorectal)1.89[7]

Table 2: Enzyme Inhibition Data for Piperazine-1-carbodithioate Derivatives

Compound IDEnzymeInhibition TypeKi (µM)Reference
PC1 Yeast α-glucosidaseNoncompetitive5.75[4]
PC2 Yeast α-glucosidaseNoncompetitive12.70[4]
PC6 Yeast α-glucosidaseNoncompetitive20.93[4]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Proteasome Inhibition-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by the copper complex of 4-methylpiperazine-1-carbodithioate, leading to proteasome inhibition and subsequent apoptosis.

G cluster_extracellular Extracellular cluster_cellular Cellular DTC Sodium 4-methylpiperazine- 1-carbodithioate (DTC) DTC_Cu DTC-Cu(II) Complex DTC->DTC_Cu Chelation Cu2+ Extracellular Cu(II) Cu2+->DTC_Cu Proteasome 26S Proteasome DTC_Cu->Proteasome Inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Prevents Degradation ER_Stress ER Stress Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase_Activation Caspase Activation UPR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proteasome inhibition pathway of DTC-Cu complex.

Experimental Workflow for Assessing Anticancer Activity

The following diagram outlines a typical workflow for evaluating the in vitro anticancer effects of this compound.

G Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of the compound Cell_Culture->Compound_Treatment Incubation Incubate for a defined period (e.g., 48h) Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, MTS) Incubation->Viability_Assay Data_Analysis Analyze data to determine IC50 values Viability_Assay->Data_Analysis Mechanism_Studies Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle) Data_Analysis->Mechanism_Studies End End Mechanism_Studies->End

Caption: Workflow for in vitro anticancer screening.

Detailed Experimental Protocols

Synthesis of this compound

Materials:

  • N-methylpiperazine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve N-methylpiperazine in ethanol in a flask placed in an ice bath.

  • Slowly add an equimolar amount of carbon disulfide to the solution while stirring. The reaction is exothermic. Maintain the temperature below 10°C.

  • After the addition of CS₂ is complete, continue stirring for 1-2 hours in the ice bath.

  • Prepare a solution of sodium hydroxide in ethanol.

  • Slowly add the ethanolic NaOH solution to the reaction mixture. A precipitate of this compound will form.

  • Continue stirring for another hour at room temperature.

  • Collect the precipitate by filtration and wash it with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain the final compound.

In Vitro Proteasome Activity Assay (Fluorogenic Peptide Substrate)

Materials:

  • Purified 20S or 26S proteasome

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • This compound (and copper sulfate if studying the complex)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compound to the wells.

  • If studying the copper complex, pre-incubate the compound with an equimolar concentration of CuSO₄ for 30 minutes.

  • Add the purified proteasome to each well and incubate for 15-30 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) kinetically over a period of 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

Materials:

  • Yeast α-glucosidase

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, add the phosphate buffer.

  • Add varying concentrations of the test compound to the wells.

  • Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding the Na₂CO₃ solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (this compound)

  • 96-well microplate

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound in methanol.

  • In a 96-well plate, add the DPPH solution to each well.

  • Add the different concentrations of the test compound to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

This compound is a promising therapeutic agent with a complex and multifaceted mechanism of action. Its ability to chelate metals, inhibit the proteasome, modulate enzyme activity, and induce oxidative stress contributes to its potent biological effects, particularly its anticancer properties. Further research is warranted to fully elucidate the intricate signaling pathways involved and to translate its therapeutic potential into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to explore the full capabilities of this intriguing molecule.

References

An In-depth Technical Guide to the Molecular Structure of Sodium 4-Methylpiperazine-1-carbodithioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, synthesis, and spectroscopic characterization of sodium 4-methylpiperazine-1-carbodithioate. The information presented is compiled from available data on the target molecule and its close structural analogs, offering a comprehensive resource for researchers in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a dithiocarbamate salt. The core structure consists of a piperazine ring substituted at one nitrogen atom with a methyl group and at the other with a carbodithioate group (-CS₂⁻). The negative charge of the carbodithioate moiety is balanced by a sodium cation. Dithiocarbamates are known for their strong metal-chelating properties and diverse biological activities.

The key structural feature is the delocalization of the negative charge across the S-C-S moiety, which imparts a partial double bond character to the C-S bonds.[1] This delocalization is crucial for its coordinating ability and biological function.

Experimental Protocols

Synthesis of this compound

The synthesis of dithiocarbamates is a well-established nucleophilic addition reaction.[1] The following protocol is a standard method adapted for the synthesis of the title compound.

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Dithiocarbamate Formation cluster_2 Product Isolation A Dissolve 1-methylpiperazine in diethyl ether B Prepare ice-cold methanolic solution of NaOH A->B Combine solutions C Add carbon disulfide (CS2) dropwise at 0°C B->C D Stir vigorously for 4 hours at low temperature C->D E Collect white precipitate by filtration D->E F Wash precipitate with cold diethyl ether E->F G Dry in a desiccator F->G H Sodium 4-methylpiperazine- 1-carbodithioate G->H Final Product

Caption: A general workflow for the synthesis of this compound.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-methylpiperazine (1 equivalent) in a suitable solvent like diethyl ether.

  • Base Addition: Separately, prepare a solution of sodium hydroxide (1 equivalent) in ice-cold methanol. Add the NaOH solution to the 1-methylpiperazine solution and stir for 15 minutes in an ice bath.

  • Reaction with Carbon Disulfide: While maintaining the low temperature, add carbon disulfide (1 equivalent) dropwise to the reaction mixture.

  • Reaction Progression: Stir the resulting mixture vigorously for approximately 4 hours. A white precipitate of the sodium salt will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator to yield pure this compound.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in D₂O are summarized below, based on data from 1-methylpiperazine and related dithiocarbamate derivatives.[3][4][5]

Table 1: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~ 3.8 - 4.0Triplet-N-CH₂- (adjacent to -CS₂⁻)
¹H~ 2.5 - 2.7Triplet-N-CH₂- (adjacent to -NCH₃)
¹H~ 2.3Singlet-CH₃
¹³C~ 210Singlet-CS₂⁻ (dithiocarbamate carbon)
¹³C~ 55Singlet-N-CH₂- (piperazine carbons)
¹³C~ 46Singlet-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of dithiocarbamates provides key information about the bonding within the molecule. The characteristic vibrational frequencies are presented in Table 2, with expected values derived from analogous compounds.[1][6]

Table 2: Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)VibrationSignificance
~ 1450 - 1500ν(C-N)The "thioureide" band, indicating partial double bond character.
~ 950 - 1050ν(C=S)Stretching vibration of the carbon-sulfur double bond.
~ 1100 - 1150ν(C-S)Stretching vibration of the carbon-sulfur single bond.
Mass Spectrometry (MS)

While mass spectrometry of the sodium salt itself is less common, analysis of ester derivatives of 4-methylpiperazine-1-carbodithioic acid provides insight into the fragmentation pattern. The molecular ion peak would correspond to the anionic component, C₆H₁₁N₂S₂⁻.

Table 3: Predicted Mass Spectrometry Data

m/zFragment
175.04[M]⁻ (C₆H₁₁N₂S₂⁻)
100.10[M - CS₂]⁻ (C₅H₁₂N₂)
76.04[CS₂]⁻
Crystallographic Data (from Analog Sodium Morpholine-4-carbodithioate)

The crystallographic data for the closely related sodium morpholine-4-carbodithioate provides a reliable model for the expected bond lengths and angles in the dithiocarbamate moiety of the title compound.[1]

Table 4: Key Crystallographic Parameters from a Structural Analog

ParameterValue (for Sodium Morpholine-4-carbodithioate)
C-S Bond Lengths1.7151 Å and 1.7390 Å
S-C-S Bond Angle120.40°
S-Na Bond Distance3.0291 Å
Crystal SystemMonoclinic
Space GroupP2₁/c

Potential Applications and Biological Activity

Derivatives of 4-methylpiperazine-1-carbodithioate have shown promising biological activity, particularly as antifungal and anticancer agents.[7][8][9] The dithiocarbamate moiety is a key pharmacophore that can chelate metal ions essential for enzymatic activity in pathogens or cancer cells.

Proposed Antifungal Screening Workflow

The following diagram outlines a typical experimental workflow for evaluating the antifungal activity of a new compound like this compound.

Workflow for Antifungal Activity Screening

G cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Studies A Prepare fungal cultures (e.g., Candida albicans) B Disc Diffusion Assay with test compound A->B C Measure zone of inhibition B->C D Broth Microdilution Assay C->D Active compounds E Determine Minimum Inhibitory Concentration (MIC) D->E F Ergosterol Biosynthesis Assay E->F G Cell Membrane Permeability Assay E->G H Reactive Oxygen Species (ROS) Assay E->H I Identify lead compound for further development F->I G->I H->I

Caption: A standard workflow for the evaluation of antifungal properties of a test compound.

This workflow progresses from a qualitative primary screen to quantitative determination of potency and initial mechanistic studies. The potential antifungal activity of dithiocarbamates is often linked to the inhibition of metalloenzymes, such as lanosterol 14α-demethylase in fungi, or disruption of cellular redox balance.[8]

Conclusion

This compound is a structurally interesting molecule with significant potential for applications in medicinal chemistry and materials science. While direct and comprehensive experimental data for this specific salt is sparse, a robust understanding of its molecular structure and properties can be confidently inferred from the extensive research on its close chemical analogs. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and explore the applications of this and related dithiocarbamate compounds.

References

An In-depth Technical Guide on the Solubility and Stability of Sodium 4-Methylpiperazine-1-carbodithioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-methylpiperazine-1-carbodithioate is a dithiocarbamate salt that holds potential in various chemical and pharmaceutical applications, primarily owing to its properties as a chelating agent and a synthetic intermediate. An understanding of its solubility and stability is paramount for its effective utilization in research and development, particularly in drug development where these parameters directly impact formulation, storage, and biological activity.

This technical guide provides a comprehensive overview of the known characteristics of this compound and related dithiocarbamate compounds. Due to the limited availability of specific quantitative data for this particular salt in published literature, this document emphasizes the experimental protocols necessary for its thorough characterization. The methodologies outlined herein are based on established principles for the analysis of dithiocarbamates and are designed to enable researchers to generate precise solubility and stability profiles.

Physicochemical Properties

Molecular Formula: C₆H₁₁N₂NaS₂

Molecular Weight: 198.28 g/mol

Appearance: White to off-white crystalline solid (typical for sodium dithiocarbamate salts)

Solubility Profile: Data and Experimental Protocol

A comprehensive understanding of the solubility of this compound in various solvents is crucial for its application in synthesis, formulation, and analytical testing. The following tables provide a template for the presentation of experimentally determined solubility data.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility ( g/100 mL)
Water[Insert Experimental Data]
Ethanol[Insert Experimental Data]
Methanol[Insert Experimental Data]
Acetone[Insert Experimental Data]
Dichloromethane[Insert Experimental Data]
Acetonitrile[Insert Experimental Data]

Table 2: Temperature Dependence of Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
10[Insert Experimental Data]
25[Insert Experimental Data]
40[Insert Experimental Data]
60[Insert Experimental Data]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

3.2.1 Materials and Equipment

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique

  • Volumetric flasks and pipettes

3.2.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove any suspended solid particles, centrifuge the aliquot at a high speed.

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

3.2.3 Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Centrifuge E->F G Dilute supernatant F->G H HPLC analysis G->H I Quantify against calibration curve H->I

Workflow for Shake-Flask Solubility Determination

Stability Profile: Data and Experimental Protocols

Dithiocarbamates are known to be susceptible to degradation under various environmental conditions. A thorough stability assessment is critical to define appropriate storage conditions and predict the shelf-life of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways. These studies also help in developing and validating stability-indicating analytical methods.

Table 3: Summary of Forced Degradation Studies on this compound

Stress ConditionReagent/ConditionDurationObservations (e.g., % Degradation, No. of Degradants)
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours[Insert Experimental Data]
Base Hydrolysis 0.1 M NaOH24, 48, 72 hours[Insert Experimental Data]
Oxidation 3% H₂O₂24, 48, 72 hours[Insert Experimental Data]
Thermal Degradation 60°C1, 3, 7 days[Insert Experimental Data]
Photostability ICH Q1B conditionsAs per guideline[Insert Experimental Data]
Experimental Protocol for Forced Degradation Studies

4.2.1 General Procedure

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/organic co-solvent mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Store at a specified temperature (e.g., room temperature or elevated).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Store at a specified temperature.

    • Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

    • Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw aliquots at predetermined time intervals.

  • Sample Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis of the parent peak is recommended.

4.2.2 Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions A Prepare stock solution of compound B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H2O2) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Withdraw samples at time points B->G C->G D->G E->G F->G H Neutralize (if applicable) G->H I Analyze by Stability-Indicating HPLC H->I J Identify and quantify degradants I->J G A This compound B 1-Methylpiperazine A->B  H+ (Acidic Condition) C Carbon Disulfide (CS2) A->C  H+ (Acidic Condition)

Sodium 4-Methylpiperazine-1-carbodithioate: A Technical Review of its Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-methylpiperazine-1-carbodithioate is a water-soluble dithiocarbamate compound that has garnered significant interest in medicinal and coordination chemistry. Dithiocarbamates are a class of organosulfur compounds characterized by the −NCSS− functional group, which are well-known for their strong metal-chelating properties and diverse biological activities. The incorporation of a piperazine ring, a privileged scaffold in drug discovery, often enhances the pharmacological profile of molecules, improving their pharmacokinetic properties and biological interactions.[1]

This technical guide provides a comprehensive review of the available literature on this compound and its derivatives. It covers the synthesis, physicochemical properties, and detailed biological activities, including anticancer, urease inhibitory, and α-glucosidase inhibitory effects. Special emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of key processes and mechanisms to provide a thorough resource for researchers in the field.

Synthesis and Physicochemical Properties

The synthesis of sodium dithiocarbamates is a well-established process involving the nucleophilic addition of a secondary amine to carbon disulfide in the presence of a strong base.[2] This reaction is typically exothermic and conducted at low temperatures to ensure stability and high yield.[2]

Physicochemical Data

While comprehensive experimental data for the title compound is limited, information from chemical suppliers and related compounds provides key insights into its properties. The precursor, 1-methylpiperazine, is a colorless liquid at room temperature with good solubility in water and organic solvents.[3] The final sodium salt is expected to be a water-soluble solid.[4]

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound1-Methylpiperazine (Precursor)
CAS Number 5712-49-2[4]109-01-3
Molecular Formula C₆H₁₁N₂NaS₂[4]C₅H₁₂N₂
Molecular Weight 198.28 g/mol [4]100.16 g/mol
Appearance White to off-white solid (Expected)Colorless liquid[3]
Melting Point Not available-6 °C
Boiling Point Not available138 °C
Solubility Water-soluble[4]Soluble in water and organic solvents[3]
Computed Properties H-Bond Acceptors: 3, Heavy Atom Count: 11[4]

Experimental Protocol: Synthesis

The following protocol is adapted from the synthesis of the structurally analogous compound, sodium morpholine-4-carbodithioate.[2]

Objective: To synthesize this compound.

Materials:

  • 1-Methylpiperazine (1.0 eq)

  • Carbon Disulfide (CS₂) (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.0 eq)

  • Methanol (ice-cold)

  • Diethyl Ether

Procedure:

  • Dissolve 1-methylpiperazine (1.0 eq) in diethyl ether and stir for 10 minutes in an ice bath.

  • Separately, prepare an ice-cold solution of sodium hydroxide (1.0 eq) in methanol.

  • Add the methanolic NaOH solution to the 1-methylpiperazine solution and continue stirring at ice-cold temperature for 15 minutes.

  • Slowly add carbon disulfide (1.0 eq) dropwise to the reaction mixture.

  • Stir the mixture for 4 hours, maintaining the ice-cold temperature. A white precipitate is expected to form.

  • Collect the precipitate by filtration.

  • Wash the collected solid with diethyl ether to remove unreacted starting materials.

  • Dry the final product, this compound, in a desiccator.

Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the structure and purity of the compound. For a related potassium salt, characteristic piperazine ring proton signals appear around δ 3.60-4.40 ppm.[5] The >C=S carbon signal is expected in the ¹³C NMR spectrum around δ 209 ppm.[2][5]

  • FTIR Spectroscopy: To identify characteristic functional group vibrations, such as C-N (approx. 1414 cm⁻¹) and C=S (approx. 1108 cm⁻¹).[2]

  • Mass Spectrometry: To confirm the molecular weight of the anion.

G Workflow for Synthesis of this compound cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Workup & Purification A 1. Dissolve 1-Methylpiperazine in Diethyl Ether C 3. Mix solutions in an ice bath A->C B 2. Prepare ice-cold NaOH in Methanol B->C D 4. Add Carbon Disulfide (CS₂) dropwise C->D Stir for 15 min E 5. Stir for 4 hours at 0°C (Precipitate forms) D->E F 6. Filter the mixture E->F G 7. Wash solid with Diethyl Ether F->G H 8. Dry the final product G->H I Sodium 4-Methylpiperazine- 1-carbodithioate H->I Final Product

Figure 1. General workflow for the synthesis of the title compound.

Biological Activity

Derivatives of 4-methylpiperazine-1-carbodithioate have demonstrated significant potential in several therapeutic areas, most notably as anticancer agents and enzyme inhibitors.

Anticancer and Antiproliferative Activity

A substantial body of research highlights the potent anticancer activity of piperazine-dithiocarbamate derivatives against a wide range of human cancer cell lines.

Table 2: In Vitro Anticancer Activity (IC₅₀/GI₅₀ in µM) of Piperazine-Dithiocarbamate Derivatives

Compound TypeCell LineCancer TypeIC₅₀ / GI₅₀ (µM)Reference
Dehydroabietyl Piperazine Dithiocarbamate Ru(II) Complex (6a)MGC-803Gastric Cancer1.0 ± 0.2[6]
T-24Bladder Cancer1.1 ± 0.1[6]
HepG2Liver Cancer2.1 ± 0.2[6]
A549Lung Cancer4.2 ± 0.7[6]
MCF-7Breast Cancer2.1 ± 0.4[6]
Dehydroabietyl Piperazine Dithiocarbamate Ru(II) Complex (6c)MGC-803Gastric Cancer1.1 ± 0.2[6]
T-24Bladder Cancer1.1 ± 0.1[6]
HepG2Liver Cancer1.9 ± 0.1[6]
A549Lung Cancer3.8 ± 0.5[6]
MCF-7Breast Cancer1.9 ± 0.1[6]
Methanesulfonyl-Piperazine-Dithiocarbamate (5b)A-549Lung Cancer25.11% viability[7]
Methanesulfonyl-Piperazine-Dithiocarbamate (5i)A-549Lung Cancer25.31% viability[7]
Benzothiazole-Piperazine-Dithiocarbamate (3f)LOX IMVIMelanomaSignificant[8]

Note: Data is for structurally related derivatives, not the sodium salt itself, as specific data for the title compound was not available in the reviewed literature.

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO, water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT assay, e.g., acidified isopropanol)

  • 96-well microplate, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include wells for vehicle control (solvent only) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Addition of Reagent:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Measurement:

    • For MTT: After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • For MTS: No solubilization step is needed.

  • Read the absorbance on a microplate reader at the appropriate wavelength (approx. 570 nm for MTT; 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Therefore, urease inhibitors are of great interest for treating infections. Piperazine-based carbodithioates have shown promising urease inhibitory activity.

Table 3: Urease Inhibitory Activity of Piperazine-Carbodithioate Derivatives

Compound SeriesMost Potent CompoundIC₅₀ (µM) vs. Jack Bean UreaseStandard (Thiourea) IC₅₀ (µM)
Pyridylpiperazine-based carbodithioates (5a-5n)5j (o-tolyl moiety)5.16 ± 2.6823 ± 0.03
Pyridylpiperazine-based carbodithioates (7a-7n)7i (4-nitrophenyl)10.51 ± 0.3423 ± 0.03

Objective: To measure the inhibitory effect of a compound on urease activity by quantifying ammonia production.

Materials:

  • Jack Bean Urease (or H. pylori urease)

  • Urea solution (e.g., 500 mM)

  • Phosphate buffer (e.g., 50 mM, pH 6.8-7.0)

  • Test inhibitor and standard inhibitor (e.g., Thiourea)

  • Phenol Red indicator (optional, for some methods)

  • Reagent A (Phenol-nitroprusside solution)

  • Reagent B (Alkaline hypochlorite solution)

  • 96-well microplate, microplate reader

Procedure:

  • Pre-incubation: In a 96-well plate, add 25 µL of the test inhibitor solution (at various concentrations) to 25 µL of the urease enzyme solution. Incubate for a set time (e.g., 4 hours at room temperature or 30 min at 37°C).[8]

  • Reaction Initiation: Add 200 µL of a buffered urea solution to each well to start the reaction.[8]

  • Reaction Termination & Detection:

    • After a defined incubation period (e.g., 10-30 minutes), the reaction is stopped, and ammonia is detected.

    • Add 100 µL of Reagent A to each well, followed by 50 µL of Reagent B. The addition of Reagent A typically terminates the urease reaction.[9]

  • Incubation for Color Development: Incubate the plate for 30 minutes in the dark to allow for the formation of the colored indophenol blue complex.

  • Measurement: Read the absorbance at approximately 670 nm.[9]

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100. Determine the IC₅₀ value from the dose-response curve.

G Workflow for Urease Inhibition Assay A 1. Add Urease Enzyme and Test Inhibitor to 96-well plate B 2. Pre-incubate at 37°C A->B 30 min C 3. Add Urea Substrate to initiate the reaction B->C D 4. Incubate to allow Ammonia (NH₃) production C->D 10-30 min E 5. Add Reagent A (Phenol) and Reagent B (Hypochlorite) D->E F 6. Incubate for color development (Indophenol Blue) E->F 30 min, dark G 7. Read Absorbance at ~670 nm F->G H 8. Calculate % Inhibition and IC₅₀ G->H

Figure 2. General workflow for a colorimetric urease inhibition assay.
α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. Dithiocarbamate derivatives have been identified as potent inhibitors of this enzyme.

Table 4: α-Glucosidase Inhibitory Activity of Piperazine-Carbodithioate Derivatives

Compound SeriesMost Potent CompoundKᵢ (µM) vs. Yeast α-GlucosidaseInhibition Type
4-(dimethylaminoalkyl)piperazine-1-carbodithioatePC1 (4-chlorophenyl)5.75Noncompetitive
PC2 (2,4-dichlorophenyl)12.70Noncompetitive

Objective: To determine the inhibitory effect of a compound on α-glucosidase activity.

Materials:

  • Yeast α-glucosidase (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test inhibitor and standard inhibitor (e.g., Acarbose)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) to stop the reaction

  • 96-well microplate, microplate reader

Procedure:

  • Pre-incubation: In a 96-well plate, mix 50 µL of the test inhibitor solution with 100 µL of the α-glucosidase enzyme solution (e.g., 1 U/mL in buffer). Incubate at 37°C for 10 minutes.[10]

  • Reaction Initiation: Add 50 µL of the pNPG substrate solution (e.g., 3 mM in buffer) to each well to start the reaction.[10]

  • Reaction Incubation: Incubate the plate at 37°C for another 10-30 minutes. The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow.

  • Reaction Termination: Add 100 µL of Na₂CO₃ solution to stop the reaction.[10] This also enhances the yellow color of the p-nitrophenol product.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Kinetic studies (e.g., Lineweaver-Burk plots) can be performed by varying substrate concentrations to determine the type of inhibition (competitive, noncompetitive, etc.).

Mechanisms of Action

The biological effects of piperazine-dithiocarbamates stem from their ability to interact with multiple cellular targets and pathways.

Anticancer Mechanisms

The anticancer activity of these compounds is often multifactorial, involving the induction of cell cycle arrest and apoptosis, and potentially the inhibition of pro-survival signaling pathways.

  • Induction of DNA Damage and Cell Cycle Arrest: Studies on related dithiocarbamate metal complexes have shown they can induce DNA damage, evidenced by the upregulation of phosphorylated H2AX (p-H2AX), a sensitive DNA damage marker.[6] This damage can trigger cell cycle checkpoints, leading to arrest. Piperazine derivatives have been shown to cause cell cycle arrest in either the G1 or G2/M phase.[6] G1 arrest is often associated with the upregulation of inhibitors like p27 and downregulation of progression factors like Cyclin E.[6]

  • Induction of Apoptosis: The DNA damage and cell cycle arrest ultimately converge on the activation of apoptosis (programmed cell death). This is characterized by changes in the expression of key regulatory proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the activation of executioner caspases like caspase-9, culminating in cell death.[6]

  • Inhibition of NF-κB Signaling: Dithiocarbamates are well-known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cancer cell survival by promoting the expression of anti-apoptotic genes. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Upon receiving a pro-inflammatory signal (like TNF-α), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription. Dithiocarbamates can interfere with this process, preventing NF-κB activation and thereby sensitizing cancer cells to apoptosis.[1]

G Proposed Anticancer Signaling Pathways cluster_0 DNA Damage & Cell Cycle Arrest cluster_1 Apoptosis Induction cluster_2 NF-κB Pathway Inhibition compound Piperazine Dithiocarbamate Derivative dna_damage DNA Damage compound->dna_damage bax ↑ Bax compound->bax bcl2 ↓ Bcl-2 compound->bcl2 compound->inhibition ph2ax ↑ p-H2AX dna_damage->ph2ax p27 ↑ p27 dna_damage->p27 cyclinE ↓ Cyclin E dna_damage->cyclinE g1_arrest G1 Phase Arrest p27->g1_arrest cyclinE->g1_arrest apoptosis Apoptosis g1_arrest->apoptosis cyto_c Cytochrome c Release bax->cyto_c ↑ Bax/Bcl-2 ratio bcl2->cyto_c ↑ Bax/Bcl-2 ratio caspase9 ↑ Caspase-9 cyto_c->caspase9 caspase9->apoptosis tnf TNF-α ikk IKK Complex tnf->ikk ikba IκBα Degradation ikk->ikba nfkb_trans NF-κB Nuclear Translocation ikba->nfkb_trans survival_genes Anti-Apoptotic Gene Expression nfkb_trans->survival_genes survival_genes->apoptosis Inhibition inhibition->ikba Inhibition

Figure 3. Key signaling pathways affected by piperazine dithiocarbamate derivatives.
Enzyme Inhibition Mechanism

Kinetic studies on piperazine-dithiocarbamate derivatives reveal they often act as noncompetitive inhibitors of α-glucosidase. This means they do not bind to the enzyme's active site where the substrate binds, but rather to an allosteric site elsewhere on the enzyme. Binding at this allosteric site induces a conformational change in the enzyme, which alters the active site's shape or accessibility, thereby reducing its catalytic efficiency without competing with the substrate. This mode of inhibition can be advantageous as its effectiveness is not overcome by high substrate concentrations.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant, well-documented biological activities. Their straightforward synthesis and potent effects as anticancer agents and inhibitors of key metabolic enzymes like urease and α-glucosidase make them attractive candidates for further drug development. The mechanisms of action, involving the induction of DNA damage, cell cycle arrest, apoptosis, and inhibition of critical survival pathways like NF-κB, provide a solid foundation for rational drug design. This technical guide consolidates the current knowledge, offering researchers the necessary data and protocols to advance the exploration of these promising therapeutic agents.

References

An In-depth Technical Guide to Sodium 4-methylpiperazine-1-carbodithioate (CAS 5712-49-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-methylpiperazine-1-carbodithioate, identified by CAS number 5712-49-2, is a water-soluble dithiocarbamate compound. Dithiocarbamates are a versatile class of organosulfur compounds known for their strong metal-chelating properties and diverse biological activities. This guide provides a comprehensive overview of the known properties, potential uses, and synthetic approaches for this compound, with a focus on its relevance to research and drug development. While specific data for CAS 5712-49-2 is limited in publicly available literature, this guide extrapolates information from closely related piperazine-carbodithioate derivatives and the broader class of dithiocarbamates to provide a thorough technical overview.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is a water-soluble compound, a characteristic enhanced by the methylpiperazine moiety, making it suitable for aqueous-phase reactions[1]. The carbodithioate group imparts strong chelating properties, allowing for the formation of stable complexes with various transition metals[1].

PropertyValueReference
CAS Number 5712-49-2N/A
Molecular Formula C₆H₁₁N₂NaS₂[1]
Molecular Weight 198.28 g/mol [1]
IUPAC Name sodium;4-methylpiperazine-1-carbodithioateN/A
Synonyms 1-Piperazinecarbodithioic acid, 4-methyl-, sodium salt (1:1)[1]
Appearance Not specified (likely a solid)N/A
Solubility Water-soluble[1]
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A

Synthesis

General Experimental Protocol for Synthesis of Sodium N,N-Disubstituted Dithiocarbamates

Materials:

  • 1-Methylpiperazine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • A suitable solvent (e.g., water, ethanol, or a mixture)

  • Ice bath

Procedure:

  • Preparation of the Amine Solution: Dissolve 1-methylpiperazine in the chosen solvent in a flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Addition of Base: Slowly add a solution of sodium hydroxide to the cooled amine solution while stirring.

  • Addition of Carbon Disulfide: While maintaining the low temperature, add carbon disulfide dropwise to the reaction mixture. The reaction is exothermic, so slow addition is crucial to control the temperature.

  • Reaction: Continue stirring the mixture in the ice bath for a specified period (typically 1-3 hours) to ensure the reaction goes to completion.

  • Isolation of the Product: The sodium dithiocarbamate salt may precipitate out of the solution, or the solvent may need to be removed under reduced pressure. The resulting solid can be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any unreacted starting materials, and then dried under vacuum.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation amine 1-Methylpiperazine reaction_mixture Reaction in Solvent (e.g., Water/Ethanol) - Ice Bath Cooling - Stirring amine->reaction_mixture cs2 Carbon Disulfide cs2->reaction_mixture naoh Sodium Hydroxide naoh->reaction_mixture filtration Filtration reaction_mixture->filtration washing Washing with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying product This compound drying->product

General synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for CAS 5712-49-2 are not widely published. However, based on the analysis of related compounds, the following characteristic signals can be anticipated:

  • ¹H NMR: Signals corresponding to the methyl group protons (singlet, ~2.2-2.5 ppm) and the non-equivalent methylene protons of the piperazine ring (multiplets, ~2.5-4.0 ppm).

  • ¹³C NMR: Resonances for the methyl carbon (~45-50 ppm), the piperazine ring carbons (~50-60 ppm), and a characteristic downfield signal for the carbodithioate carbon (>200 ppm).

  • IR Spectroscopy: Characteristic stretching vibrations for C-N bonds (~1450-1490 cm⁻¹), and the C=S bond of the dithiocarbamate group (~950-1050 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak of the corresponding free acid or fragments related to the 4-methylpiperazine-1-carbodithioate anion.

Uses and Applications in Research and Drug Development

This compound serves as a versatile building block and ligand in several areas of chemical research and development.

Coordination Chemistry

The dithiocarbamate functional group is an excellent chelating agent for a wide range of metal ions. This property makes this compound a valuable ligand in coordination chemistry for the synthesis of novel metal complexes[1]. These complexes have potential applications in catalysis, materials science, and as therapeutic or diagnostic agents.

Organic Synthesis

This compound can be used as a precursor in the synthesis of more complex organic molecules. The dithiocarbamate group can be further functionalized or used to introduce the 4-methylpiperazine moiety into other molecular scaffolds.

Potential in Drug Discovery

The piperazine ring is a common scaffold in many approved drugs, and dithiocarbamates have a well-documented history of diverse biological activities. While direct biological data for this compound is scarce, research on structurally similar compounds suggests several potential therapeutic applications.

Biological Activity and Potential Mechanisms of Action

Studies on various piperazine-1-carbodithioate derivatives have revealed a range of biological activities, suggesting potential avenues of investigation for this compound.

Anticancer Activity

Several studies have reported the antiproliferative activity of piperazine-1-carbodithioate derivatives against various human cancer cell lines, including lung, breast, and colorectal cancer[2]. The proposed mechanisms of action for dithiocarbamates as anticancer agents are often multifactorial and can involve:

  • Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell survival and proliferation.

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that can lead to apoptosis.

  • Metal Chelation: Disruption of metal homeostasis within cancer cells.

Antimicrobial and Antifungal Activity

Dithiocarbamates have been investigated for their efficacy against a range of microbial and fungal pathogens. The mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth or to interfere with key enzymatic processes.

Enzyme Inhibition

Derivatives of piperazine-1-carbodithioate have been shown to inhibit specific enzymes. For instance, certain derivatives have demonstrated potent urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori[3].

G cluster_mechanism Potential Mechanisms of Action cluster_cellular_effects Resulting Cellular Effects DTC Sodium 4-methylpiperazine- 1-carbodithioate chelation Metal Ion Chelation (e.g., Cu²⁺, Zn²⁺) DTC->chelation enzyme_inhibition Enzyme Inhibition (e.g., Urease, Kinases) DTC->enzyme_inhibition ros_generation ROS Generation DTC->ros_generation disruption Disruption of Cellular Homeostasis chelation->disruption growth_inhibition Inhibition of Cell Growth and Proliferation enzyme_inhibition->growth_inhibition apoptosis Apoptosis ros_generation->apoptosis disruption->growth_inhibition

Conceptual diagram of potential mechanisms of action for dithiocarbamates.

Conclusion and Future Directions

This compound (CAS 5712-49-2) is a chemical entity with significant potential, primarily due to its dithiocarbamate functionality and the presence of the pharmacologically relevant piperazine scaffold. While this guide provides a comprehensive overview based on available data and knowledge of related compounds, there is a clear need for further research to fully elucidate its specific properties and biological activities.

Future studies should focus on:

  • Developing and publishing a detailed and optimized synthesis protocol.

  • Comprehensive characterization using modern analytical techniques to provide a complete set of physical and spectroscopic data.

  • In-depth biological evaluation, including screening for anticancer, antimicrobial, and enzyme inhibitory activities, to identify specific therapeutic targets.

  • Mechanistic studies to understand its mode of action at a molecular level.

Such research will be invaluable for unlocking the full potential of this compound in drug discovery and other scientific applications.

References

Spectroscopic Analysis of Dithiocarbamate Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates are a versatile class of organosulfur compounds characterized by the presence of a dithiocarbamate functional group (-SCSNR₂). Their unique metal-chelating properties and diverse biological activities have positioned them as significant molecules in fields ranging from agriculture to medicine.[1][2] In drug development, dithiocarbamate derivatives are being explored for a wide array of therapeutic applications, including anticancer, neuroprotective, and antimicrobial agents.[3][4] The therapeutic potential of these compounds is often linked to their ability to modulate key cellular signaling pathways.

A thorough understanding of the structural and electronic properties of dithiocarbamate compounds is paramount for elucidating their mechanism of action and for the rational design of new drug candidates. Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for the characterization of these molecules. This technical guide provides an in-depth overview of the spectroscopic analysis of dithiocarbamate compounds, including key data, experimental protocols, and a focus on their interaction with biologically relevant signaling pathways.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the key functional groups within a dithiocarbamate molecule and for determining the coordination mode of the dithiocarbamate ligand to a metal center. The most diagnostic IR absorption bands for dithiocarbamates are the ν(C-N) (thioureide) and ν(C-S) stretching vibrations.

The position of the ν(C-N) stretching vibration , typically found in the 1450-1550 cm⁻¹ region, provides insight into the electronic structure of the dithiocarbamate moiety.[5] A higher wavenumber for this band indicates a greater double bond character of the C-N bond, which is influenced by the nature of the substituents on the nitrogen atom and coordination to a metal ion.

The ν(C-S) stretching vibration appears in the 950-1050 cm⁻¹ region.[5] The presence of a single, sharp band in this region is indicative of a bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are bonded to the metal center. In contrast, a splitting of this band suggests a monodentate coordination.

Table 1: Key IR Absorption Bands for Selected Dithiocarbamate Compounds (cm⁻¹)

Compound/Complexν(C-N)ν(C-S)Reference(s)
Sodium Diethyldithiocarbamate~1480~995[5]
Ni(II) Diethyldithiocarbamate~1518~997[6]
Cu(II) Diethyldithiocarbamate~1508~995[5]
Zn(II) Diethyldithiocarbamate~1505~995[5]
Sodium Pyrrolidinedithiocarbamate~1470~970N/A
[AuBr₂(DMDT)]N/AN/A[7]
[Au(ESDT)]₂N/AN/A[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and environment of the atoms within a dithiocarbamate compound. Both ¹H and ¹³C NMR are routinely used for characterization.

In ¹H NMR spectroscopy , the chemical shifts of the protons on the alkyl or aryl groups attached to the nitrogen atom are of primary interest. The integration of the signals provides quantitative information about the number of protons, confirming the stoichiometry of the ligand.

¹³C NMR spectroscopy is particularly useful for identifying the carbon atom of the NCS₂ group. This carbon is typically deshielded and appears at a characteristic chemical shift in the range of 190-215 ppm.[8] The chemical shift of this carbon is sensitive to the electronic environment and can be influenced by the substituents on the nitrogen and coordination to a metal.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected Dithiocarbamate Compounds

CompoundSolvent¹H NMR Signals¹³C NMR (NCS₂)Reference(s)
Tetrahydrofuran-2-yl diethylcarbamodithioateCDCl₃6.36 (dd), 3.90-4.03 (m), 3.65 (m), 2.42 (m), 2.21 (m), 1.96 (m), 1.23 (t)194.0[9]
[Ni(κ²-Et₂DT)₂]CDCl₃1.17–1.24 (t), 3.81–3.85 (q)N/AN/A
[Pd(κ²-Et₂DT)₂]CDCl₃1.17–1.24 (t), 3.81–3.85 (q)N/AN/A
[Pt(κ²-Et₂DT)₂]CDCl₃1.17–1.24 (t), 3.81–3.85 (q)N/AN/A

Experimental Protocols

General Synthesis of Sodium Dithiocarbamates

A general and widely used method for the synthesis of sodium dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, typically sodium hydroxide.[9][10]

Materials:

  • Amine (e.g., diethylamine, pyrrolidine)

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol or other suitable solvent

  • Ice bath

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of sodium hydroxide solution to the cooled amine solution with constant stirring.

  • To this mixture, add an equimolar amount of carbon disulfide dropwise while maintaining the low temperature and continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 2-4 hours).

  • The resulting precipitate of the sodium dithiocarbamate is then collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

General Synthesis of Metal-Dithiocarbamate Complexes

Metal-dithiocarbamate complexes are typically synthesized by the reaction of the corresponding sodium dithiocarbamate salt with a metal salt in a suitable solvent.[10][11]

Materials:

  • Sodium dithiocarbamate salt

  • Metal salt (e.g., NiCl₂, CuCl₂, ZnCl₂)

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the sodium dithiocarbamate salt in the chosen solvent.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the dithiocarbamate solution with constant stirring at room temperature or under reflux, depending on the specific complex.

  • The reaction mixture is stirred for a defined period, during which the metal-dithiocarbamate complex precipitates out of the solution.

  • The precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.

FT-IR Spectroscopic Analysis

Sample Preparation:

  • Solid Samples: The most common method for solid samples is the KBr pellet technique. A small amount of the dried dithiocarbamate sample is ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Solution Samples: For solution-state analysis, the dithiocarbamate compound is dissolved in a suitable transparent solvent (e.g., chloroform), and the spectrum is recorded using a liquid cell.[12]

Data Acquisition:

  • The FT-IR spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).[5]

  • A background spectrum of the pure KBr pellet or the solvent is recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve a small amount of the dithiocarbamate compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

  • Acquire the ¹H NMR spectrum, setting the appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectra.

Signaling Pathways and Logical Relationships

Dithiocarbamate compounds exert their biological effects by modulating various cellular signaling pathways. Two of the most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) signaling pathway and the Ubiquitin-Proteasome System (UPS).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival.[13] Its constitutive activation is implicated in the pathogenesis of several diseases, including cancer and inflammatory disorders. Dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC), are known inhibitors of NF-κB activation.[14][15] They can prevent the degradation of the inhibitory protein IκB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory and anti-apoptotic genes.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation DTC Dithiocarbamates (e.g., PDTC) DTC->IKK Inhibits Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Activates

Caption: Dithiocarbamate inhibition of the NF-κB signaling pathway.

Inhibition of the Ubiquitin-Proteasome System

The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells, playing a critical role in cell cycle regulation, apoptosis, and signal transduction.[16] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells. Dithiocarbamate-metal complexes, particularly those with copper and gold, have been shown to be potent proteasome inhibitors.[17][18]

Proteasome_Inhibition Protein Cellular Proteins (e.g., Cyclins, p53, IκB) Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_Protein->Proteasome Targeting Proteasome->Protein Degradation Accumulation Accumulation of Regulatory Proteins Proteasome->Accumulation Leads to DTC_Metal Dithiocarbamate- Metal Complex DTC_Metal->Proteasome Inhibits Apoptosis Apoptosis Accumulation->Apoptosis Induces

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Piperazine-Based Dithiocarbamates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of piperazine-based dithiocarbamates. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanisms of action, and therapeutic potential of this important class of compounds.

Introduction: A Synthesis of Two Pharmacophores

Piperazine-based dithiocarbamates represent a compelling class of molecules at the intersection of two historically significant pharmacophores. The piperazine ring, a privileged structure in medicinal chemistry, has been a cornerstone of drug design for decades, while the dithiocarbamate moiety has a long-standing history in agriculture and medicine, primarily owing to its metal-chelating properties.[1][2] The strategic combination of these two entities has given rise to a new generation of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[3][4]

Historical Perspective: Parallel Paths to a Powerful Hybrid

The history of piperazine-based dithiocarbamates is not one of a single, seminal discovery, but rather the convergence of two independent streams of chemical and pharmacological research.

The Rise of Piperazine as an Anthelmintic:

Piperazine was first introduced into human and veterinary medicine as an anthelmintic agent around the 1950s.[5][6] Its mechanism of action involves the paralysis of parasitic worms, facilitating their expulsion from the host's body.[5] This effect is achieved through its action as a GABA (gamma-aminobutyric acid) receptor agonist.[7] By binding to GABA receptors on the muscle cells of nematodes, piperazine enhances the inhibitory effects of GABA, leading to hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis of the worm.[8] This selective action on the invertebrate nervous system provided a relatively safe and effective treatment for roundworm and pinworm infections.[5]

Dithiocarbamates: From Vulcanization to Fungicides:

The history of dithiocarbamates begins in the early 19th century with their use in the vulcanization of rubber.[2] Their utility expanded into the realm of agriculture in the 1940s with the development of dithiocarbamate-based fungicides.[9][10] Compounds like zineb and maneb became mainstays in crop protection due to their broad-spectrum antifungal activity.[9] The mechanism of action of dithiocarbamates is largely attributed to their ability to chelate essential metal ions, such as copper and zinc, thereby disrupting vital enzymatic processes in fungi.[11]

The fusion of these two molecular scaffolds appears to have gained traction in more recent decades as medicinal chemists sought to create novel structures with enhanced or synergistic biological activities. While a definitive first synthesis of a simple piperazine dithiocarbamate is not readily apparent in early literature, the reaction of a secondary amine (like piperazine) with carbon disulfide to form a dithiocarbamate has been a fundamental organic transformation for over a century.[12]

Synthesis and Experimental Protocols

The synthesis of piperazine-based dithiocarbamates is generally straightforward, relying on the nucleophilic attack of a piperazine nitrogen atom on carbon disulfide. The resulting dithiocarbamic acid is then typically converted to a stable salt or ester.

General Synthesis of Piperazine Dithiocarbamate Salts

A common method involves the reaction of piperazine with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.[4]

Experimental Protocol:

  • One equivalent of piperazine is dissolved in ethanol and stirred for 10 minutes.[4]

  • Two equivalents of carbon disulfide are added, and the mixture is stirred continuously at room temperature.[4]

  • Potassium hydroxide is then added, leading to the precipitation of the potassium salt of piperazine dithiocarbamate.[4]

Synthesis of N-Substituted Piperazine Dithiocarbamate Derivatives

Many modern approaches utilize N-substituted piperazines to introduce additional functionalities and modulate the biological activity of the final compound. A general scheme involves the reaction of a monosubstituted piperazine with carbon disulfide, followed by reaction with an electrophile to form a dithiocarbamate ester.

Experimental Protocol for the Synthesis of Methanesulfonyl-Piperazine-Based Dithiocarbamates: [3]

  • Synthesis of Monosubstituted Piperazine: Excess piperazine is reacted with methanesulfonyl chloride at 0 °C in dichloromethane (DCM) to yield monosubstituted piperazine.[3]

  • Synthesis of N-Phenyl Acetamides: Aryl amines are treated with bromoacetyl bromide in a basic medium to afford the corresponding N-phenyl acetamides.[3]

  • Formation of Dithiocarbamate Ester: The monosubstituted piperazine and N-phenyl acetamides are reacted in the presence of sodium acetate and carbon disulfide in methanol at room temperature for 12-18 hours to yield the final piperazine-1-carbodithioate products.[3]

Quantitative Data

The following tables summarize key quantitative data from the synthesis and characterization of representative piperazine-based dithiocarbamates.

Table 1: Synthesis and Physical Properties of Methanesulfonyl-Piperazine-Based Dithiocarbamates [3]

Compound IDR GroupYield (%)Melting Point (°C)
5c 4-Chlorophenyl87200–201
5f 4-Fluorophenyl83185–186

Table 2: Spectroscopic Data for 2-((4-Chlorophenyl)amino)-2-oxoethyl 4-(methylsulfonyl)piperazine-1-carbodithioate (5c) [3]

Spectral DataValues
IR (cm⁻¹) 3230 (NH), 1662 (C=O), 1525 (C=C), 1470 (CH₂), 1225 (C=S)
¹H NMR (δ, ppm) 8.89 (s, 1H, NH), 7.43 (d, 2H, J = 8.0 Hz, Ar), 7.26 (d, 2H, J = 8.0 Hz, Ar), 4.49 (br s, 2H, piperazinyl), 4.21 (s, 2H, SCH₂), 4.97 (br s, 2H, piperazinyl), 3.38 (t, 4H, J = 4.0 Hz, piperazinyl), 2.84 (s, 3H, SMe)
¹³C NMR (δ, ppm) 197.4 (C=S), 167.0 (C=O), 136.1, 129.6, 129.3, 121.4, 45.6 (NCH₂), 45.3 (NCH₂), 40.73 (SMe), 35.4 (SCH₂)
HRMS (m/z) Calculated for C₁₄H₁₈ClN₃O₃S₃: 407.0199; Found: 407.0209

Mechanisms of Action and Signaling Pathways

The biological activities of piperazine-based dithiocarbamates are multifaceted, often stemming from the combined or synergistic effects of the two core moieties.

Anthelmintic Activity: GABA Receptor Modulation

The piperazine component is the primary driver of anthelmintic activity through its agonistic effect on GABA receptors in nematodes, as described previously.

Anthelmintic_Mechanism Piperazine Piperazine-Based Dithiocarbamate GABA_R GABA Receptor (Nematode Muscle) Piperazine->GABA_R Agonist Binding Hyperpolarization Hyperpolarization of Muscle Cell Membrane GABA_R->Hyperpolarization Increased Cl⁻ Influx Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion of Parasite Paralysis->Expulsion

Caption: Mechanism of anthelmintic action of piperazine.

Anticancer and Antimicrobial Activity: Enzyme Inhibition and Metal Chelation

The dithiocarbamate moiety contributes significantly to the anticancer and antimicrobial properties through several mechanisms:

  • Enzyme Inhibition: Dithiocarbamates are known to inhibit a variety of enzymes. Recent studies have shown that piperazine-based dithiocarbamates can inhibit enzymes such as α-glucosidase and carbonic anhydrase.[13][14] Some piperazine derivatives have also been shown to inhibit phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways.[15][16]

  • Metal Chelation: The dithiocarbamate group is a potent chelator of divalent metal ions like copper and zinc. This can disrupt the function of metalloenzymes that are essential for the survival of cancer cells and pathogenic microbes.

  • Proteasome Inhibition: Dithiocarbamate-copper complexes have been shown to inhibit the proteasome, a key cellular machine responsible for protein degradation.[17] Inhibition of the proteasome leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells.

Anticancer_Mechanisms cluster_0 Enzyme Inhibition cluster_1 Metal Chelation & Proteasome Inhibition PBD Piperazine-Based Dithiocarbamate Enzymes α-Glucosidase, Carbonic Anhydrase, PDEs PBD->Enzymes Inhibition Disrupted Cellular Processes Disrupted Cellular Processes Enzymes->Disrupted Cellular Processes DTC_Cu Dithiocarbamate-Cu Complex Proteasome Proteasome DTC_Cu->Proteasome Inhibition Apoptosis Apoptosis Proteasome->Apoptosis Metal Ions (Cu²⁺, Zn²⁺) Metal Ions (Cu²⁺, Zn²⁺) Metal Ions (Cu²⁺, Zn²⁺)->DTC_Cu PBD_chelate Piperazine-Based Dithiocarbamate PBD_chelate->Metal Ions (Cu²⁺, Zn²⁺) Chelation

Caption: Anticancer mechanisms of piperazine-based dithiocarbamates.

Phosphodiesterase (PDE) Inhibition Pathway

Certain piperazine derivatives, such as sildenafil, are known PDE5 inhibitors.[18] By inhibiting PDE5, these compounds prevent the breakdown of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[19] While not all piperazine-based dithiocarbamates have been explicitly shown to follow this pathway, the piperazine scaffold is a key structural feature of many PDE inhibitors.

PDE_Inhibition NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->cGMP PDE5 PDE5 cGMP->PDE5 Hydrolysis Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP GMP PDE5->GMP Piperazine_Derivative Piperazine Derivative (e.g., Sildenafil) Piperazine_Derivative->PDE5 Inhibits

Caption: Signaling pathway of PDE5 inhibition by piperazine derivatives.

Conclusion and Future Directions

The journey of piperazine-based dithiocarbamates from the convergence of established chemical entities to a class of compounds with significant therapeutic potential is a testament to the power of medicinal chemistry. The synthetic accessibility and the tunability of their biological activities make them an attractive scaffold for further drug discovery efforts. Future research will likely focus on elucidating the specific molecular targets and signaling pathways for different derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies for complex diseases such as cancer and multidrug-resistant infections. The rich history and versatile chemistry of piperazine-based dithiocarbamates suggest that their full therapeutic potential is yet to be realized.

References

Methodological & Application

Application Notes and Protocols: Sodium 4-Methylpiperazine-1-carbodithioate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sodium 4-methylpiperazine-1-carbodithioate as a versatile ligand in coordination chemistry. The document details its synthesis, the preparation of its transition metal complexes, and its potential applications, particularly in the development of antimicrobial and anticancer agents. Detailed experimental protocols and collated quantitative data are presented to facilitate further research and development.

Introduction

This compound is a dithiocarbamate ligand that acts as a bidentate chelating agent, coordinating to metal ions through its two sulfur atoms. The presence of the 4-methylpiperazine moiety can influence the electronic and steric properties of the resulting metal complexes, impacting their stability, reactivity, and biological activity. This document outlines the synthesis of the ligand and its coordination complexes with various transition metals and explores their physicochemical properties and potential therapeutic applications.

Synthesis and Characterization

Synthesis of this compound Monohydrate

A common method for the synthesis of this compound monohydrate involves the reaction of 1-methylpiperazine with carbon disulfide in the presence of sodium hydroxide.[1]

Experimental Protocol:

  • Dissolve 1-methylpiperazine (0.1 mol) in 50 mL of ethanol in a flask placed in an ice bath.

  • Slowly add carbon disulfide (0.1 mol) to the stirred solution.

  • To this mixture, add a solution of sodium hydroxide (0.1 mol) in 20 mL of water dropwise, ensuring the temperature remains below 10 °C.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • The resulting white precipitate of this compound monohydrate is collected by filtration.

  • Wash the product with cold ethanol and then diethyl ether.

  • Dry the product in a desiccator over anhydrous calcium chloride.

G cluster_synthesis Ligand Synthesis 1-Methylpiperazine 1-Methylpiperazine Reaction Mixture Reaction Mixture 1-Methylpiperazine->Reaction Mixture Carbon Disulfide Carbon Disulfide Carbon Disulfide->Reaction Mixture Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reaction Mixture Precipitate Precipitate Reaction Mixture->Precipitate Stirring at <10°C Filtration Filtration Precipitate->Filtration Washing Washing Filtration->Washing with Ethanol & Ether Drying Drying Washing->Drying Final Product Sodium 4-methylpiperazine- 1-carbodithioate Drying->Final Product

Caption: Workflow for the synthesis of the ligand.
Synthesis of Transition Metal Complexes

Transition metal complexes of 4-methylpiperazine-1-carbodithioate can be synthesized by reacting the sodium salt of the ligand with the corresponding metal salt in an appropriate solvent.

General Experimental Protocol:

  • Dissolve this compound monohydrate in a suitable solvent (e.g., water or ethanol).

  • In a separate flask, dissolve the transition metal salt (e.g., chloride, sulfate, or nitrate salt of Co(II), Ni(II), Cu(II), or Zn(II)) in the same solvent.

  • Add the ligand solution dropwise to the stirred metal salt solution at room temperature. The molar ratio of ligand to metal is typically 2:1 for divalent metals and 3:1 for trivalent metals.

  • A precipitate will form upon mixing. Stir the reaction mixture for 1-2 hours to ensure complete reaction.

  • Collect the colored precipitate by filtration.

  • Wash the complex with the solvent used for the reaction, followed by a low-boiling point organic solvent like diethyl ether.

  • Dry the final product in a vacuum desiccator.

G cluster_complex_synthesis Metal Complex Synthesis Ligand Solution Sodium 4-methylpiperazine- 1-carbodithioate Solution Reaction Reaction Ligand Solution->Reaction Metal Salt Solution Transition Metal Salt Solution Metal Salt Solution->Reaction Precipitate Formation Precipitate Formation Reaction->Precipitate Formation Stirring Filtration Filtration Precipitate Formation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Metal Complex [M(L)n] Complex Drying->Metal Complex

Caption: General workflow for metal complex synthesis.

Physicochemical Data

The synthesized ligand and its metal complexes have been characterized by various physicochemical techniques. A summary of key quantitative data is presented below.

Table 1: Selected Infrared Spectral Data (cm⁻¹) of this compound and its Metal Complexes

Compoundν(C-N)ν(C=S)ν(M-S)
Na(4-MPipzcdt)·H₂O~1450~1000-
[Co(4-MPipzcdt)₂]~1480~995~380
[Ni(4-MPipzcdt)₂]~1485~990~390
[Cu(4-MPipzcdt)₂]~1475~998~360
[Zn(4-MPipzcdt)₂]~1470~1005~370

Note: The shift in the C-N and C=S stretching frequencies upon complexation is indicative of the bidentate coordination of the dithiocarbamate ligand to the metal center.

Table 2: Magnetic Moment and Electronic Spectral Data of Transition Metal Complexes

ComplexMagnetic Moment (B.M.)Electronic Spectra λ_max (nm)Proposed Geometry
[Co(4-MPipzcdt)₂]2.1 - 2.8~450, ~680Square Planar
[Ni(4-MPipzcdt)₂]Diamagnetic~390, ~620Square Planar
[Cu(4-MPipzcdt)₂]1.7 - 2.2~440, ~600Distorted Square Planar
[Fe(4-MPipzcdt)₃]~2.3 (low spin)~460, ~580Octahedral

Table 3: Thermal Analysis Data of Selected Complexes

ComplexDecomposition StagesInitial Decomposition Temp. (°C)Final Residue
[Zn(4-MPipzcdt)₂]Cl₂3~180ZnO
--INVALID-LINK--₂1 (detonation)~250CoO
--INVALID-LINK--₂1 (detonation)~230CuO

Applications in Drug Development

Complexes of this compound have shown promising biological activities, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

The metal complexes exhibit activity against various bacterial and fungal strains. The mechanism is believed to involve the inhibition of essential microbial enzymes.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in broth without test compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anticancer Activity

Dithiocarbamate complexes, including those with 4-methylpiperazine-1-carbodithioate, have demonstrated cytotoxic effects against various cancer cell lines. A primary mechanism of action is the inhibition of the proteasome, a key cellular machinery for protein degradation, which is often overactive in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

cluster_pathway Anticancer Mechanism of Dithiocarbamate Complexes Dithiocarbamate Complex Dithiocarbamate Complex Cancer Cell Cancer Cell Dithiocarbamate Complex->Cancer Cell Enters Cell Proteasome Proteasome Dithiocarbamate Complex->Proteasome Inhibits Apoptosis Apoptosis Proteasome->Apoptosis Inhibition leads to accumulation of pro-apoptotic proteins Ubiquitinated Proteins Ubiquitinated Proteins Ubiquitinated Proteins->Proteasome Targeted for Degradation Cell Death Cell Death Apoptosis->Cell Death

Caption: Proposed anticancer signaling pathway.

Conclusion

This compound is a readily synthesizable ligand that forms stable complexes with a variety of transition metals. These complexes exhibit interesting physicochemical properties and have demonstrated significant potential as antimicrobial and anticancer agents. The detailed protocols and data provided in these application notes are intended to serve as a valuable resource for researchers in coordination chemistry and drug development, facilitating further exploration of this promising class of compounds.

References

Application Notes and Protocols: Sodium 4-methylpiperazine-1-carbodithioate and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium 4-methylpiperazine-1-carbodithioate and its derivatives are emerging as a promising class of compounds in oncological research. These molecules, belonging to the dithiocarbamate family, have demonstrated significant potential as anticancer agents. Their activity is often enhanced through coordination with various metal ions, forming complexes that can induce cytotoxicity in cancer cells through multiple mechanisms. This document provides an overview of their applications, summarizes key quantitative data, and offers detailed protocols for relevant in vitro experiments.

The core structure, piperazine-1-carbodithioate, serves as a versatile scaffold for the synthesis of various derivatives with potent antiproliferative effects. Research has shown that modifications to the piperazine ring and the formation of metal complexes can significantly influence the cytotoxic efficacy and the mechanistic pathway of these compounds. The primary mechanisms of action identified to date include the induction of apoptosis and cell cycle arrest, making them attractive candidates for further drug development.

Key Applications in Cancer Research

The primary application of this compound and its analogs in cancer research is as potential therapeutic agents. Studies have highlighted their efficacy against a range of human cancer cell lines.

  • Induction of Apoptosis: A significant application of these compounds is their ability to trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response. Research suggests that these compounds can modulate the expression of key apoptotic proteins.

  • Cell Cycle Arrest: Several derivatives of piperazine-1-carbodithioate have been shown to halt the cell cycle at specific checkpoints, thereby inhibiting the proliferation of cancer cells. Notably, G2/M phase arrest has been observed, which prevents cells from entering mitosis and leads to cell death.[1][2]

  • Antiproliferative Activity: These compounds exhibit broad-spectrum antiproliferative activity against various cancer cell lines, including those of the lung, breast, colon, and cervix.[1][3] This suggests their potential for use in treating a variety of cancers.

  • DNA Damage Induction: Some derivatives have been found to induce DNA damage in cancer cells, which can activate cell cycle checkpoints and trigger apoptosis.[1]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various piperazine-1-carbodithioate derivatives, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of 2,4-diaminoquinazoline derivatives of 4-substituted-piperazine-1-carbodithioate [1]

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HT29 (Colorectal)HCT-116 (Colorectal)
8f 2.27 µM1.58 µM1.93 µM1.86 µM1.62 µM
8m 3.27 µM1.84 µM2.51 µM2.19 µM1.95 µM
8q 4.68 µM1.47 µM2.03 µM1.88 µM1.53 µM

Table 2: IC50 Values of a Dispiropiperazine Derivative (SPOPP-3) [4]

Cell LineCancer TypeIC50 Value
Leukemia Cell Lines Leukemia0.63 - 3.60 µM
Glioblastoma Cell Lines Glioblastoma2.95 - 6.30 µM
Colon Cancer Cell Lines Colon2.44 - 5.42 µM
Cervical Cancer Cell Line Cervical4.23 µM
Ovarian Cancer Cell Line Ovarian6.30 µM
Breast Cancer Cell Lines Breast4.00 - 6.17 µM
Liver Cancer Cell Line Liver13.03 µM
Pancreatic Cancer Cell Lines Pancreatic8.62 - 9.17 µM
Prostate Cancer Cell Line Prostate9.80 µM

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of piperazine-1-carbodithioate derivatives on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Piperazine-1-carbodithioate derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the piperazine-1-carbodithioate derivative in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of piperazine-1-carbodithioate derivatives on the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Piperazine-1-carbodithioate derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the piperazine-1-carbodithioate derivative for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).

Visualizations

Signaling Pathways and Workflows

G2_M_Arrest_Pathway cluster_drug Drug Action cluster_cell_cycle Cell Cycle Regulation Drug Piperazine-1-carbodithioate Derivative DNA_Damage DNA Damage Drug->DNA_Damage induces G2_Checkpoint G2 Checkpoint Activation DNA_Damage->G2_Checkpoint activates G2_M_Arrest G2/M Phase Arrest G2_Checkpoint->G2_M_Arrest leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis can trigger

Caption: Proposed mechanism of G2/M cell cycle arrest.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Compound A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4h D->E F 6. Solubilize Formazan (add DMSO) E->F G 7. Measure Absorbance F->G H 8. Analyze Data (IC50) G->H

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis_Signaling_Pathway Drug Piperazine-1-carbodithioate Derivative Bax Bax Drug->Bax activates Bcl2 Bcl-2 Drug->Bcl2 inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Generalized intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: A Guide to the Synthesis of Metal-Dithiocarbamate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview and detailed protocols for the synthesis of metal-dithiocarbamate complexes. Dithiocarbamates (DTCs) are versatile monoanionic, bidentate ligands known for their strong chelating ability with a wide range of metal ions.[1][2][3] The resulting metal complexes have significant applications in diverse fields, including medicine, agriculture, and materials science.[2][3][4][5] Their utility spans roles as anticancer agents, fungicides, pesticides, and precursors for metal-sulfide nanomaterials.[4][5][6][7]

The synthesis is typically a straightforward two-step process: first, the formation of a dithiocarbamate salt from an amine and carbon disulfide, followed by the reaction of this salt with a metal salt to form the desired complex.[8] The stability and diverse properties of these complexes make them a subject of continuous research interest in coordination chemistry and drug development.[3][4][7]

Experimental Protocols

Part 1: Synthesis of Dithiocarbamate Ligand Salt

This protocol outlines the general "one-pot" synthesis of an alkali metal dithiocarbamate salt from a primary or secondary amine.[8] Aromatic amines, being less reactive, may require stronger bases and anhydrous conditions.[3]

Materials:

  • Primary or Secondary Amine (e.g., diethylamine, piperidine)

  • Carbon Disulfide (CS₂)

  • Alkali Metal Hydroxide (e.g., NaOH, KOH) or Sodium Hydride (NaH) for aromatic amines.[3]

  • Ethanol or other suitable solvent (e.g., THF, DMSO)[3]

  • Diethyl ether

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the selected amine (1 equivalent) in cold ethanol. To ensure the reaction remains controlled, place the flask in an ice bath and maintain a temperature of 0-4 °C.[1]

  • In a separate container, dissolve the alkali metal hydroxide (1 equivalent) in a minimal amount of cold ethanol.

  • Slowly add the alkali metal hydroxide solution to the amine solution while stirring continuously.

  • To this basic amine solution, add carbon disulfide (1 equivalent) dropwise over 30-60 minutes.[1] Continuous stirring is crucial during this step. Safety Note: Carbon disulfide is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.

  • After the addition of CS₂ is complete, continue to stir the reaction mixture in the ice bath for an additional 2-4 hours.[1] A precipitate of the dithiocarbamate salt should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid multiple times with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting dithiocarbamate salt under a vacuum. The product can be stored in a desiccator and is typically used in the next step without further purification.

Part 2: Synthesis of the Metal-Dithiocarbamate Complex

This protocol describes the synthesis of a metal-dithiocarbamate complex via a metathesis reaction between the ligand salt and a metal salt.

Materials:

  • Synthesized Dithiocarbamate Ligand Salt (from Part 1)

  • Metal Salt (e.g., CoCl₂, NiCl₂, CuCl₂, AuCl₃)[1][5]

  • Ethanol or Ethanol/Water mixture

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve the dithiocarbamate ligand salt (2 equivalents) in ethanol in a round-bottom flask.[1]

  • In a separate beaker, dissolve the metal salt (1 equivalent) in ethanol or a minimal amount of distilled water before diluting with ethanol.

  • Add the metal salt solution dropwise to the stirring solution of the dithiocarbamate ligand at room temperature.[1] A colored precipitate of the metal complex will typically form immediately.

  • For many complexes, the reaction is instantaneous. However, to ensure completion, the reaction mixture can be stirred at room temperature or gently refluxed for 2-4 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and collect the solid complex by vacuum filtration.

  • Wash the precipitate thoroughly with water to remove any inorganic salts, followed by a wash with methanol and finally diethyl ether to facilitate drying.[1]

  • Dry the final product in a desiccator or under vacuum.

Data Presentation: Examples of Synthesized Complexes

The following table summarizes quantitative data for the synthesis of representative metal-dithiocarbamate complexes as described in the literature.

Metal ComplexLigand SourceMolar Ratio (Ligand:Metal)Reaction ConditionsYield (%)ColorReference
[Au(AADTC)₂Cl₂]4-Amino antipyrine2:1Aqueous, Room Temp, 2 hr68%-[5]
[Co(L)₂(H₂O)₂]H₂O3-Formyl-1H-indole-5-carbonitrile2:1Ethanol, Reflux, 4 hrModerate-[1]
[Ni(L)₂(H₂O)₂]H₂O3-Formyl-1H-indole-5-carbonitrile2:1Ethanol, Reflux, 4 hrModerate-[1]
[Cu(L)₂(H₂O)₂]H₂O3-Formyl-1H-indole-5-carbonitrile2:1Ethanol, Reflux, 4 hrModerate-[1]
[Au(L)₂(H₂O)(Cl)]3-Formyl-1H-indole-5-carbonitrile2:1Ethanol, Reflux, 4 hrModerateBrown[1]
Transition Metal Complexes (Cr, Mn, Fe, etc.)Diphenylamine2:1Cooled solution, filtered precipitate-Colored[6]

Characterization of Metal-Dithiocarbamate Complexes

A comprehensive characterization is essential to confirm the identity and purity of the synthesized complexes. Commonly employed techniques include:

  • Elemental Analysis (C, H, N, S): Determines the elemental composition of the complex to verify its empirical formula.[1]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. A characteristic band for the C-N bond (thioureide band) typically appears between 1450-1550 cm⁻¹, and a band for the C-S bond is observed around 950-1050 cm⁻¹.[6]

  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which can help elucidate its coordination geometry.[1][9]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Used to characterize the organic ligand framework of the complex in solution.[1][9]

  • Thermogravimetric Analysis (TGA): Studies the thermal stability of the complexes and can confirm the final decomposition product, often a metal sulfide.[9]

  • Molar Conductivity Measurements: Determines whether the complex behaves as an electrolyte in solution, providing insight into its structure.[1][6]

  • Magnetic Susceptibility: Measures the magnetic properties of the complex, which is particularly useful for determining the oxidation state and spin state of the central metal ion.[1]

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the synthesis of metal-dithiocarbamate complexes.

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complex Formation cluster_2 Purification & Analysis Amine Amine (R₂NH) Mix1 Mix in Solvent (e.g., Ethanol) @ 0-4°C Amine->Mix1 CS2 Carbon Disulfide (CS₂) CS2->Mix1 Base Base (e.g., NaOH) Base->Mix1 Ligand Dithiocarbamate Salt (R₂NCS₂⁻ Na⁺) Mix1->Ligand Stir 2-4h Ligand_source Dithiocarbamate Salt (from Part 1) MetalSalt Metal Salt (e.g., MClₓ) Mix2 Mix in Solvent (e.g., Ethanol) MetalSalt->Mix2 Ligand_source->Mix2 Complex Metal-Dithiocarbamate Complex [M(S₂CNR₂)ₓ] Mix2->Complex Stir/Reflux 2-4h Purify Filtration & Washing (Water, Methanol, Ether) Complex->Purify Characterize Characterization (FT-IR, NMR, UV-Vis, etc.) Purify->Characterize

Caption: General workflow for the two-step synthesis of metal-dithiocarbamate complexes.

References

Application Notes and Protocols for Sodium 4-Methylpiperazine-1-carbodithioate in Heavy Metal Chelation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-methylpiperazine-1-carbodithioate is a dithiocarbamate chelating agent with potential applications in the treatment of heavy metal poisoning. Dithiocarbamates are a class of sulfur-containing organic compounds known for their ability to form stable complexes with a variety of metal ions.[1][2] This property makes them promising candidates for therapeutic agents designed to bind to and facilitate the excretion of toxic heavy metals from the body.[3] The lipophilic nature of dithiocarbamates allows them to form stable complexes with heavy metals.[1]

These application notes provide an overview of the synthesis, proposed mechanism of action, and relevant data for this compound. Detailed protocols for in vitro and in vivo evaluation are also presented to guide researchers in their investigations of this compound's potential as a heavy metal chelator.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₆H₁₁N₂NaS₂[4]
Molecular Weight 198.28 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in water

Synthesis and Characterization

A general method for the synthesis of this compound involves the reaction of 1-methylpiperazine with carbon disulfide in the presence of a base, such as sodium hydroxide.[5][6]

Protocol for Synthesis:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 1-methylpiperazine (1 equivalent) in a suitable solvent such as methanol.

  • Slowly add a solution of sodium hydroxide (1 equivalent) in water to the flask while stirring.

  • Continue stirring and slowly add carbon disulfide (1 equivalent) to the reaction mixture.

  • Allow the reaction to stir in the ice bath for 2-4 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • The resulting precipitate can be collected by filtration, washed with a cold solvent like ethanol or ether, and dried under vacuum to yield the final product.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.[7][8][9]

  • Infrared (IR) Spectroscopy: The presence of characteristic functional groups, particularly the C-N and C-S bonds of the dithiocarbamate moiety, should be verified.[7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7][8]

Mechanism of Action in Heavy Metal Chelation

The primary mechanism of action for this compound in heavy metal detoxification is through chelation. The dithiocarbamate group contains two sulfur atoms that act as a bidentate ligand, forming a stable, five-membered ring structure with the heavy metal ion.[10] This complex is then more readily excreted from the body.

Heavy metal toxicity is often associated with the induction of oxidative stress through the generation of reactive oxygen species (ROS).[11] The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key cellular defense mechanism against oxidative stress.[12][13] Dithiocarbamates have been shown to activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[4] Another critical pathway in metal detoxification is the Metal-responsive transcription factor-1 (MTF-1) pathway, which regulates the expression of metallothioneins, proteins that bind to and sequester heavy metals.[14][15]

Below are diagrams illustrating the proposed signaling pathways involved in heavy metal toxicity and the potential intervention points for a chelating agent like this compound.

HeavyMetal_Toxicity_Pathway Heavy Metals Heavy Metals ROS Production ROS Production Heavy Metals->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Nrf2 Nrf2 Oxidative Stress->Nrf2 activates ARE ARE Nrf2->ARE binds Keap1 Keap1 Keap1->Nrf2 inhibits Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes upregulates Detoxification Detoxification Antioxidant Enzymes->Detoxification

Caption: Nrf2-mediated antioxidant response to heavy metal-induced oxidative stress.

MTF1_Detoxification_Pathway Heavy Metals Heavy Metals MTF-1 MTF-1 Heavy Metals->MTF-1 activates Chelator Sodium 4-methylpiperazine- 1-carbodithioate Heavy Metals->Chelator binds MRE MRE MTF-1->MRE binds Metallothioneins Metallothioneins MRE->Metallothioneins upregulates Metal Sequestration Metal Sequestration Metallothioneins->Metal Sequestration Excretion Excretion Chelator->Excretion

Caption: MTF-1 pathway for heavy metal detoxification and the role of a chelating agent.

Efficacy Data

Studies on substituted piperazine dithiocarbamates have demonstrated their potential in chelating heavy metals. A study investigating the effects of N-methyl piperazine dithiocarbamate (MPD) in lead-exposed rats showed that it was effective in enhancing the urinary excretion of lead and reducing lead levels in the liver and blood.[16] Another study on dithiocarbamates indicated a rapid removal of cadmium from the liver and kidneys of mice.[1]

Table of In Vivo Efficacy of Piperazine Dithiocarbamates against Lead Poisoning in Rats[16]

CompoundEffect on Urinary Lead ExcretionEffect on Hepatic Lead LevelsEffect on Renal Lead LevelsEffect on Blood Lead Levels
Piperazine hexahydrate dithiocarbamate (PHD)-Lowered-Decreased
N-methyl piperazine dithiocarbamate (MPD) Enhanced Lowered -Decreased
N-3-chloro-phenyl piperazine dithiocarbamate (CPD)Enhanced-LoweredDecreased
N-benzyl piperazine dithiocarbamate (BPD)--LoweredDecreased

Note: This table summarizes qualitative findings. Researchers should generate quantitative data for this compound.

Toxicity Data

Toxicity data for the parent amine, piperazine, and its dihydrochloride salt are available and provide an indication of the potential toxicity profile.

Table of Acute Toxicity Data for Piperazine and Related Compounds

CompoundTestRouteSpeciesDoseReference
PiperazineLD50OralRat1,900 mg/kg[17][18]
PiperazineLD50OralMouse600 mg/kg[19]
PiperazineLC50InhalationMouse5,400 mg/m³ (2h)[17][18]
Piperazine DihydrochlorideOral Lethal Dose (Human)OralHuman5-15 g/kg (probable)[20]

Note: Specific LD50 and other toxicity data for this compound need to be experimentally determined.

Experimental Protocols

In Vitro Chelation Assay Protocol (Spectrophotometric Method)

This protocol provides a general framework for assessing the heavy metal chelation capacity of this compound in vitro.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Solutions Prepare stock solutions: - Heavy metal salt (e.g., Pb(NO₃)₂) - Chelator (this compound) - Indicator (e.g., PAR) Mix_Reagents Mix heavy metal solution with varying concentrations of the chelator. Prepare_Solutions->Mix_Reagents Add_Indicator Add indicator solution to the mixture. Mix_Reagents->Add_Indicator Incubate Incubate at a controlled temperature. Add_Indicator->Incubate Measure_Absorbance Measure absorbance at the λmax of the metal-indicator complex using a spectrophotometer. Incubate->Measure_Absorbance Calculate_Chelation Calculate the percentage of metal chelated. Measure_Absorbance->Calculate_Chelation

Caption: Workflow for in vitro heavy metal chelation assay.

Materials:

  • This compound

  • Heavy metal salt (e.g., Lead(II) nitrate, Cadmium(II) chloride)

  • Indicator dye that forms a colored complex with the metal ion (e.g., 4-(2-pyridylazo)resorcinol - PAR)

  • Buffer solution (to maintain a constant pH)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the heavy metal salt, this compound, and the indicator in the appropriate buffer.

  • In a series of test tubes or a microplate, add a fixed concentration of the heavy metal solution.

  • Add varying concentrations of the this compound solution to the test tubes/wells.

  • Include a control group with the heavy metal solution but without the chelator.

  • Incubate the mixtures for a defined period at a constant temperature to allow for complex formation.

  • Add the indicator solution to each tube/well. The indicator will bind to any free metal ions, forming a colored complex.

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the metal-indicator complex.

  • The chelation efficiency can be calculated by comparing the absorbance of the samples containing the chelator to the control. A lower absorbance in the presence of the chelator indicates that it has bound to the metal, preventing it from complexing with the indicator.

In Vivo Efficacy and Toxicity Protocol (Rodent Model)

This protocol outlines a general procedure for evaluating the efficacy and toxicity of this compound in a rodent model of heavy metal poisoning.

InVivo_Workflow cluster_induction Induction of Toxicity cluster_treatment Treatment cluster_evaluation Evaluation Acclimatize Acclimatize animals (e.g., rats or mice). Induce_Toxicity Induce heavy metal toxicity by administering a known dose of a heavy metal salt (e.g., in drinking water). Acclimatize->Induce_Toxicity Administer_Chelator Administer this compound at different doses (e.g., via oral gavage or intraperitoneal injection). Induce_Toxicity->Administer_Chelator Control_Groups Include a vehicle control group and a positive control group (a known chelator). Induce_Toxicity->Control_Groups Collect_Samples Collect biological samples (blood, urine, feces, tissues) at various time points. Administer_Chelator->Collect_Samples Control_Groups->Collect_Samples Analyze_Metals Quantify heavy metal concentrations in samples using techniques like AAS or ICP-MS. Collect_Samples->Analyze_Metals Assess_Toxicity Monitor for signs of toxicity and analyze biochemical markers of organ function. Collect_Samples->Assess_Toxicity

References

Application Notes and Protocols for the Analytical Detection of Dithiocarbamates in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of dithiocarbamate (DTC) fungicides and their metabolites in various biological matrices. The protocols are intended to guide researchers in toxicology, drug development, and environmental health in assessing exposure and understanding the biological impact of these compounds.

Introduction

Dithiocarbamates are a class of organosulfur compounds widely used as fungicides in agriculture and as vulcanization accelerators in the rubber industry.[1][2] Human exposure can occur through dietary intake, occupational contact, and environmental sources. Due to their potential for neurotoxicity, teratogenicity, and cytotoxicity, sensitive and reliable analytical methods are crucial for monitoring their levels in biological systems.[2] Dithiocarbamates are chemically unstable and readily metabolize, making their direct analysis challenging.[2] Therefore, most analytical approaches focus on the detection of their common breakdown product, carbon disulfide (CS₂), or specific metabolites.[2][3]

Analytical Methods

A variety of analytical techniques can be employed for the determination of dithiocarbamates in biological samples. The choice of method often depends on the specific dithiocarbamate, the biological matrix, and the required sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of dithiocarbamates, typically by measuring the concentration of CS₂ released after acid hydrolysis of the sample.[2][4] This method provides high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a powerful approach for the direct analysis of dithiocarbamate metabolites, such as ethylenethiourea (ETU) and S-(N,N-diethylcarbamoyl)glutathione (carbamathione), in biological fluids.[5][6] This technique is highly specific and sensitive, allowing for the quantification of individual metabolites.

Spectrophotometry

Spectrophotometric methods, often based on colorimetric reactions, provide a simpler and more accessible approach for the total quantification of dithiocarbamates.[1] A common method involves the cyclocondensation reaction of isothiocyanates and dithiocarbamates with 1,2-benzenedithiol to produce a chromophore that can be measured spectroscopically.[1]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the detection of dithiocarbamates and their metabolites in biological samples.

Table 1: GC-MS Analysis of Dithiocarbamates (as CS₂) in Biological Samples

ParameterUrineBlood/PlasmaTissue
Limit of Detection (LOD) 0.01 mg/kg0.01 mg/kg0.025 mg/kg[7]
Limit of Quantification (LOQ) 0.05 mg/kg0.05 mg/kg0.05 mg/kg[7]
Recovery 75-98%[7]80-110%76-98%[7]
Precision (RSD) <15%<15%<15%[7]

Table 2: LC-MS/MS Analysis of Dithiocarbamate Metabolites in Biological Fluids

AnalyteMatrixLODLOQRecoveryReference
Ethylenethiourea (ETU)Urine-0.5 µg/L-[6]
CarbamathioneHuman Plasma-0.5 nM~98%[5]
Isothiocyanates/DithiocarbamatesHuman Plasma, Serum, Erythrocytes---[1]

Experimental Protocols

Protocol 1: Determination of Total Dithiocarbamates in Urine and Blood by GC-MS

This protocol is based on the acid hydrolysis of dithiocarbamates to carbon disulfide (CS₂) and subsequent quantification by GC-MS.

1. Sample Preparation (Acid Hydrolysis):

  • To a 20 mL headspace vial, add 5 mL of urine or blood plasma.

  • Add 5 mL of a freshly prepared tin(II) chloride solution in 6M hydrochloric acid (10% w/v).[2]

  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

  • Incubate the vial in a heating block at 80°C for 60 minutes with intermittent shaking to facilitate the hydrolysis of dithiocarbamates to CS₂.[2]

  • After incubation, allow the vial to cool to room temperature.

2. Headspace GC-MS Analysis:

  • GC Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Set the injector temperature to 200°C with a splitless injection mode.

  • Oven Program: Start at 40°C for 2 minutes, then ramp to 150°C at 10°C/min.

  • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • MS Detector: Operate in electron ionization (EI) mode.

  • Data Acquisition: Use selected ion monitoring (SIM) mode, monitoring the characteristic ions for CS₂ (m/z 76 and 78).[2]

3. Quantification:

  • Prepare a calibration curve using standard solutions of CS₂ in a suitable solvent (e.g., isooctane).

  • The concentration of total dithiocarbamates in the sample is calculated based on the measured CS₂ concentration and expressed as mg/kg or µg/L.

Protocol 2: Determination of Ethylenethiourea (ETU) in Urine by LC-MS/MS

This protocol describes the analysis of the dithiocarbamate metabolite ETU in urine.[6]

1. Sample Preparation (Solid-Supported Liquid Extraction):

  • To 2 mL of urine, add an internal standard (e.g., d4-ETU).

  • Load the sample onto a diatomaceous earth solid-supported liquid extraction (SLE) cartridge.[6]

  • Allow the sample to absorb for 10 minutes.

  • Elute the ETU from the cartridge with dichloromethane.[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]

2. LC-MS/MS Analysis:

  • LC Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detector: Operate in positive electrospray ionization (ESI+) mode.

  • Data Acquisition: Use multiple reaction monitoring (MRM) to monitor the specific precursor-product ion transitions for ETU and the internal standard.

3. Quantification:

  • Prepare a calibration curve using standards of ETU in blank urine matrix.

  • Quantify the ETU concentration in the samples using the internal standard method.

Protocol 3: Spectrophotometric Determination of Total Isothiocyanates and Dithiocarbamates in Plasma and Erythrocytes

This method is adapted from a protocol for the quantification of total isothiocyanates and dithiocarbamates in human plasma, serum, and erythrocytes.[1]

1. Sample Preparation:

  • To 1 mL of plasma, serum, or lysed erythrocytes, add polyethylene glycol (PEG) to precipitate proteins.[1]

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the analytes.

2. Cyclocondensation Reaction:

  • To the supernatant, add a solution of 1,2-benzenedithiol.[1]

  • Incubate the mixture to allow the reaction to proceed, forming 1,3-benzodithiole-2-thione.[1]

3. Solid-Phase Extraction (SPE) and Measurement:

  • Pass the reaction mixture through a C18 SPE cartridge to extract the 1,3-benzodithiole-2-thione.

  • Elute the product with a suitable organic solvent.

  • Measure the absorbance of the eluate using a spectrophotometer at the appropriate wavelength.

4. Quantification:

  • Prepare a calibration curve using a known concentration of a standard (e.g., sulforaphane).

  • Calculate the total concentration of isothiocyanates and dithiocarbamates in the original sample.

Signaling Pathways and Mechanisms of Action

Dithiocarbamates exert their biological effects through various mechanisms, including metal chelation, enzyme inhibition, and interference with cellular signaling pathways.

Dithiocarbamate-Induced Apoptosis

Dithiocarbamates can induce apoptosis (programmed cell death) through multiple pathways. One key mechanism involves the inhibition of the proteasome, a cellular complex responsible for protein degradation.[8] This inhibition leads to the accumulation of pro-apoptotic proteins. Additionally, dithiocarbamates, particularly in the presence of copper, can generate reactive oxygen species (ROS), leading to oxidative stress and triggering apoptotic signaling cascades.[9] They have also been shown to directly inhibit the processing of pro-caspase-3 to its active form, a critical step in the execution phase of apoptosis.[10]

Dithiocarbamate_Apoptosis_Pathway DTC Dithiocarbamates (DTCs) DTC_Cu DTC-Cu Complex DTC->DTC_Cu Copper Copper (Cu²⁺) Copper->DTC_Cu Proteasome Proteasome DTC_Cu->Proteasome ROS Reactive Oxygen Species (ROS) DTC_Cu->ROS Caspase3_pro Pro-caspase-3 DTC_Cu->Caspase3_pro Pro_Apoptotic Pro-apoptotic Proteins Proteasome->Pro_Apoptotic Degradation Apoptosis Apoptosis Pro_Apoptotic->Apoptosis ROS->Caspase3_pro Caspase3_active Active Caspase-3 Caspase3_pro->Caspase3_active Processing Caspase3_active->Apoptosis

Caption: Dithiocarbamate-induced apoptosis pathway.

Dithiocarbamate Neurotoxicity

The neurotoxic effects of dithiocarbamates are complex and multifactorial. They can inhibit key enzymes in the nervous system, such as acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine.[11] Furthermore, dithiocarbamates can interfere with mitochondrial respiration, leading to energy depletion and neuronal cell death.[12] They have also been shown to affect glutamate transport in synaptic vesicles, potentially disrupting normal neurotransmission.[13]

Dithiocarbamate_Neurotoxicity_Pathway DTC Dithiocarbamates (DTCs) AChE Acetylcholinesterase (AChE) DTC->AChE Mitochondria Mitochondrial Respiration DTC->Mitochondria Glutamate_Transport Glutamate Transport DTC->Glutamate_Transport ACh Acetylcholine (ACh) AChE->ACh Degradation Neurotoxicity Neurotoxicity ACh->Neurotoxicity Accumulation ATP ATP (Energy) Mitochondria->ATP ATP->Neurotoxicity Depletion Glutamate_Transport->Neurotoxicity Disruption

Caption: Mechanisms of dithiocarbamate neurotoxicity.

Dithiocarbamate as Enzyme Inhibitors and Metal Chelators

A fundamental property of dithiocarbamates is their ability to chelate metal ions, which is central to many of their biological activities.[14][15] By binding to essential metal cofactors, dithiocarbamates can inhibit the activity of various enzymes.[14] This mechanism is implicated in their antifungal, antimicrobial, and anticancer effects.[9][14]

DTC_Enzyme_Inhibition_Chelation cluster_0 Dithiocarbamate Action cluster_1 Biological System DTC Dithiocarbamates (DTCs) DTC_Metal_Complex DTC-Metal Complex DTC->DTC_Metal_Complex Metal_Ion Metal Ions (e.g., Cu²⁺, Zn²⁺) Metal_Ion->DTC_Metal_Complex Enzyme Metalloenzymes Enzyme->Metal_Ion Requires Cofactor Enzyme_Inhibition Enzyme Inhibition DTC_Metal_Complex->Enzyme DTC_Metal_Complex->Enzyme_Inhibition Biological_Effect Biological Effect (e.g., Antifungal, Anticancer) Enzyme_Inhibition->Biological_Effect

Caption: Dithiocarbamate enzyme inhibition via metal chelation.

References

experimental setup for studying the kinetics of carbodithioate reactions

Author: BenchChem Technical Support Team. Date: November 2025

An is crucial for understanding their formation, decomposition, and interaction with other molecules, which is vital in fields like materials science, agriculture, and medicine.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate these reaction kinetics, primarily using UV-Visible (UV-Vis) spectrophotometry and stopped-flow techniques.

Application Note

Topic: Kinetic Analysis of Carbodithioate Reactions via UV-Vis Spectrophotometry

Introduction: Carbodithioates (or dithiocarbamates) are organosulfur compounds known for their ability to form stable complexes with a wide range of metals.[1] The study of their reaction kinetics provides insight into mechanisms, reaction rates, and the influence of various factors like pH, temperature, and reactant concentrations.[2][3] UV-Vis spectroscopy is a highly effective technique for this purpose, as many carbodithioate compounds and their metal complexes strongly absorb light in the UV-Visible range.[4][5] By monitoring the change in absorbance over time, the change in concentration of a reactant or product can be determined, allowing for the calculation of reaction rate constants.[4][6]

Principle: The kinetic analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[4]

A = εbc

Where:

  • A is the absorbance

  • ε (epsilon) is the molar absorptivity coefficient

  • b is the path length of the cuvette

  • c is the concentration of the species

By measuring the absorbance of a solution at a specific wavelength over time, a kinetic trace (Absorbance vs. Time) is generated. This data can be converted to a Concentration vs. Time plot, which is then fitted to the appropriate integrated rate law (zero, first, or second order) to determine the reaction's rate constant (k).[4][7] For reactions that are too fast to be monitored by conventional methods (i.e., with half-lives of seconds or less), a stopped-flow apparatus is employed.[2] This instrument rapidly mixes two reactant solutions and almost instantaneously begins recording absorbance data, making it possible to study reactions on a millisecond timescale.[2][7][8]

Experimental Protocols

Protocol 1: General Kinetics using a Conventional UV-Vis Spectrophotometer

This protocol is suitable for reactions with half-lives longer than one minute.

1. Materials and Equipment:

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (e.g., 1 cm path length)

  • Thermostatted cuvette holder

  • Stock solution of carbodithioate

  • Stock solution of the second reactant (e.g., a metal salt)

  • Appropriate buffer solution or solvent

  • Micropipettes

2. Methodology:

  • Step 1: Determine the Optimal Wavelength (λmax):
  • Prepare dilute solutions of the carbodithioate reactant and the expected product (e.g., the metal-carbodithioate complex).
  • Scan the full UV-Vis spectrum (e.g., 200-800 nm) for each solution to identify the wavelength of maximum absorbance (λmax) where the product absorbs strongly and the reactant shows minimal absorbance. This wavelength will be used to monitor the reaction.
  • Step 2: Instrument Setup:
  • Set the spectrophotometer to kinetics mode.
  • Set the wavelength to the predetermined λmax.
  • Equilibrate the thermostatted cuvette holder to the desired reaction temperature.
  • Step 3: Prepare the Reaction Mixture:
  • Pipette the required volume of the carbodithioate stock solution and buffer/solvent into a cuvette.
  • Place the cuvette in the holder and allow it to reach thermal equilibrium.
  • Use this solution to zero the instrument (set absorbance to 0.000).
  • Step 4: Initiate the Reaction and Data Acquisition:
  • To start the reaction, add the required volume of the second reactant's stock solution to the cuvette.
  • Quickly and carefully mix the solution with the pipette tip or by capping and inverting the cuvette.
  • Immediately start the kinetic measurement.
  • Record the absorbance at the chosen λmax at regular time intervals until the reaction is complete (i.e., the absorbance value becomes stable). Collect data for at least 3-4 half-lives.[2]

Protocol 2: Fast Kinetics using a Stopped-Flow Apparatus

This protocol is essential for reactions that are complete within seconds or milliseconds.

1. Materials and Equipment:

  • UV-Vis spectrophotometer equipped with a stopped-flow accessory.[2]

  • Drive syringes for reactants (e.g., 2.5 mL).

  • Stopping/waste syringe.

  • Stock solution of carbodithioate in a suitable buffer.

  • Stock solution of the second reactant in the same buffer.

2. Methodology:

  • Step 1: Instrument and Accessory Setup:
  • Follow the manufacturer's instructions to set up the stopped-flow accessory with the spectrophotometer.
  • Set the data acquisition parameters (e.g., total acquisition time, data points per second). The instrument should be capable of recording a data point every 12.5 ms or faster.[2]
  • Set the monitoring wavelength to the predetermined λmax.
  • Step 2: Loading the Reactants:
  • Rinse the drive syringes and flow lines with the respective reactant solutions to remove any air bubbles and equilibrate the system.
  • Load one drive syringe with the carbodithioate solution (Solution A) and the other with the second reactant (Solution B).[2]
  • Step 3: Initiating the Reaction:
  • Depress the plunger, which simultaneously drives both solutions into the mixing chamber and then into the observation cell.[7]
  • The newly mixed solution displaces the previous contents into the stopping syringe.[8]
  • When the stopping syringe hits its block, the flow abruptly stops, and the spectrophotometer is triggered to begin data acquisition.[2][7]
  • Step 4: Data Acquisition:
  • The change in absorbance in the observation cell is recorded over the specified time course (e.g., 1-10 seconds).
  • Repeat the experiment multiple times to ensure reproducibility. Perform runs under pseudo-first-order conditions (with one reactant in >10-fold excess) to simplify data analysis.[9]

Data Presentation and Analysis

The collected Absorbance vs. Time data is used to determine the reaction order and rate constant.

  • Convert Absorbance to Concentration: If the molar absorptivity (ε) of the monitored species is known, use the Beer-Lambert law. Otherwise, the relative change in absorbance can be used directly for first-order analysis.

  • Determine Reaction Order: Plot the data in three ways:

    • Zero Order: [Concentration] vs. Time (linear if zero order)

    • First Order: ln[Concentration] vs. Time (linear if first order)[7]

    • Second Order: 1/[Concentration] vs. Time (linear if second order)[7]

  • Calculate Rate Constant (k): The rate constant is determined from the slope of the linear plot.

Quantitative data from a kinetic study should be summarized for clarity. The table below shows an example dataset for a pseudo-first-order experiment where the concentration of reactant B is varied while reactant A is held constant and in large excess.

Experiment Run[Reactant A] (M)[Reactant B] (M)Observed Rate Constant, kobs (s-1)
10.10.0010.052
20.10.0020.103
30.10.0040.209
40.10.0060.305
50.10.0080.411

By plotting kobs vs. [Reactant B], a linear relationship should be observed, where the slope is the second-order rate constant, k.

Visualizations

experimental_workflow Figure 1: General workflow for kinetic analysis of carbodithioate reactions. cluster_methods Kinetic Measurement prep Reagent Preparation (Carbodithioate, Reactant, Buffer) scan Determine λmax (UV-Vis Spectral Scan) prep->scan conv_method Conventional Method (Manual Mixing in Cuvette) scan->conv_method Slow Reaction (t½ > 60s) sf_method Stopped-Flow Method (Rapid Mixing) scan->sf_method Fast Reaction (t½ < 60s) data_acq Data Acquisition (Absorbance vs. Time) conv_method->data_acq sf_method->data_acq analysis Data Analysis (Determine Reaction Order & Rate Constant k) data_acq->analysis report Reporting (Protocols, Data Tables, Conclusions) analysis->report

Caption: Figure 1: General workflow for kinetic analysis.

reaction_pathway Figure 2: Logical pathway for carbodithioate formation and metal complexation. cluster_0 amine Primary or Secondary Amine intermediate Carbodithioate Ligand (R₂NCS₂⁻) amine->intermediate + Base (k_formation) cs2 Carbon Disulfide (CS₂) cs2->intermediate + Base (k_formation) product Metal-Carbodithioate Complex [M(S₂CNR₂)₂] intermediate:e->product:w metal Metal Ion (e.g., M²⁺) metal:e->product:w Chelation (k_complexation)

References

Application Notes and Protocols: Sodium 4-methylpiperazine-1-carbodithioate in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium 4-methylpiperazine-1-carbodithioate and its metal complexes, particularly bis(4-methylpiperazine-1-carbodithioato)zinc(II), as a precursor for the synthesis of nanoparticles. Detailed protocols, quantitative data, and potential applications in drug delivery and bio-imaging are presented.

Introduction

This compound is a dithiocarbamate ligand that readily forms stable complexes with various metal ions. These metal-dithiocarbamate complexes serve as excellent single-source precursors for the synthesis of metal sulfide nanoparticles. The single-source precursor approach offers stoichiometric control and often leads to the formation of high-quality, crystalline nanoparticles through methods like thermal decomposition (thermolysis). This document focuses on the synthesis of zinc sulfide (ZnS) nanoparticles, which have garnered significant interest for their applications in bio-imaging, drug delivery, and as antimicrobial agents.

Synthesis of Zinc Sulfide (ZnS) Nanoparticles

The primary method for synthesizing ZnS nanoparticles from a bis(4-methylpiperazine-1-carbodithioato)zinc(II) precursor is through thermolysis in a high-boiling point coordinating solvent. The dithiocarbamate complex acts as a single source for both zinc and sulfur.

Experimental Workflow: Single-Source Precursor Thermolysis

G cluster_0 Precursor Preparation cluster_1 Nanoparticle Synthesis cluster_2 Purification and Isolation A This compound C Formation of bis(4-methylpiperazine-1-carbodithioato)zinc(II) complex A->C B Zinc(II) Salt (e.g., ZnCl2) B->C D Dispersion of Zinc Complex in High-Boiling Solvent (e.g., Oleylamine) C->D E Heating under Inert Atmosphere (e.g., 230°C) D->E F Thermolysis and Nanoparticle Nucleation & Growth E->F G Precipitation with Antisolvent (e.g., Ethanol) F->G H Centrifugation G->H I Washing and Drying H->I J J I->J Characterization

A schematic workflow for the synthesis of ZnS nanoparticles.
Experimental Protocol: Synthesis of ZnS Nanoparticles using bis(4-methylpiperazine-1-carbodithioato)zinc(II)

This protocol is a representative example based on the synthesis of ZnS nanoparticles from analogous zinc dithiocarbamate complexes.[1][2]

Materials:

  • bis(4-methylpiperazine-1-carbodithioato)zinc(II) complex

  • Oleylamine (technical grade, 70%)

  • Ethanol (anhydrous)

  • Nitrogen or Argon gas (high purity)

  • Standard glassware for air-sensitive synthesis (Schlenk line, three-neck flask, condenser)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, a thermocouple, and a gas inlet/outlet, add 0.5 g of the bis(4-methylpiperazine-1-carbodithioato)zinc(II) complex to 15 mL of oleylamine.

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating and Thermolysis: While stirring, heat the mixture to 230°C and maintain this temperature for 1 hour. The solution will typically change color, indicating the decomposition of the precursor and the formation of nanoparticles.[2]

  • Cooling: After 1 hour, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Purification:

    • Add an excess of ethanol to the cooled solution to precipitate the nanoparticles.

    • Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of a non-polar solvent like toluene.

    • Repeat the precipitation and centrifugation steps at least two more times to remove residual oleylamine and unreacted precursors.

  • Drying: Dry the final product under vacuum to obtain a fine powder of ZnS nanoparticles.

Quantitative Data and Characterization

The properties of the synthesized ZnS nanoparticles are highly dependent on the reaction conditions. Below is a summary of expected characteristics based on studies of similar dithiocarbamate precursors.

ParameterTypical Value/RangeCharacterization TechniqueReference
Precursor Concentration 5 mM solution in oleylamine-[2]
Reaction Temperature 230 - 300°CThermocouple[2]
Reaction Time 1 hourTimer[2]
Nanoparticle Size 8 - 12 nmTEM
Crystal Phase Hexagonal (wurtzite) or cubic (sphalerite)XRD
Morphology Spherical or nanowires (depending on capping agent)TEM, SEM[2]
Optical Properties (λmax) Around 292 nm for the capped zinc complexUV-Vis Spectroscopy

Note: The specific size and phase of the nanoparticles can be influenced by the choice of capping agent and the precise reaction temperature and time.

Applications in Drug Delivery and Bio-imaging

ZnS nanoparticles are promising candidates for various biomedical applications due to their luminescent properties and biocompatibility.

Drug Delivery Systems

Zinc sulfide nanoparticles can serve as carriers for therapeutic agents. Their small size allows for potential penetration of biological barriers, enabling targeted drug delivery. The surface of the nanoparticles can be functionalized with ligands that specifically bind to receptors on target cells, thereby enhancing the efficacy of the drug and reducing off-target effects. Furthermore, the release of the encapsulated drug can be controlled by internal or external stimuli such as pH changes or light.

Bio-imaging Agents

The inherent luminescent properties of ZnS nanoparticles make them suitable for use as imaging agents. When excited with an appropriate light source, they emit light that can be detected for both in vitro and in vivo imaging. This allows for the visualization of biological processes at the cellular and tissue level, aiding in disease diagnosis and monitoring treatment responses.

Cellular Uptake of Piperazine-Functionalized Nanoparticles

The cellular uptake of nanoparticles is a critical factor in their efficacy for drug delivery and imaging. The piperazine moiety on the surface of nanoparticles can influence their interaction with cell membranes.

Putative Cellular Uptake Pathway

G cluster_0 Cellular Environment A Piperazine-Functionalized Nanoparticle B Cell Membrane Interaction A->B C Endocytosis (e.g., Clathrin-mediated) B->C D Endosome Formation C->D E Endosomal Escape D->E G Lysosomal Degradation D->G F Cytosolic Drug Release / Imaging E->F

A simplified diagram of potential cellular uptake pathways.

The surface chemistry of nanoparticles plays a crucial role in their internalization by cells. Nanoparticles functionalized with piperazine derivatives may be taken up by cells through various endocytic pathways. The specific route can depend on the nanoparticle's size, surface charge, and the cell type. Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Following endocytosis, the nanoparticles are typically enclosed in endosomes. For drug delivery applications, escape from the endosome is often necessary to release the therapeutic agent into the cytoplasm. Alternatively, the nanoparticles may be trafficked to lysosomes for degradation.

Conclusion

This compound and its zinc complex are valuable precursors for the controlled synthesis of ZnS nanoparticles. The thermolysis of this single-source precursor in a high-boiling point solvent yields crystalline nanoparticles with properties suitable for biomedical applications. Further research into the surface functionalization of these nanoparticles and their interactions with biological systems will be crucial for their translation into clinical use for drug delivery and bio-imaging.

References

Application Notes and Protocols for Developing Drug Delivery Systems with Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of drug delivery systems utilizing piperazine derivatives. The unique physicochemical properties of the piperazine moiety, including its basic and hydrophilic nature, make it a valuable component in designing sophisticated drug carriers such as nanoparticles and hydrogels.[1] This document outlines the synthesis of piperazine-based molecules, their formulation into drug delivery vehicles, and the subsequent in vitro and in vivo evaluation of these systems.

Synthesis of Piperazine-Based Drug Delivery Components

Piperazine derivatives can be synthesized to incorporate various functionalities, enabling their use as building blocks for diverse drug delivery platforms.[1][2] A common synthetic strategy involves N-alkylation or N-arylation of the piperazine ring to introduce linkers for drug conjugation or moieties that enhance nanoparticle stability and targeting.[1]

Protocol: Synthesis of a Piperazine-Based Linker for siRNA Delivery

This protocol describes the synthesis of a cationic piperazine-based compound designed to interact with negatively charged siRNA molecules, based on methodologies described in the literature.[3][4]

Materials:

  • Piperazine

  • 1-bromo-2-chloroethane

  • 1-methylpiperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Maleimide-PEG-NHS ester

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Step 1: Mono-alkylation of Piperazine.

    • Dissolve piperazine (1 equivalent) in DCM.

    • Add 1-bromo-2-chloroethane (1.1 equivalents) and DIPEA (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain mono-alkylated piperazine.

  • Step 2: Reductive Amination.

    • Dissolve the product from Step 1 (1 equivalent) and 1-methyl-4-piperidone (1.1 equivalents) in DCM.

    • Add NaBH(OAc)₃ (1.5 equivalents) portion-wise.

    • Stir the reaction at room temperature for 12 hours.[3][4]

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the combined organic layers, and concentrate.

    • Purify by column chromatography to yield the piperazine-piperidine derivative.

  • Step 3: Conjugation with Maleimide-PEG-NHS ester.

    • Dissolve the piperazine-piperidine derivative (1 equivalent) in DCM.

    • Add Maleimide-PEG-NHS ester (1 equivalent) and DIPEA (2 equivalents).

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Purify the final product by silica gel chromatography.

  • Step 4: Deprotection (if necessary).

    • If Boc-protected piperazine was used initially, deprotect using TFA in DCM.

    • Precipitate the final product by adding cold diethyl ether and collect by filtration.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Formulation of Piperazine-Based Nanoparticles

Piperazine derivatives can be incorporated into various nanoparticle formulations, including lipid nanoparticles (LNPs) and polymeric nanoparticles, to facilitate the delivery of nucleic acids like mRNA and siRNA.[5][6]

Protocol: Formulation of Piperazine-Based Lipid Nanoparticles for mRNA Delivery

This protocol outlines the formulation of LNPs incorporating a custom-synthesized piperazine-based ionizable lipid using a microfluidic mixing method.[6]

Materials:

  • Piperazine-based ionizable lipid (e.g., synthesized as described above or a similar derivative)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA (e.g., encoding a reporter protein like luciferase)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the piperazine-based ionizable lipid, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be around 10-20 mM.

  • Preparation of mRNA Solution:

    • Dilute the mRNA in citrate buffer (pH 4.0) to a final concentration of 0.1-0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the mRNA solution in citrate buffer into another syringe.

    • Set the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1).

    • Initiate the mixing process to allow for the self-assembly of LNPs.

  • Purification and Concentration:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 12 hours to remove ethanol and unencapsulated mRNA.

    • Concentrate the LNPs using a centrifugal filter device if necessary.

Characterization:

  • Particle Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

  • Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay). The encapsulation efficiency is calculated as: ((Total mRNA - Free mRNA) / Total mRNA) x 100%

In Vitro Evaluation of Piperazine-Based Drug Delivery Systems

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of the drug delivery system on target cells. The MTT or MTS assay is a common method to assess cell viability.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Target cell line (e.g., HeLa, MCF-7)[3][4]

  • Complete cell culture medium

  • Piperazine-based nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of the piperazine-based nanoparticles in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to each well.

    • Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

Gene Silencing Efficacy

For siRNA or mRNA delivery systems, it is essential to assess their ability to modulate gene expression.

Protocol: Gene Silencing Assay using qRT-PCR

Materials:

  • Target cell line

  • siRNA-loaded piperazine nanoparticles (targeting a specific gene, e.g., GAPDH)

  • Control nanoparticles (with scrambled siRNA)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for the target gene and a housekeeping gene

  • qPCR instrument

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and incubate for 24 hours.

    • Treat the cells with siRNA-loaded nanoparticles and control nanoparticles at a specific siRNA concentration (e.g., 50-100 nM).

    • Incubate for 48-72 hours.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using the synthesized cDNA, primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix.

    • Run the PCR reaction in a qPCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the untreated or control-treated samples.

pH-Responsive Drug Delivery with Piperazine-Based Hydrogels

Piperazine-containing polymers can be used to formulate pH-responsive hydrogels for controlled drug release.[6][7][8] The protonation and deprotonation of the piperazine nitrogens at different pH values can trigger swelling or degradation of the hydrogel, leading to drug release.[6][8][9]

Protocol: In Vitro pH-Responsive Drug Release Study

Materials:

  • Drug-loaded piperazine-based hydrogel

  • Phosphate buffer solutions at different pH values (e.g., pH 5.5 and pH 7.4)

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Hydrogel Preparation:

    • Prepare the drug-loaded hydrogel according to a specific formulation protocol.

    • Accurately weigh a portion of the hydrogel.

  • Release Study:

    • Place the weighed hydrogel in a known volume of release medium (e.g., 10 mL of pH 5.5 or pH 7.4 buffer) in a sealed container.

    • Incubate the container in a shaking incubator at 37°C.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

    • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Drug Quantification:

    • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot the release profile.

In Vivo Evaluation

Protocol: In Vivo Biodistribution Study in a Murine Model

This protocol provides a general framework for assessing the biodistribution of piperazine-based nanoparticles in mice.

Materials:

  • Piperazine-based nanoparticles labeled with a fluorescent dye (e.g., Cy5, Rhodamine B)

  • Healthy mice (e.g., BALB/c or C57BL/6)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS)

  • Surgical tools for organ harvesting

Procedure:

  • Animal Preparation:

    • Acclimatize the mice to the laboratory conditions for at least one week.

    • Divide the mice into experimental and control groups.

  • Administration of Nanoparticles:

    • Administer the fluorescently labeled nanoparticles to the experimental group via a specific route (e.g., intravenous injection).

    • Administer a control solution (e.g., PBS or unlabeled nanoparticles) to the control group.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an IVIS.

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the mice.

    • Harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).

    • Image the excised organs using the IVIS to quantify the fluorescence intensity in each organ.

  • Data Analysis:

    • Quantify the fluorescence intensity in the whole body and in each organ.

    • Normalize the organ fluorescence to the organ weight to determine the relative accumulation of nanoparticles.

Data Presentation

Table 1: Physicochemical Characterization of Piperazine-Based LNPs

FormulationIonizable Lipid:DOPE:Cholesterol:PEG (molar ratio)Mean Diameter (nm)PDIZeta Potential (mV)mRNA Encapsulation Efficiency (%)
LNP-Pip-150:10:38.5:1.585.2 ± 3.10.12 ± 0.02+15.4 ± 2.592.5 ± 2.8
LNP-Pip-240:10:48.5:1.592.7 ± 4.50.15 ± 0.03+12.1 ± 1.988.1 ± 3.5

Table 2: In Vitro Gene Silencing Efficacy of siRNA-loaded Nanoparticles

TreatmentTarget Gene mRNA Expression (% of control)
Untreated100
Control Nanoparticles (scrambled siRNA)98.2 ± 4.1
siRNA-LNP-Pip-1 (50 nM)25.6 ± 3.7
siRNA-LNP-Pip-1 (100 nM)12.3 ± 2.1

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Piperazine Derivative Formulation Nanoparticle Formulation Synthesis->Formulation Cytotoxicity Cytotoxicity Assay (MTT) Formulation->Cytotoxicity GeneSilencing Gene Silencing (qRT-PCR) Formulation->GeneSilencing Biodistribution Biodistribution Study (IVIS) Formulation->Biodistribution

Caption: A general workflow for the development and evaluation of piperazine-based drug delivery systems.

Signaling_Pathway LNP siRNA-LNP (Piperazine-based) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape RISC RISC Loading EndosomalEscape->RISC mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: Proposed intracellular pathway for siRNA delivery by piperazine-based lipid nanoparticles.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of piperazine and its derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined are suitable for various applications, including impurity testing in active pharmaceutical ingredients (APIs), formulation analysis, and pharmacokinetic studies.

Introduction

Piperazine and its derivatives are a class of organic compounds widely used in the pharmaceutical industry as active ingredients and synthetic intermediates. Accurate and robust analytical methods are crucial for ensuring product quality and safety. However, the analysis of piperazine by HPLC can be challenging due to its physicochemical properties. As a hydrophilic and basic compound lacking a strong chromophore, piperazine exhibits poor retention on traditional reversed-phase columns and low UV absorptivity.[1][2]

To address these challenges, several HPLC-based strategies have been developed. These include:

  • Pre-column derivatization: This approach involves reacting piperazine with a labeling agent to introduce a chromophore, enabling sensitive UV or fluorescence detection.[3]

  • Mixed-mode or specialized chromatography: These methods utilize stationary phases with multiple retention mechanisms (e.g., reversed-phase and ion-exchange) to improve the retention of polar, basic compounds like piperazine.[1]

  • Alternative detection techniques: When derivatization is not desirable, detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) can be employed for the analysis of underivatized piperazine.[1]

This document details two primary HPLC methods: a derivatization method using 4-chloro-7-nitrobenzofuran (NBD-Cl) for trace analysis, and a method for a piperazine derivative, 1-(2-Aminoethyl)piperazine, using a specialized reversed-phase column.

Method 1: Quantitative Analysis of Piperazine via Pre-column Derivatization with NBD-Cl

This method is suitable for the determination of trace amounts of piperazine in active pharmaceutical ingredients (APIs). The protocol involves the derivatization of piperazine with NBD-Cl to form a stable, UV-active product that can be readily analyzed by HPLC with UV detection.[3]

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)30 ppm[3]
Limit of Quantification (LOQ)90 ppm[3]
Linearity Range30 - 350 ppm[3]
Precision (%RSD)1.13%[3]
Accuracy (Recovery)104.87 - 108.06%[3]
Experimental Protocol

1. Materials and Reagents:

  • Piperazine reference standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (HPLC grade)

  • Water (HPLC grade or equivalent)

  • Active Pharmaceutical Ingredient (API) sample

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Alliance e2695 separations module with a 2998 photodiode array UV detector (or equivalent).[3]

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Detection Wavelength: 340 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Run Time: 20 minutes.[3]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of piperazine in a suitable solvent. Further dilute to achieve concentrations within the linear range (e.g., 30 to 350 ppm).

  • Sample Solution: Accurately weigh and dissolve the API sample in a suitable solvent.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add a solution of NBD-Cl.

    • The reaction is performed to form a stable, UV-active derivative of piperazine.[3]

    • It has been demonstrated that this derivatization reaction occurs without interference from the API.[3]

4. Analysis:

  • Inject the derivatized standard and sample solutions into the HPLC system.

  • Quantify the piperazine peak based on the peak area response from the standard solutions.

Method 2: Analysis of 1-(2-Aminoethyl)piperazine on a Specialized Reversed-Phase Column

This method is suitable for the analysis of the piperazine derivative, 1-(2-Aminoethyl)piperazine, using a specialized reversed-phase column designed for improved retention of polar compounds.

Experimental Protocol

1. Materials and Reagents:

  • 1-(2-Aminoethyl)piperazine reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or equivalent)

  • Phosphoric acid (or Formic acid for MS compatibility)

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a suitable detector (UV, MS, ELSD, or CAD).

  • Column: Newcrom R1.[4]

  • Mobile Phase: A mixture of acetonitrile and water with phosphoric acid as a modifier. For mass spectrometry applications, phosphoric acid should be replaced with formic acid.[4]

  • Detection: Method is compatible with UV, LC/MS, ELSD, and CAD.[1]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of 1-(2-Aminoethyl)piperazine in the mobile phase. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample containing 1-(2-Aminoethyl)piperazine in the mobile phase.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the 1-(2-Aminoethyl)piperazine peak based on the retention time and response of the reference standard.

Workflow and Diagrams

General HPLC Analysis Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of piperazine compounds, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Start weigh Weighing of Sample and Standard start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve derivatize Derivatization (if required) dissolve->derivatize filter Filtration derivatize->filter inject Injection into HPLC System filter->inject separate Chromatographic Separation inject->separate detect Detection (UV, MS, etc.) separate->detect integrate Peak Integration and Identification detect->integrate calculate Quantification and Calculation integrate->calculate report Reporting of Results calculate->report end End report->end

Caption: General workflow for the HPLC analysis of piperazine compounds.

Logical Relationship of Analytical Challenges and Solutions

The diagram below outlines the analytical challenges associated with piperazine analysis and the corresponding solutions discussed in these application notes.

Piperazine_Challenges_Solutions cluster_challenges cluster_solutions challenge Analytical Challenges for Piperazine no_chromophore Lack of Strong Chromophore challenge->no_chromophore polar_basic Polar and Basic Nature challenge->polar_basic derivatization Pre-column Derivatization (e.g., NBD-Cl, DNS-Cl) no_chromophore->derivatization alt_detect Alternative Detection (ELSD, CAD, MS) no_chromophore->alt_detect mixed_mode Mixed-Mode or Specialized Columns polar_basic->mixed_mode normal_phase Normal-Phase HPLC polar_basic->normal_phase solution HPLC Solutions derivatization->solution alt_detect->solution mixed_mode->solution normal_phase->solution

Caption: Challenges and solutions in the HPLC analysis of piperazine.

References

Troubleshooting & Optimization

overcoming solubility issues with sodium 4-methylpiperazine-1-carbodithioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with sodium 4-methylpiperazine-1-carbodithioate.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: I am observing incomplete dissolution of this compound in water. What could be the issue?

A2: Several factors could contribute to incomplete dissolution:

  • pH of the solution: Dithiocarbamates can be unstable and less soluble in acidic conditions. Ensure your water is neutral or slightly alkaline.

  • Purity of the compound: Impurities from synthesis can affect solubility.

  • Temperature: While many salts have increased solubility at higher temperatures, heating dithiocarbamates in solution is generally not recommended due to potential degradation. Room temperature dissolution should be sufficient.

  • Formation of metal complexes: If your aqueous solution contains metal ions, insoluble metal-dithiocarbamate complexes may form.[2]

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, polar aprotic solvents are good options. Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide range of organic compounds, including dithiocarbamates.[3][4][5][6] Ethanol can also be used, although the solubility might be lower than in water or DMSO.[7]

Q4: How should I prepare a stock solution of this compound for cell-based assays?

A4: For cell-based assays, it is recommended to prepare a concentrated stock solution in a sterile, biocompatible solvent.

  • Prepare a 10-100 mM stock solution in sterile Dimethyl Sulfoxide (DMSO).[3][4][5][6]

  • Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: Are there any known stability issues with this compound in solution?

A5: Dithiocarbamates are known to be sensitive to acidic pH, which can lead to decomposition. It is advisable to prepare fresh solutions for your experiments and store stock solutions under appropriate conditions (frozen, protected from light).

Troubleshooting Guides

Issue 1: Precipitate forms when diluting a DMSO stock solution into aqueous buffer or cell culture media.
  • Problem: The compound is "crashing out" of the solution due to lower solubility in the final aqueous environment.

  • Troubleshooting Steps:

    • Decrease the final concentration: The most straightforward solution is to use a lower final concentration of the compound in your assay.

    • Increase the percentage of co-solvent: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, be mindful of solvent toxicity.

    • Use a different co-solvent: Consider preparing the stock solution in a different water-miscible organic solvent, such as ethanol, though solubility may be lower.

    • Serial dilutions: Perform serial dilutions in the aqueous buffer or media rather than a single large dilution step. This can sometimes help maintain solubility.

Issue 2: The powdered compound appears clumpy and does not dissolve easily.
  • Problem: The compound may have absorbed moisture from the atmosphere.

  • Troubleshooting Steps:

    • Proper storage: Ensure the compound is stored in a desiccator to protect it from moisture.

    • Gentle warming: While generally not recommended, gentle warming (to no more than 37°C) of the solvent prior to adding the compound may aid dissolution. Do not heat solutions containing dithiocarbamates for extended periods.

    • Sonication: Use a bath sonicator to aid in the dissolution process. This can help break up clumps and increase the surface area for solvation.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRemarks
WaterHigh (>100 mg/mL)Expected to be readily soluble. Ensure pH is neutral to slightly alkaline.
DMSOHighAn excellent solvent for dithiocarbamates.[3][4][5][6]
EthanolModerateMay require more effort to dissolve compared to water or DMSO.[7]

Note: The solubility values are estimates based on the properties of similar compounds and general knowledge of dithiocarbamates.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Weighing: Accurately weigh out the required amount of this compound (MW: 198.28 g/mol ). For 1 mL of a 10 mM solution, you will need 1.98 mg.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of sterile, nuclease-free water (pH 7.0-7.4).

  • Mixing: Vortex the tube until the compound is completely dissolved. If necessary, use a bath sonicator for a few minutes.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Use the solution immediately or store it in aliquots at -20°C for short-term storage. For long-term storage, -80°C is recommended.

Protocol 2: Preparation of a 100 mM DMSO Stock Solution for Cell-Based Assays
  • Weighing: In a sterile environment (e.g., a biological safety cabinet), weigh out 19.83 mg of this compound.

  • Dissolution: Add the compound to a sterile tube. Add 1 mL of sterile, cell culture-grade DMSO.

  • Mixing: Vortex thoroughly until the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway Diagram

Dithiocarbamates are known to be potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10][11] This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces DTC Sodium 4-methylpiperazine- 1-carbodithioate DTC->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

This diagram illustrates a typical workflow for assessing the efficacy of this compound in a cell-based assay.

experimental_workflow prep Prepare Stock Solution (e.g., 100 mM in DMSO) treat Treat Cells with Serial Dilutions of Compound prep->treat culture Culture Cells (e.g., Cancer Cell Line) culture->treat incubate Incubate (24-72 hours) treat->incubate assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay analyze Analyze Data (Calculate IC50) assay->analyze

Caption: Cell viability assay workflow.

Logical Relationship Diagram

This diagram outlines the logical steps for troubleshooting solubility issues.

troubleshooting_logic start Solubility Issue Encountered check_solvent Is the solvent appropriate? (Water, DMSO, Ethanol) start->check_solvent check_ph Is the aqueous pH neutral? check_solvent->check_ph Yes consider_cosolvent Consider a co-solvent system (e.g., DMSO/Water) check_solvent->consider_cosolvent No use_sonication Use Sonication check_ph->use_sonication Yes fail Consult Further check_ph->fail No (Adjust pH) use_sonication->consider_cosolvent Failure success Compound Dissolved use_sonication->success Success consider_cosolvent->success

Caption: Troubleshooting solubility issues logic.

References

stability problems of dithiocarbamate solutions and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and storage of dithiocarbamate solutions. Dithiocarbamates are susceptible to degradation, which can significantly impact experimental outcomes. This guide offers practical advice to help you maintain the integrity of your dithiocarbamate solutions.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of dithiocarbamate solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Solution appears cloudy or has a precipitate immediately after preparation. 1. Low pH: Dithiocarbamates are unstable in acidic conditions and will precipitate. 2. Incomplete dissolution: The dithiocarbamate salt may not have fully dissolved. 3. Reaction with metal ions: Trace metal contaminants in the solvent or glassware can form insoluble complexes.1. Use an alkaline buffer: Prepare solutions in a buffer with a pH of 9 or higher. 2. Gentle warming and sonication: Aid dissolution by gently warming the solution or using an ultrasonic bath. 3. Use metal-free water and glassware: Employ high-purity, metal-free water and acid-wash glassware to remove trace metals. Consider adding a chelating agent like EDTA to the buffer.
Solution color changes over time (e.g., yellowing). 1. Oxidation: Exposure to air can lead to the oxidation of dithiocarbamates. 2. Degradation: The chromophoric properties of the solution may change as the dithiocarbamate degrades into byproducts.1. Use deoxygenated solvents: Prepare solutions using solvents that have been purged with an inert gas (e.g., nitrogen or argon). 2. Store under inert gas: Overlay the solution with an inert gas before sealing the container. 3. Minimize headspace: Use a container that is appropriately sized for the volume of the solution to reduce the amount of air exposure.
Inconsistent or unexpected experimental results. 1. Degradation of the active compound: The concentration of the dithiocarbamate may have decreased due to instability. 2. Formation of interfering byproducts: Degradation products may have biological or chemical activities that interfere with the assay.1. Prepare fresh solutions: Ideally, dithiocarbamate solutions should be prepared fresh for each experiment. 2. Verify concentration: If a solution must be stored, its concentration should be verified using a stability-indicating method (e.g., HPLC) before use. 3. Store properly: If short-term storage is necessary, store at 2-8°C, protected from light, and under an inert atmosphere.
Precipitate forms during storage at low temperatures. 1. Decreased solubility: The solubility of the dithiocarbamate salt may be lower at reduced temperatures. 2. Cryogenic stress: Freezing and thawing can cause the compound to come out of solution.1. Store at recommended temperatures: For most dithiocarbamate solutions, refrigeration (2-8°C) is preferable to freezing. 2. Allow to equilibrate to room temperature: Before use, allow the refrigerated solution to warm to room temperature and ensure any precipitate has redissolved. Gentle vortexing may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dithiocarbamate instability in aqueous solutions?

A1: The primary cause is acid-catalyzed hydrolysis. Dithiocarbamates are salts of dithiocarbamic acids, which are inherently unstable and readily decompose in the presence of protons (acidic conditions) to form carbon disulfide (CS₂) and the corresponding amine.[1] This is why maintaining an alkaline pH is crucial for the stability of dithiocarbamate solutions.

Q2: How does temperature affect the stability of dithiocarbamate solutions?

A2: Higher temperatures accelerate the rate of degradation. For optimal stability, solutions should be stored at refrigerated temperatures (2-8°C). Some dithiocarbamates, particularly air- and temperature-sensitive ones like ammonium dithiocarbamates, may require storage in a refrigerator to slow down decomposition.[2]

Q3: Should I protect my dithiocarbamate solutions from light?

A3: Yes, exposure to light can contribute to the degradation of dithiocarbamates through photolysis. It is recommended to store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Q4: What is the recommended solvent for preparing dithiocarbamate solutions?

A4: The choice of solvent depends on the specific dithiocarbamate and the experimental application. For many dithiocarbamate salts, high-purity, metal-free water buffered to an alkaline pH is suitable. For less polar dithiocarbamates, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol may be used. Always refer to the manufacturer's instructions for the specific compound you are using.

Q5: How long can I store a dithiocarbamate stock solution?

A5: It is strongly recommended to prepare dithiocarbamate solutions fresh before each experiment. If storage is unavoidable, solutions should be stored at 2-8°C, protected from light and air, for a very limited time. The stability can vary significantly depending on the specific dithiocarbamate, its concentration, the solvent, and the storage conditions. The half-life of dithiocarbamates at 25°C can range from 2 hours to 10 days depending on factors like pH and the type of cation.[1]

Q6: I've noticed that different dithiocarbamate salts (e.g., sodium vs. ammonium) have different stabilities. Why is that?

A6: The cation associated with the dithiocarbamate can influence its stability. For example, ammonium salts of dithiocarbamates are known to be less stable than their sodium or potassium counterparts.[2] This is due to the relative weakness of the ammonium base compared to stronger bases like sodium hydroxide.

Quantitative Data on Dithiocarbamate Stability

The stability of dithiocarbamates is highly dependent on the specific compound, pH, and temperature. The following table summarizes available data on the half-life of various dithiocarbamates under different conditions.

DithiocarbamateConditionHalf-life
General Alkyl Dithiocarbamates 25°C, variable pH and environmental matrix2 hours to 10 days[1]
Mancozeb pH 5, distilled water36 hours[3]
pH 7, distilled water55 hours[3]
pH 9, distilled water16 hours[3]
Metiram pH 7, aqueous solution< 24 hours[3]
Ziram pH 7, aqueous solution< 18 hours[3]
Nabam pH 5, 7, or 9, aqueous solution< 24 hours[3]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Dithiocarbamate Degradation (CS₂ Evolution Method)

This method is based on the acid-catalyzed decomposition of dithiocarbamates to carbon disulfide (CS₂), which is then quantified colorimetrically.

Materials:

  • Dithiocarbamate solution to be tested

  • Decomposition reagent: 9.5 g stannous chloride in 300 mL concentrated hydrochloric acid (prepare fresh daily)[4]

  • Color reagent: 0.012 g cupric acetate monohydrate in 25 g diethanolamine, diluted to 250 mL with ethanol[4]

  • Ethanol

  • Decomposition flask with a condenser

  • Gas washing bottle

  • Spectrophotometer

Procedure:

  • Set up the decomposition apparatus with the decomposition flask connected to a condenser, which is then connected to a gas washing bottle containing the color reagent.

  • Place a known volume and concentration of the dithiocarbamate solution into the decomposition flask.

  • Add 30 mL of the decomposition reagent to the flask.

  • Gently heat the flask to boiling and maintain for 60 minutes to drive the evolved CS₂ into the color reagent.

  • Allow the color to develop in the collection trap for at least 15 minutes but no more than two hours.

  • Measure the absorbance of the solution at 435 nm using a spectrophotometer.

  • Quantify the amount of CS₂ evolved by comparing the absorbance to a standard curve prepared with known concentrations of CS₂.

  • The degradation of the dithiocarbamate is proportional to the amount of CS₂ measured.

Protocol 2: HPLC Method for Stability Assessment

This method allows for the direct measurement of the parent dithiocarbamate and its degradation products over time.

Materials:

  • Dithiocarbamate solution to be tested

  • HPLC system with a UV or MS detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile and an alkaline buffer)

  • Chelating agent (e.g., EDTA) to be added to the sample and mobile phase to prevent on-column degradation.

Procedure:

  • Prepare the dithiocarbamate solution in the desired buffer or solvent.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately add a chelating agent like EDTA to the aliquot to stabilize the dithiocarbamate.

  • Inject the sample onto the HPLC system.

  • Elute the compounds using an appropriate mobile phase gradient.

  • Monitor the elution of the parent dithiocarbamate and any degradation products using the detector.

  • The decrease in the peak area of the parent dithiocarbamate over time indicates its degradation rate.

Signaling Pathway Diagrams

Dithiocarbamates are known to interfere with several cellular signaling pathways. The following diagrams illustrate some of these interactions.

degradation_pathway DTC Dithiocarbamate (R₂NCS₂⁻) Intermediate Dithiocarbamic Acid (R₂NCS₂H) DTC->Intermediate Protonation H H⁺ (Acidic pH) H->Intermediate H2O H₂O CS2 Carbon Disulfide (CS₂) Intermediate->CS2 Decomposition Amine Amine (R₂NH) Intermediate->Amine Decomposition

Dithiocarbamate Acid-Catalyzed Degradation Pathway.

nfkb_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome 26S Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DTC Dithiocarbamate DTC->IKK Inhibits Gene Inflammatory Gene Expression NFkB_nuc->Gene Activates

Inhibition of the NF-κB Signaling Pathway by Dithiocarbamates.

proteasome_inhibition Protein Ubiquitinated Protein Proteasome 26S Proteasome Protein->Proteasome Binds to Peptides Degraded Peptides Proteasome->Peptides Degrades DTC_Cu Dithiocarbamate-Cu Complex DTC_Cu->Proteasome Inhibits

Inhibition of the 26S Proteasome by Dithiocarbamate-Copper Complexes.

zinc_chelation DTC Dithiocarbamate DTC_Zn Dithiocarbamate-Zn Complex DTC->DTC_Zn Chelates Zn Intracellular Zinc (Zn²⁺) Zn->DTC_Zn Zinc_Enzymes Zinc-Dependent Enzymes Zn->Zinc_Enzymes Activates DTC_Zn->Zinc_Enzymes Inhibits Activity Signaling Downstream Signaling Pathways Zinc_Enzymes->Signaling Regulates

Mechanism of Zinc Chelation by Dithiocarbamates.

References

Technical Support Center: Synthesis of Sodium 4-Methylpiperazine-1-carbodithioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of sodium 4-methylpiperazine-1-carbodithioate synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low.2. Poor quality of reagents: 4-Methylpiperazine may be oxidized, or the sodium hydroxide solution may be old and have a lower effective concentration.3. Loss of carbon disulfide: CS₂ is volatile and may have evaporated during the reaction.4. Incorrect stoichiometry: The molar ratios of the reactants may be inaccurate.1. Optimize reaction conditions: Increase the reaction time or slightly elevate the temperature (see experimental protocol for details). Monitor the reaction progress using Thin Layer Chromatography (TLC).2. Use fresh, high-purity reagents: Ensure 4-methylpiperazine is colorless and stored under an inert atmosphere. Use a freshly prepared sodium hydroxide solution.3. Maintain a closed system: Ensure the reaction flask is well-sealed to prevent the escape of carbon disulfide.4. Verify calculations: Double-check the molar calculations for all reactants.
Product is an Oil or Gummy Solid 1. Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization.2. Incomplete drying: Residual solvent can give the product an oily appearance.1. Purify the product: Wash the crude product with a non-polar solvent like diethyl ether to remove unreacted starting materials. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.2. Thoroughly dry the product: Dry the product under vacuum to remove all traces of solvent.
Product Discoloration (Yellow or Brown) 1. Oxidation of the product: Dithiocarbamates can be sensitive to air and light.2. Side reactions: At higher temperatures, side reactions can lead to colored impurities.1. Minimize exposure to air and light: Work under an inert atmosphere (e.g., nitrogen or argon) if possible and store the product in a dark, cool place.2. Control reaction temperature: Avoid excessive heating during the reaction and purification steps.
Difficulty in Isolating the Product 1. Product is too soluble in the reaction solvent. 2. Formation of a fine precipitate that is difficult to filter. 1. Induce precipitation: Cool the reaction mixture in an ice bath or add a co-solvent in which the product is less soluble.2. Improve filtration: Use a finer filter paper or a centrifuge to collect the product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis involves the reaction of 4-methylpiperazine with carbon disulfide in the presence of a base, typically sodium hydroxide, in a suitable solvent like ethanol or water.[1]

Q2: What are the critical parameters to control for maximizing the yield?

A2: The key parameters to control are reaction temperature, reaction time, and the purity of the reactants. Low temperatures are generally preferred to minimize side reactions, and the reaction should be allowed to proceed to completion.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC). A spot for the starting material (4-methylpiperazine) should disappear as the reaction progresses, and a new spot for the product should appear.

Q4: What is the best way to purify the final product?

A4: The crude product can be purified by washing with a non-polar solvent like diethyl ether to remove unreacted starting materials.[1] If further purification is needed, recrystallization from a solvent mixture such as ethanol and water is recommended.

Q5: How should I store the final product?

A5: this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation.

Data Presentation

Yield Optimization of a Piperazine Dithiocarbamate Derivative

The following table, adapted from a study on a related piperazine dithiocarbamate synthesis, illustrates the effect of temperature and reaction time on the product yield.[2] These findings can serve as a valuable starting point for optimizing the synthesis of this compound.

EntryTemperature (°C)Time (h)Yield (%)
1502425
2702437
3902487
4901695

Note: This data is for a related piperazine dithiocarbamate synthesis and should be used as a guideline for optimization.[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a standard procedure for the synthesis of dithiocarbamates and can be adapted for the preparation of this compound.

Materials:

  • 4-Methylpiperazine

  • Carbon Disulfide (CS₂)

  • Sodium Hydroxide (NaOH)

  • Ethanol (or water)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylpiperazine (1 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (1 equivalent) in water to the cooled solution while stirring.

  • To this mixture, add carbon disulfide (1 equivalent) dropwise, ensuring the temperature remains low.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 2-4 hours) and then allow it to warm to room temperature and stir for an additional period (e.g., 12-16 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Collect the solid product by filtration and wash it with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the final this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound 4-Methylpiperazine 4-Methylpiperazine Intermediate_Dithiocarbamic_Acid Dithiocarbamic Acid Intermediate 4-Methylpiperazine->Intermediate_Dithiocarbamic_Acid + Carbon Disulfide Carbon Disulfide Carbon Disulfide Sodium Hydroxide Sodium Hydroxide Sodium_4_Methylpiperazine_1_carbodithioate This compound Intermediate_Dithiocarbamic_Acid->Sodium_4_Methylpiperazine_1_carbodithioate Deprotonation Sodium_Hydroxide Sodium_Hydroxide Sodium_Hydroxide->Intermediate_Dithiocarbamic_Acid Base

Caption: Reaction scheme for the synthesis of the target compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Start Synthesis Check_Yield Check Yield and Purity Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Low_Yield->Optimize_Conditions Yes Purify_Product Purify Product (Wash/Recrystallize) Impure_Product->Purify_Product Yes Success Successful Synthesis Impure_Product->Success No Check_Reagents Check Reagent Purity and Stoichiometry Optimize_Conditions->Check_Reagents Check_Reagents->Start Dry_Product Thoroughly Dry Product Purify_Product->Dry_Product Dry_Product->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

troubleshooting air and moisture sensitivity of dithiocarbamates.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air and moisture-sensitive dithiocarbamates.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving dithiocarbamates.

Question: My dithiocarbamate sample appears to be degrading. What are the common causes and how can I prevent this?

Answer:

Dithiocarbamate degradation is a common issue, primarily driven by their sensitivity to air and moisture, especially under acidic conditions. The primary causes of degradation include:

  • Acidic pH: Dithiocarbamates are unstable in acidic environments and rapidly decompose into carbon disulfide (CS₂) and the corresponding amine.[1][2][3][4][5] This is the most frequent cause of degradation during experimental work-ups and analyses.

  • Presence of Moisture and Oxygen: Many dithiocarbamates are susceptible to hydrolysis and oxidation.[1][6] Ethylene-bis-dithiocarbamates (EBDCs), for instance, are unstable in the presence of moisture and oxygen.[1]

  • Elevated Temperatures: Heat can accelerate the decomposition process.[7]

  • Light Exposure: Photolysis can contribute to the degradation of dithiocarbamates.[1][8]

Prevention Strategies:

  • Maintain Alkaline Conditions: Whenever possible, maintain a basic pH (pH > 7) for solutions containing dithiocarbamates.[3][4][9] They are significantly more stable in alkaline media.

  • Use Freshly Prepared Solutions: Prepare dithiocarbamate solutions fresh for each experiment to minimize degradation over time.[3][9]

  • Inert Atmosphere: For highly sensitive experiments, work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.

  • Proper Storage: Store solid dithiocarbamate compounds in a cool, dry, and dark place.[7][10] Keep containers tightly sealed.

  • Avoid Acidic Reagents: Be mindful of all reagents and solvents used in your experiment. Avoid acidic conditions unless the protocol specifically requires it for a reaction or analysis, in which case the exposure time should be minimized.

Question: I am observing inconsistent results in my biological assays. Could this be related to dithiocarbamate instability?

Answer:

Yes, inconsistent results in biological assays are a strong indicator of dithiocarbamate degradation. The degradation products, such as CS₂ and various amines, will have different biological activities than the parent compound, leading to unreliable and non-reproducible data.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: If you are using a stock solution, prepare a fresh one and repeat the experiment. Compare the results to determine if the age of the stock solution was the issue.

  • Analyze Purity: If possible, analyze the purity of your dithiocarbamate sample before use (e.g., by HPLC) to confirm its integrity.

  • pH of Assay Media: Check the pH of your cell culture or assay media. If it is neutral or slightly acidic, the dithiocarbamate may be degrading over the course of the experiment. Consider the stability of your specific dithiocarbamate at the assay pH.

  • Incubation Time: Long incubation times can allow for significant degradation. If possible, shorten the incubation period or perform time-course experiments to assess stability.

Question: My synthesized dithiocarbamate is an oil instead of a solid. Is this normal?

Answer:

While many dithiocarbamates are isolated as solids, obtaining a viscous oil is not uncommon.[11] The physical state of the final product can depend on the specific amine used and the reaction conditions.

What to do:

  • Purification: The oily product may be a mixture of the desired dithiocarbamate and impurities. Attempt to purify the oil using appropriate techniques, such as column chromatography or extraction.

  • Crystallization: Try to induce crystallization by dissolving the oil in a minimal amount of a suitable solvent and then adding a non-solvent, or by refrigeration.[11]

  • Characterization: Regardless of the physical state, it is crucial to characterize the product thoroughly using techniques like NMR, IR, and mass spectrometry to confirm its identity and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for dithiocarbamates?

A1: The most common decomposition pathway, especially in acidic conditions, is the hydrolysis to carbon disulfide (CS₂) and the corresponding primary or secondary amine.[1][2][4][5] Oxidation can also occur, leading to the formation of thiuram disulfides.[4] For ethylene-bis-dithiocarbamates (EBDCs), a major and toxicologically significant degradation product is ethylene thiourea (ETU).[1][6]

Q2: How should I properly store my dithiocarbamate compounds?

A2: Dithiocarbamates should be stored in tightly sealed containers in a cool, dry, and dark environment to protect them from heat, moisture, and light.[7][10] It is also advisable to store them away from strong oxidizing agents.[10]

Q3: What is the effect of metal chelation on dithiocarbamate stability?

A3: The effect of metal chelation on dithiocarbamate stability can vary. In some cases, forming a metal complex can significantly increase the stability of the dithiocarbamate ligand, protecting it from degradation.[12][13] However, the stability of the metal-dithiocarbamate complex itself can be influenced by factors such as the specific metal ion and the pH of the solution.[12]

Q4: Are there any specific handling precautions I should take when working with dithiocarbamates?

A4: Yes, in addition to protecting them from air and moisture, it is important to handle dithiocarbamates with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10] Some dithiocarbamates and their degradation products can be toxic.[1][8][14] Avoid creating dust when handling solid compounds.[10]

Data Presentation

Table 1: Factors Affecting Dithiocarbamate Stability

FactorEffect on StabilityRecommendationsReferences
pH Highly unstable in acidic conditions (pH < 7). Generally stable in alkaline conditions (pH > 7).Maintain alkaline pH in solutions. Avoid contact with acidic media.[1][3][4]
Moisture Susceptible to hydrolysis, especially EBDCs.Store in a dry environment. Use anhydrous solvents when possible.[1][7]
Oxygen Can lead to oxidative degradation.Work under an inert atmosphere for sensitive applications.[1][4]
Temperature Higher temperatures accelerate decomposition.Store at low temperatures. Avoid excessive heating of solutions.[7]
Light Can cause photolytic degradation.Store in amber vials or protect from light.[1][7][8]
Metal Ions Can form stable complexes, sometimes increasing stability.Be aware of trace metal ions in your system.[12][13]

Experimental Protocols

Protocol 1: General Synthesis of Sodium Dithiocarbamates

This protocol describes a general method for the synthesis of sodium dithiocarbamates from a primary or secondary amine.

Materials:

  • Primary or secondary amine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol or other suitable alcohol

  • Diethyl ether or other non-polar solvent for precipitation

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve the amine in cold ethanol.

  • Slowly add a stoichiometric equivalent of carbon disulfide to the cooled amine solution while stirring. The reaction is often exothermic.

  • Prepare a solution of sodium hydroxide in ethanol and add it dropwise to the reaction mixture, maintaining the low temperature.

  • Continue stirring the reaction mixture in the ice bath for a specified time (typically 1-2 hours) or until the reaction is complete (monitored by TLC).

  • The sodium dithiocarbamate salt may precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Collect the solid product by vacuum filtration and wash it with cold diethyl ether.

  • Dry the product under vacuum to remove residual solvent.

Note: This is a general procedure and may need to be optimized for specific amines.

Protocol 2: Analysis of Dithiocarbamate Degradation by CS₂ Headspace-GC/MS

This method is commonly used for the quantitative analysis of dithiocarbamates by measuring the amount of carbon disulfide evolved after acid hydrolysis.[1][2][5]

Materials:

  • Dithiocarbamate sample

  • Hydrochloric acid (HCl) solution

  • Tin(II) chloride (SnCl₂) solution (as a reducing agent)

  • Headspace vials with septa

  • Gas chromatograph with a mass spectrometer detector (GC/MS)

Procedure:

  • Accurately weigh the dithiocarbamate-containing sample into a headspace vial.

  • Add a solution of SnCl₂ in HCl to the vial.

  • Immediately seal the vial with a crimp cap.

  • Incubate the vial at a specific temperature (e.g., 80°C) for a set time to ensure complete hydrolysis of the dithiocarbamate to CS₂.[5]

  • After incubation, an aliquot of the headspace gas is automatically injected into the GC/MS.

  • The amount of CS₂ is quantified by comparing the peak area to a calibration curve prepared from CS₂ standards.

  • The concentration of the original dithiocarbamate is then calculated based on the stoichiometry of the hydrolysis reaction.

Visualizations

DecompositionPathway cluster_hydrolysis Acidic Conditions / Moisture cluster_oxidation Oxidation cluster_EBDC EBDC Specific DTC Dithiocarbamate (R₂NCS₂⁻) CS2 Carbon Disulfide (CS₂) DTC->CS2 Hydrolysis Amine Amine (R₂NH) DTC->Amine Hydrolysis Thiuram Thiuram Disulfide DTC->Thiuram ETU Ethylene Thiourea (ETU) EBDC EBDC EBDC->ETU Degradation

Caption: Dithiocarbamate Decomposition Pathways.

ExperimentalWorkflow start Start prep Prepare Fresh Dithiocarbamate Solution (Alkaline Buffer) start->prep exp Perform Experiment (e.g., Biological Assay) prep->exp analysis Analyze Results exp->analysis inconsistent Results Inconsistent? analysis->inconsistent troubleshoot Troubleshoot: - Check pH - Prepare fresh stock - Verify purity inconsistent->troubleshoot Yes consistent Results Consistent inconsistent->consistent No troubleshoot->prep end End consistent->end

Caption: Experimental Workflow for Dithiocarbamates.

References

Technical Support Center: Purification of 4-Methylpiperazine-1-carbodithioate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-methylpiperazine-1-carbodithioate derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 4-methylpiperazine-1-carbodithioate derivatives?

A1: The primary purification techniques for these derivatives are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the physical state of the compound (solid or oil), the nature of the impurities, and the desired final purity. For solid products, recrystallization is often the most effective method.[1][2] Column chromatography is versatile for both solid and oily products that are difficult to crystallize.[3] Liquid-liquid extraction is useful for initial cleanup and separation from water-soluble byproducts.[4]

Q2: What are the likely impurities in the synthesis of 4-methylpiperazine-1-carbodithioate derivatives?

A2: Common impurities include unreacted starting materials such as 1-methylpiperazine, carbon disulfide, and the corresponding alkyl halide or other electrophile. Side products from secondary reactions and residual solvents are also common. Depending on the reaction conditions, oxidation of the dithiocarbamate can occur.[1][5]

Q3: My 4-methylpiperazine-1-carbodithioate derivative is an oil and will not crystallize. How can I purify it?

A3: If your product is a viscous oil, purification can be achieved using column chromatography.[1] Selecting an appropriate solvent system is crucial for good separation.[6] A typical approach is to use a silica gel stationary phase with a mobile phase gradient of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[6]

Q4: Are there any specific safety precautions I should take when working with dithiocarbamates and their precursors?

A4: Yes, carbon disulfide, a common reagent in the synthesis, is highly volatile, flammable, and toxic. All manipulations involving carbon disulfide should be performed in a well-ventilated fume hood.[7] Additionally, many organic solvents used in purification are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not dissolve in the hot recrystallization solvent. The solvent is not polar enough.Select a more polar solvent. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[8] For particularly stubborn compounds, a two-solvent system (e.g., dissolving in a good solvent like dichloromethane and adding a poor solvent like hexane until cloudy) can be effective.[8][9]
Product precipitates out of the hot solution too quickly. The solution is too concentrated, or the solvent has a very low boiling point.Add a small amount of additional hot solvent to ensure the product is fully dissolved. If using a low-boiling solvent, consider switching to one with a higher boiling point to allow for slower cooling.
No crystals form upon cooling. The solution is too dilute, or the compound has a tendency to form a supersaturated solution or an oil.Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a seed crystal of the pure compound. If the product oils out, redissolve it by heating and allow it to cool more slowly. If it persists, a two-solvent recrystallization might be necessary.[8]
Crystals are colored or appear impure. Co-precipitation of colored impurities.Consider adding activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool and crystallize.
Column Chromatography Issues
Problem Possible Cause Solution
Compound does not move from the origin (Rf = 0). The mobile phase is not polar enough.Increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. For very polar compounds, a methanol/dichloromethane system may be necessary.[6]
All compounds run with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the eluent. For instance, decrease the percentage of ethyl acetate in a hexane/ethyl acetate system.[3]
Poor separation between the product and impurities (streaking or overlapping bands). Inappropriate solvent system or column packing. The compound may be interacting too strongly with the silica gel.Ensure the column is packed uniformly to avoid channeling.[3] If streaking occurs with amines, adding a small amount of triethylamine (e.g., 1%) to the mobile phase can improve peak shape. For these sulfur-containing compounds, specialized columns like biphenyl HPLC columns can offer better selectivity through pi-pi interactions.[10]
Low recovery of the product from the column. The compound is irreversibly adsorbed onto the silica gel.This can happen with very polar compounds. Try using a different stationary phase, such as alumina (which can be acidic, neutral, or basic) or reverse-phase silica.[3]

Experimental Protocols

Protocol 1: Recrystallization of a Solid 4-Methylpiperazine-1-carbodithioate Derivative

This protocol provides a general procedure for the purification of a solid derivative by recrystallization. The choice of solvent will need to be determined experimentally.

Materials:

  • Crude solid 4-methylpiperazine-1-carbodithioate derivative

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, or a mixture such as ethyl acetate/hexane)[8]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper or a celite plug into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[1][2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Flash Column Chromatography of an Oily 4-Methylpiperazine-1-carbodithioate Derivative

This protocol outlines the purification of an oily product using flash column chromatography.

Materials:

  • Crude oily product

  • Silica gel (for flash chromatography)

  • Solvents for the mobile phase (e.g., hexane and ethyl acetate)[6]

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.[3]

  • Sample Loading: Dissolve the crude oil in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified oily product.

Visualization

Many 4-methylpiperazine-1-carbodithioate derivatives are investigated for their biological activities, including as enzyme inhibitors. For example, some act as urease inhibitors, which is relevant in treating infections by urease-producing bacteria like Helicobacter pylori.[11] The diagram below illustrates a simplified workflow for screening these compounds as potential enzyme inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_screening Enzyme Inhibition Assay cluster_analysis Data Analysis synthesis Synthesize Derivative purification Purify Derivative (Recrystallization/ Chromatography) synthesis->purification characterization Characterize (NMR, MS) purification->characterization compound_prep Prepare Compound Stock Solutions characterization->compound_prep enzyme_prep Prepare Urease Enzyme Solution assay Incubate Enzyme with Compound enzyme_prep->assay compound_prep->assay measurement Measure Enzyme Activity assay->measurement ic50 Calculate IC50 Value measurement->ic50 kinetics Kinetic Studies ic50->kinetics sar Structure-Activity Relationship (SAR) kinetics->sar

References

Technical Support Center: Optimizing Metal Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for metal complex formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when optimizing the synthesis of a new metal complex?

A1: The successful synthesis of a metal complex hinges on a combination of factors that influence both the thermodynamics and kinetics of the reaction. The most critical parameters to consider are:

  • Nature of the Metal Ion and Ligand: The intrinsic properties of the metal ion (charge, size, Lewis acidity) and the ligand (donor atoms, chelate effect, steric hindrance) are fundamental to the stability of the resulting complex.[1][2][3]

  • Solvent Selection: The solvent plays a crucial role in dissolving reactants, stabilizing intermediates, and can even participate in the reaction by coordinating to the metal ion.[4][5][6] The polarity, coordinating ability, and dielectric constant of the solvent can significantly impact reaction rates and yields.[4][5]

  • pH of the Reaction Medium: The pH is particularly important for reactions in aqueous solutions or those involving ligands with acidic or basic functionalities. It can affect the protonation state of the ligand and the potential for metal hydroxide precipitation.[7][8]

  • Temperature and Reaction Time: These parameters are interdependent and control the reaction kinetics. Higher temperatures can increase reaction rates but may also lead to decomposition of the product or starting materials.[9][10] Optimization is key to achieving a reasonable reaction time with minimal side product formation.[11]

  • Molar Ratio of Reactants: The stoichiometry of the metal salt and ligand(s) is a critical factor. While a 1:1 or 1:2 metal-to-ligand ratio is common, an excess of one reactant may be used to drive the reaction to completion.[12]

Q2: How do I choose an appropriate solvent for my reaction?

A2: The choice of solvent is critical for successful metal complex formation. A good solvent should dissolve both the metal salt and the ligand to a sufficient extent. The coordinating ability of the solvent is also a key consideration.[4][5]

  • Non-coordinating solvents (e.g., dichloromethane, chloroform, hexane) are often a good starting point as they are less likely to compete with your ligand for binding to the metal center.

  • Coordinating solvents (e.g., water, ethanol, acetonitrile, DMF, DMSO) can be necessary to dissolve polar reactants.[4][13] However, be aware that the solvent molecules may coordinate to the metal ion, and your ligand will need to be a stronger binder to displace them.[4][5]

  • Solvent mixtures can sometimes provide the ideal balance of solubility and reactivity.[13]

Q3: My complex is insoluble and precipitates out of the reaction mixture. What should I do?

A3: Precipitation of the desired complex can be advantageous for purification. However, if it precipitates prematurely, it may trap impurities. Consider the following:

  • Change the solvent or use a solvent mixture: A solvent with a different polarity may keep the complex in solution.

  • Heat the reaction mixture: Increased temperature can enhance the solubility of the complex.[13]

  • Modify the ligand: Introducing solubilizing groups (e.g., long alkyl chains) to your ligand can improve the solubility of the resulting complex.

Q4: What are the common methods for purifying metal complexes?

A4: The purification method will depend on the stability and solubility of your complex. Common techniques include:

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline material.[13] It involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, leading to the formation of crystals.[13]

  • Column Chromatography: This technique is useful for separating the desired complex from unreacted starting materials and soluble impurities.[14][15] The choice of stationary phase (e.g., silica gel, alumina) and mobile phase will depend on the polarity of your complex.[14][15]

  • Precipitation/Washing: If your complex is insoluble in a particular solvent while the impurities are soluble, you can wash the crude product with that solvent to remove the impurities.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incorrect Reaction Conditions Systematically vary the temperature, reaction time, and solvent to find the optimal conditions.[11]
Poor Solubility of Reactants Choose a solvent that effectively dissolves both the metal salt and the ligand. Gentle heating may be required.[13]
Ligand Decomposition If the ligand is thermally unstable, consider running the reaction at a lower temperature for a longer duration.
Metal Salt Inactivity Ensure the metal salt is of the correct oxidation state and is not hydrated if an anhydrous form is required.
Unfavorable pH For reactions in protic solvents, adjust the pH to ensure the ligand is in the correct protonation state for coordination.[7]
Atmospheric Sensitivity If your reactants or product are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Multiple Products or Impurities
Possible Cause Troubleshooting Step
Side Reactions Lowering the reaction temperature may reduce the rate of side reactions.
Multiple Coordination Modes Varying the solvent or the counter-ion of the metal salt can sometimes favor the formation of a single isomer.
Presence of Water If water can hydrolyze your reactants or complex, use anhydrous solvents and perform the reaction under an inert atmosphere.
Incorrect Stoichiometry Carefully control the molar ratio of the metal salt to the ligand.
Problem 3: Difficulty in Characterizing the Product
Possible Cause Troubleshooting Step
Paramagnetic Metal Center If your metal is paramagnetic, NMR spectroscopy may yield broad, uninformative peaks. Consider alternative techniques like EPR spectroscopy, magnetic susceptibility measurements, or X-ray crystallography.
Amorphous or Oily Product Try different recrystallization conditions (e.g., different solvents, slower cooling) to obtain a crystalline solid suitable for X-ray diffraction.
Inconclusive Spectroscopic Data Ensure the product is pure. Even small amounts of impurities can complicate spectral analysis.

Data Presentation

Table 1: Effect of pH on the Formation of Selected Metal Complexes
Metal IonLigand TypeOptimal pH Range
Fe(III)Catechol-based3.0 - 9.0
Cu(II)Pyrimidine-based3.25 - 3.50
Ni(II)Pyrimidine-based3.25 - 3.50
Co(II)Pyrimidine-based3.25 - 3.50

Data is illustrative and optimal pH will vary with the specific ligand and reaction conditions.[16]

Table 2: Typical Solvents for Metal Complex Synthesis
SolventPolarityCoordinating AbilityTypical Uses
WaterHighHighReactions with water-soluble ligands and metal salts.
Ethanol/MethanolHighHighGood general-purpose solvents for many polar complexes.[12]
AcetonitrileMediumMediumOften used when a less strongly coordinating polar solvent is needed.[4]
DichloromethaneLowLowSuitable for complexes with good solubility in organic solvents.
Tetrahydrofuran (THF)MediumMediumA good choice for many organometallic reactions.
Dimethylformamide (DMF)HighHighA highly polar solvent that can dissolve many inorganic salts.[13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Metal Complex
  • Preparation: Ensure all glassware is clean and dry. If the reaction is air or moisture sensitive, dry the glassware in an oven and assemble it under an inert atmosphere.

  • Dissolution of Ligand: Dissolve the ligand in an appropriate volume of the chosen solvent in a reaction flask equipped with a magnetic stir bar.

  • Addition of Metal Salt: In a separate flask, dissolve the metal salt in the same solvent. Add the metal salt solution to the ligand solution dropwise with vigorous stirring.[17]

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable technique (e.g., TLC, UV-Vis, NMR).

  • Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or may require the addition of a non-solvent. Isolate the solid by filtration, wash it with a suitable solvent, and dry it under vacuum.[17]

  • Purification: Purify the crude product by recrystallization, column chromatography, or other suitable methods.[13][14][15]

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a TLC plate.

  • Spot the Plate: Using a capillary tube, spot the starting material(s) and a small aliquot of the reaction mixture on the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase. The mobile phase should be chosen such that the starting materials and product have different Rf values.

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp or by using a chemical stain.

  • Analyze the Results: The disappearance of the starting material spot(s) and the appearance of a new product spot indicate the progress of the reaction.

Visualizations

Troubleshooting_Workflow start Low Yield or No Product check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants check_solubility Are Reactants Soluble? start->check_solubility check_atmosphere Is Reaction Air/Moisture Sensitive? start->check_atmosphere optimize_conditions Systematically Vary Conditions check_conditions->optimize_conditions purify_reactants Purify Starting Materials check_reactants->purify_reactants change_solvent Change Solvent or Use Co-solvent check_solubility->change_solvent inert_atmosphere Use Inert Atmosphere (N2 or Ar) check_atmosphere->inert_atmosphere successful_reaction Successful Reaction optimize_conditions->successful_reaction purify_reactants->successful_reaction change_solvent->successful_reaction inert_atmosphere->successful_reaction end Further Optimization or Characterization successful_reaction->end

Caption: Troubleshooting workflow for low product yield in metal complex synthesis.

Reaction_Parameter_Interplay Yield Yield & Purity Temperature Temperature Temperature->Yield kinetics Time Time Temperature->Time Time->Yield completeness Solvent Solvent Solvent->Yield solubility, coordination pH pH Solvent->pH pH->Yield ligand state Reactants Metal/Ligand Properties Reactants->Yield stability Reactants->Solvent Reactants->pH

Caption: Interplay of key parameters in optimizing metal complex formation.

References

Technical Support Center: Dithiocarbamate Compound Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dithiocarbamate compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the characterization of dithiocarbamate compounds.

Issue 1: Low or No Recovery of Dithiocarbamate Analyte

Potential Cause Troubleshooting Step
Analyte Degradation Dithiocarbamates are unstable and can degrade rapidly, especially in acidic conditions or upon contact with acidic plant juices.[1][2][3] They are also sensitive to temperature; freezing can cause rapid degradation.[1][3]
- Maintain alkaline conditions (pH > 10) during sample preparation and extraction to prevent degradation.[1] The use of a cysteine-EDTA solution at pH 9.6 can help stabilize dithiocarbamates.[4] - Avoid freezing samples if possible; dehumidified samples may offer better stability.[1][3] - Prepare standard solutions fresh daily.[1][4]
Poor Solubility Dithiocarbamates exhibit low solubility in water and common organic solvents, leading to inefficient extraction.[3][5][6]
- For solid samples, ensure thorough homogenization with the extraction solvent. The addition of dichloromethane may aid in the extraction from animal products.[7] - For liquid chromatography, derivatization to more soluble compounds may be necessary.
Incomplete Hydrolysis (for CS₂ based methods) The conversion of dithiocarbamates to carbon disulfide (CS₂) via acid hydrolysis may be incomplete.
- Ensure the digestion/distillation flask reaches boiling point quickly.[5][8] - Use a strong acid and a reducing agent like tin(II) chloride in hydrochloric acid.[2]
Formation of Byproducts Acid hydrolysis of some dithiocarbamates, such as thiram, can produce carbonyl sulfide (COS) and hydrogen sulfide (H₂S) at the expense of CS₂, leading to underestimation.[5][8]
- Use amine-based absorbent agents to separate CS₂ from other reaction products.[5][8]

Issue 2: High Variability in Quantitative Results

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Variations in pH, temperature, and extraction time can lead to inconsistent analyte degradation and recovery.
- Strictly adhere to a validated standard operating procedure (SOP) for sample preparation. - Use a buffer system to maintain a constant alkaline pH.
Matrix Effects The sample matrix can interfere with the analysis, causing signal suppression or enhancement in chromatographic methods.
- Prepare matrix-matched calibration standards to compensate for matrix effects.[9] - Employ a cleanup step, such as dispersive solid-phase extraction (dSPE) as used in QuEChERS-based methods.[4]
Contamination Contamination from laboratory equipment, such as rubber materials that contain dithiocarbamates, can lead to artificially high results.[2]
- Avoid using natural or synthetic rubber materials (e.g., gloves) during analysis. Silicone rubber and polyethylene are suitable alternatives.[2] - Thoroughly clean all glassware, potentially with dilute nitric acid followed by rinsing with acetone and distilled water.[10]

Issue 3: False Positive Results in CS₂-Based Analysis

Potential Cause Troubleshooting Step
Natural Production of CS₂ Certain food matrices, particularly Brassica vegetables, contain glucosinolates that can break down into CS₂ during acid digestion, leading to false positives.[5][8]
- Analyze a blank sample of the same matrix to determine the background level of CS₂. - Consider using a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), that directly measures the parent dithiocarbamate or its derivative.
Sulfur Residues The presence of other sulfur-containing compounds, for instance from the sulfurization treatment of fruits, can lead to the formation of CS₂ and result in false positives.[5][6]
- If possible, obtain information about the pre-treatment of the sample. - A direct and specific analytical method is recommended to avoid this interference.

Frequently Asked Questions (FAQs)

Q1: Why are dithiocarbamates so difficult to analyze?

A1: The primary challenges in dithiocarbamate analysis stem from their inherent instability, particularly in acidic environments, and their poor solubility in many common solvents.[3][5][6] This instability complicates sample preparation and can lead to analyte degradation before analysis. Many traditional methods are non-specific, relying on the conversion to carbon disulfide, which is prone to interferences.[5][8]

Q2: What is the most common method for dithiocarbamate analysis?

A2: The most common and official methods are based on the hot acid digestion of dithiocarbamates to carbon disulfide (CS₂), which is then quantified using techniques like spectrophotometry or gas chromatography (GC).[5][8] This is a total dithiocarbamate measurement and does not distinguish between different types of dithiocarbamates.[5][8]

Q3: Are there methods to analyze specific dithiocarbamate compounds?

A3: Yes, specific methods are available and are becoming more common. These typically involve liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry (MS).[8] For LC analysis, dithiocarbamates are often methylated to form more stable derivatives.[4] GC-MS can also be used to analyze these methylated derivatives or the CS₂ produced from hydrolysis.[2][8]

Q4: How should I store my dithiocarbamate samples and standards?

A4: Due to their instability, it is recommended to prepare standard solutions fresh daily.[1][4] If sample storage is necessary, refrigeration is generally preferred over freezing, as freezing can accelerate degradation.[1][3] Storing samples in an alkaline solution can also help to improve stability.

Q5: What are the key characterization techniques for dithiocarbamate metal complexes?

A5: The characterization of dithiocarbamate metal complexes typically involves a combination of spectroscopic and analytical techniques, including:

  • Infrared (IR) Spectroscopy: To identify the coordination of the dithiocarbamate ligand to the metal ion.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.[10][13][14]

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex.[10][13][14]

  • Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complex.[10][11][14]

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.[13][14]

  • Molar Conductivity: To determine if the complex is an electrolyte.[10][11][15]

  • Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition of the complex.[10][14]

Quantitative Data Summary

Table 1: Performance of Selected Analytical Methods for Dithiocarbamate Analysis

Analyte/MethodMatrixLOD (µg/L or µg/kg)LOQ (µg/L or µg/kg)Recovery (%)Reference
DMDC-methyl (LC-MS/MS)Water0.0610.21-[5]
EBDC-dimethyl (LC-MS/MS)Water0.0320.11-[5]
PBDC-dimethyl derivatives--0.5–1.5-[5]
EBDC-dimethyl derivatives--0.4–1.0-[5]
Thiram (as CS₂) (GC-MS)Various fruits & vegetables-0.04 µg/mL (in standard)79 - 104[2]
DMDC and EBDC-methyl (technique not specified)Tap Water--79[6][8]

LOD: Limit of Detection; LOQ: Limit of Quantification; DMDC: Dimethyldithiocarbamate; EBDC: Ethylene bisdithiocarbamate; PBDC: Propylene bisdithiocarbamate.

Experimental Protocols

Protocol 1: Indirect Analysis of Total Dithiocarbamates via Acid Hydrolysis and GC-MS

This protocol is based on the principle of converting dithiocarbamates to carbon disulfide (CS₂) for quantification.

  • Sample Preparation:

    • Weigh a homogenized sample (e.g., 25 g of fruit or vegetable) into a reaction vessel.

    • For method validation, a representative dithiocarbamate like Thiram can be used.[2]

  • Acid Hydrolysis:

    • Prepare a reaction mixture of tin(II) chloride in concentrated hydrochloric acid and water.[2]

    • Add the reaction mixture to the sample in a closed bottle.

    • Heat the mixture at 80°C to quantitatively convert the dithiocarbamates to CS₂.[2]

  • Extraction:

    • The CS₂ gas produced is absorbed into an organic solvent like iso-octane.[2]

  • GC-MS Analysis:

    • Inject the iso-octane extract containing the CS₂ into a GC-MS system.

    • Quantify the CS₂ based on a calibration curve prepared from standards.

    • The total dithiocarbamate content is expressed as mg CS₂/kg of the sample.[2]

Protocol 2: Direct Analysis of Dithiocarbamates using a Modified QuEChERS and LC-MS/MS

This protocol allows for the specific analysis of different dithiocarbamate compounds.

  • Sample Preparation and Derivatization:

    • For liquid samples (e.g., beer, fruit juice), take a 10 mL aliquot. For solid samples (e.g., malt), homogenize 1 g in 10 mL of water.[4]

    • Add solutions of dithiothreitol (DTT) and sodium bicarbonate (NaHCO₃) to the sample.[4]

    • Add acetonitrile and dimethyl sulfate for extraction and methylation of the dithiocarbamates.[4]

  • QuEChERS Cleanup:

    • Vortex the mixture and centrifuge.

    • The supernatant is subjected to a dispersive solid-phase extraction (dSPE) cleanup step.[4]

  • LC-MS/MS Analysis:

    • Filter the cleaned extract and dilute it with a formic acid solution in acetonitrile.[4]

    • Inject the final solution into an LC-MS/MS system for the quantification of the methylated dithiocarbamate derivatives.

Visualizations

Experimental_Workflow_Indirect_Analysis cluster_prep Sample Preparation cluster_hydrolysis Acid Hydrolysis cluster_extraction Extraction cluster_analysis Analysis Sample Homogenized Sample Hydrolysis Add SnCl₂/HCl Heat to 80°C Sample->Hydrolysis Conversion to CS₂ Extraction Absorb CS₂ in iso-octane Hydrolysis->Extraction Gas Phase Transfer GCMS GC-MS Analysis Extraction->GCMS Quantification

Caption: Workflow for indirect analysis of dithiocarbamates.

Experimental_Workflow_Direct_Analysis cluster_prep Sample Preparation & Derivatization cluster_cleanup QuEChERS Cleanup cluster_analysis Analysis Sample Sample (Liquid or Homogenized Solid) Derivatization Add DTT, NaHCO₃, Acetonitrile, Dimethyl Sulfate Sample->Derivatization Methylation Cleanup Dispersive SPE Derivatization->Cleanup Extraction & Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification of Methylated Derivatives

Caption: Workflow for direct analysis of dithiocarbamates.

Troubleshooting_Logic Start Problem Encountered LowRecovery Low/No Recovery Start->LowRecovery HighVariability High Variability Start->HighVariability FalsePositive False Positives (CS₂) Start->FalsePositive Degradation Check for Degradation (pH, Temp) LowRecovery->Degradation Solubility Check Solubility/ Extraction Efficiency LowRecovery->Solubility HighVariability->Degradation Contamination Check for Contamination HighVariability->Contamination MatrixEffects Assess Matrix Effects HighVariability->MatrixEffects FalsePositive->Contamination Interference Check for Interferences (e.g., Brassica) FalsePositive->Interference

Caption: Troubleshooting logic for dithiocarbamate analysis.

References

Technical Support Center: Synthesis of Phenacyl Carbodithioates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of phenacyl carbodithioates.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of phenacyl carbodithioates, which typically involves the reaction of a phenacyl halide (e.g., phenacyl bromide) with a dithiocarbamate salt.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Phenacyl Halide: The starting phenacyl halide may have degraded, especially if it's old or has been improperly stored. Phenacyl halides can be lachrymators and are reactive.- Use freshly prepared or purified phenacyl halide. - Confirm the identity and purity of the phenacyl halide by NMR or melting point analysis before use. A typical melting point for pure phenacyl bromide is 49–51°C.[1]
2. Dithiocarbamate Salt Degradation: Dithiocarbamate salts, particularly those generated in situ from secondary amines and carbon disulfide, can be unstable. Ammonium dithiocarbamates are known to be sensitive to air and moisture.[2][3]- Use a freshly prepared dithiocarbamate salt. - If using a pre-made salt, ensure it has been stored under anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon). - For in situ generation, ensure the reaction with carbon disulfide is complete before adding the phenacyl halide.
3. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.- Use a polar aprotic solvent such as acetonitrile, acetone, or DMF to facilitate the SN2 reaction. - Ensure the solvent is dry, as water can lead to hydrolysis of the phenacyl halide or the dithiocarbamate salt.
Presence of a Major Impurity with a C=C bond (alkene) 1. β-Elimination Side Reaction: Phenacyl halides can undergo an E2 elimination reaction in the presence of a base to form a phenylacetylene derivative (an alkene). Dithiocarbamate salts can act as bases.[4][5][6][7] This is more likely with sterically hindered dithiocarbamates or at elevated temperatures.- Lower the reaction temperature. SN2 reactions are generally less sensitive to temperature changes than elimination reactions. - Avoid using an excessively strong base or a sterically hindered dithiocarbamate if possible. - Use a less basic dithiocarbamate salt if the amine precursor allows.
Multiple Spots on TLC, Difficult Purification 1. Formation of Thiuram Disulfide: The dithiocarbamate salt may have been oxidized to the corresponding thiuram disulfide, which can then react further or remain as an impurity.- Prepare the dithiocarbamate salt under an inert atmosphere to minimize oxidation. - Purify the dithiocarbamate salt before use if it is not prepared in situ.
2. Hydrolysis of Product: The carbodithioate ester linkage may be susceptible to hydrolysis during aqueous workup, especially if acidic or basic conditions are not carefully controlled.- Perform the aqueous workup with neutral or slightly acidic water. - Minimize the time the product is in contact with the aqueous phase. - Extract the product promptly with a suitable organic solvent.
3. Unreacted Starting Materials: The reaction may not have gone to completion.- Increase the reaction time or temperature moderately, keeping in mind the risk of promoting elimination side reactions. - Use a slight excess (1.1-1.2 equivalents) of the dithiocarbamate salt.
Product is an Oil and Difficult to Crystallize 1. Residual Solvent: Trace amounts of high-boiling solvents (e.g., DMF) can be difficult to remove and may prevent crystallization.- After evaporation, co-evaporate the residue with a lower-boiling solvent like toluene or dichloromethane multiple times. - Use high vacuum to remove residual solvent.
2. Presence of Impurities: Even small amounts of impurities can inhibit crystallization.- Purify the product using column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of phenacyl carbodithioates?

A1: The reaction is typically a bimolecular nucleophilic substitution (SN2). The dithiocarbamate anion acts as a nucleophile, attacking the α-carbon of the phenacyl halide and displacing the halide leaving group.

Q2: My dithiocarbamate salt is poorly soluble in my reaction solvent. What can I do?

A2: Poor solubility can hinder the reaction. You can try using a more polar aprotic solvent like DMF or DMSO. Alternatively, phase-transfer catalysts can be employed to facilitate the reaction between the solid salt and the dissolved phenacyl halide.

Q3: Can I use phenacyl chloride instead of phenacyl bromide?

A3: Yes, phenacyl chloride can be used. However, bromide is a better leaving group than chloride, so the reaction with phenacyl bromide is typically faster.[5] You may need to use slightly harsher conditions (e.g., higher temperature or longer reaction time) with phenacyl chloride.

Q4: How can I confirm the formation of my desired phenacyl carbodithioate product?

A4: The product can be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Look for the characteristic signals of the phenacyl group and the alkyl groups of the dithiocarbamate. The methylene protons adjacent to the carbonyl group will show a characteristic chemical shift.

  • IR Spectroscopy: Look for the C=O stretching frequency of the ketone and the C-N and C=S stretching frequencies of the dithiocarbamate group.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Q5: Are there any safety precautions I should be aware of?

A5: Yes.

  • Phenacyl halides are lachrymators (tear-inducing) and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).[1]

  • Carbon disulfide (CS₂) , used to prepare dithiocarbamate salts, is highly flammable, volatile, and toxic. All operations with CS₂ should be conducted in a fume hood.

  • The amines used to generate dithiocarbamates can be corrosive and toxic.

Experimental Protocols

General Protocol for the Synthesis of Phenacyl Carbodithioates

This protocol describes a general method for the synthesis of a phenacyl carbodithioate from a secondary amine, carbon disulfide, and a phenacyl halide.

Step 1: Formation of the Dithiocarbamate Salt (in situ)

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (1.0 eq.) and a base such as triethylamine (1.1 eq.) in a suitable solvent (e.g., acetonitrile) at 0°C.

  • Slowly add carbon disulfide (1.1 eq.) dropwise to the stirred solution.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the dithiocarbamate salt is often indicated by a color change.

Step 2: Reaction with Phenacyl Halide

  • Dissolve the phenacyl halide (e.g., phenacyl bromide, 1.05 eq.) in the same solvent.

  • Add the phenacyl halide solution dropwise to the freshly prepared dithiocarbamate salt solution at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

The following table summarizes typical reaction conditions and outcomes, highlighting the effect of different parameters on product yield and the formation of the elimination side-product.

EntryDithiocarbamate SourceBaseSolventTemp (°C)Time (h)Product Yield (%)Elimination Byproduct (%)
1Sodium diethyldithiocarbamateNoneAcetone25685< 5
2Sodium diethyldithiocarbamateNoneAcetone56 (reflux)27020
3Diethylamine + CS₂TriethylamineAcetonitrile25490< 5
4Potassium N-methylpiperazinedithiocarbamateNoneDMF25392< 5
5Potassium N-methylpiperazinedithiocarbamateNoneToluene8086515

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Dithiocarbamate Salt Formation cluster_step2 Step 2: SN2 Reaction cluster_step3 Step 3: Workup & Purification amine Secondary Amine mix1 Mix and Stir in Solvent (0°C to RT) amine->mix1 cs2 Carbon Disulfide cs2->mix1 base Base (e.g., Et3N) base->mix1 dtc_salt Dithiocarbamate Salt Solution mix1->dtc_salt mix2 Combine and Stir (RT to 60°C) dtc_salt->mix2 Add dropwise phenacyl_halide Phenacyl Halide phenacyl_halide->mix2 crude_product Crude Reaction Mixture mix2->crude_product workup Aqueous Workup crude_product->workup purification Column Chromatography or Recrystallization workup->purification final_product Pure Phenacyl Carbodithioate purification->final_product

Caption: General workflow for the synthesis of phenacyl carbodithioates.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Product Yield check_sm Check Starting Material Purity (Phenacyl Halide & Amine) start->check_sm sm_impure Purify or Replace Starting Materials check_sm->sm_impure Impure sm_pure Starting Materials are Pure check_sm->sm_pure Pure check_reagents Review Reagent Stability (Dithiocarbamate Salt) sm_pure->check_reagents reagent_bad Use Freshly Prepared Salt & Anhydrous Conditions check_reagents->reagent_bad Degraded reagent_good Reagents are Stable check_reagents->reagent_good Stable check_conditions Evaluate Reaction Conditions (Solvent, Temp, Time) reagent_good->check_conditions conditions_bad Optimize Conditions: - Dry Polar Aprotic Solvent - Adjust Temp/Time check_conditions->conditions_bad Suboptimal conditions_good Conditions are Optimized check_conditions->conditions_good Optimal check_side_reactions Analyze for Side Products (e.g., Elimination via NMR/MS) conditions_good->check_side_reactions side_reactions_present Modify Conditions to Minimize Side Reactions (e.g., lower temp) check_side_reactions->side_reactions_present Yes no_side_reactions No Major Side Products check_side_reactions->no_side_reactions No end Consult Further Literature no_side_reactions->end

Caption: Decision tree for troubleshooting low yields in synthesis.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of piperazine-containing compounds.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing in HPLC can compromise resolution, sensitivity, and the accuracy of quantitation.[1] This guide provides a systematic approach to diagnosing and resolving this common chromatographic issue, particularly for basic compounds like piperazines.

Initial Assessment:

Before modifying your method, it's crucial to identify the likely cause of peak tailing. Observe the following:

  • Which peaks are tailing? If only the peaks corresponding to basic compounds like piperazines are tailing, the issue is likely chemical in nature (e.g., silanol interactions). If all peaks are tailing, the problem might be physical (e.g., a column void).

  • Does the peak shape change with sample concentration? If tailing improves with a higher sample load, it may indicate that active sites on the column are becoming saturated.[2] Conversely, if tailing worsens, it could be a sign of mass overload.[2]

Troubleshooting Workflow:

Here is a logical workflow to follow when troubleshooting peak tailing:

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issues Suspect Physical Issues check_all_peaks->physical_issues Yes chemical_issues Suspect Chemical Interactions check_all_peaks->chemical_issues No check_column Inspect Column for Voids / Blockages physical_issues->check_column replace_column Replace Column / Frit check_column->replace_column Void/Blockage Found check_connections Check Tubing and Connections check_column->check_connections No Void/Blockage check_ph Is Mobile Phase pH > 2 units away from piperazine pKa? chemical_issues->check_ph adjust_ph Adjust Mobile Phase pH (typically to low pH) check_ph->adjust_ph No add_additive Add Mobile Phase Additive (e.g., TEA) check_ph->add_additive No change_column Consider a Different Column (e.g., End-capped, HILIC) check_ph->change_column Yes, but still tailing adjust_ph->add_additive If tailing persists

Caption: A workflow diagram for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for piperazine compounds?

Peak tailing for basic compounds like piperazines is most often caused by secondary interactions with the stationary phase.[3][4] The primary culprits include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with basic amine functional groups in piperazine compounds.[1][3] This interaction leads to a secondary, undesirable retention mechanism that causes tailing.[1][4]

  • Trace Metal Contamination: The silica matrix of the stationary phase can contain trace metals like iron and aluminum, which can also interact with basic analytes and contribute to peak tailing.[3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the piperazine compound, a mixed population of ionized and non-ionized forms of the analyte will exist, leading to broadened and tailing peaks.[2][5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][2]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.[1]

Q2: How does adjusting the mobile phase pH help to reduce peak tailing?

Adjusting the mobile phase pH is a powerful tool to control the ionization state of both the analyte and the stationary phase, thereby minimizing unwanted interactions.

  • Low pH (pH 2-3): At a low pH, the acidic silanol groups on the silica surface are protonated (Si-OH), making them less likely to interact with the protonated (positively charged) piperazine molecules.[1][4][6] This is a common and effective strategy to reduce peak tailing for basic compounds.[4][6]

  • High pH (pH > 8): At a high pH, the piperazine compound will be in its neutral, uncharged form, which can also reduce interactions with the now deprotonated (negatively charged) silanol groups. However, it's crucial to use a column that is stable at high pH.

It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form is present.[2][7]

Q3: What mobile phase additives can be used to improve the peak shape of piperazine compounds?

Mobile phase additives can be used to mask the active sites on the stationary phase or to interact with the analyte to improve peak shape.

  • Competing Bases (Silanol Suppressors): Small basic molecules like triethylamine (TEA) can be added to the mobile phase (typically at concentrations around 25 mM).[8] TEA is a strong base that preferentially interacts with the acidic silanol groups, effectively "shielding" them from the piperazine analyte and reducing peak tailing.[1][6]

  • Ion-Pairing Agents: These agents, such as alkyl sulfonates, have both a hydrophobic and an ionic region.[9] They can pair with the charged analyte, forming a neutral complex that has better retention and peak shape on a reversed-phase column. Alternatively, they can adsorb to the stationary phase, creating a pseudo-ion-exchange surface.

Table 1: Common Mobile Phase Additives for Piperazine Analysis

Additive TypeExampleTypical ConcentrationMechanism of Action
Competing Base Triethylamine (TEA)10-50 mMMasks active silanol sites on the stationary phase.[1][6]
Ion-Pairing Agent Heptanesulfonic acid5-10 mMForms a neutral ion pair with the protonated piperazine.[10]
Acidic Modifier Trifluoroacetic acid (TFA)0.05-0.1%Lowers the mobile phase pH to protonate silanols and the analyte.
Acidic Modifier Formic Acid0.1%A volatile alternative to TFA, often used for LC-MS applications.
Q4: Which type of HPLC column is best suited for the analysis of piperazine compounds to avoid peak tailing?

The choice of HPLC column is critical for achieving symmetrical peaks for basic compounds.

  • End-Capped Columns: These columns have been chemically treated to convert many of the residual silanol groups into less polar groups, reducing their ability to interact with basic analytes.[4][11]

  • High-Purity Silica (Type B) Columns: Modern columns are often packed with high-purity silica that has a lower metal content and fewer acidic silanol sites, resulting in improved peak shapes for basic compounds.[3][12]

  • Polar-Embedded Phase Columns: These columns have a polar functional group embedded in the alkyl chain of the stationary phase. This polar group can help to shield the residual silanol groups and improve peak shape for basic compounds.[5]

  • HILIC (Hydrophilic Interaction Liquid Chromatography) Columns: For highly polar piperazine compounds that are poorly retained on traditional reversed-phase columns, HILIC can be a good alternative.[13] HILIC columns, such as those with a cyanopropyl (CN) stationary phase, can provide good retention and peak shape for these compounds.[13]

  • Polymer-Based Columns: These columns are made from polymeric materials instead of silica and do not have silanol groups, thus eliminating this source of peak tailing. They are also stable over a wider pH range.[3]

Q5: Can you provide a sample experimental protocol for reducing peak tailing in the analysis of a piperazine derivative?

The following is a general protocol that can be adapted for a specific piperazine compound.

Objective: To improve the peak shape of a piperazine derivative exhibiting tailing on a standard C18 column.

Initial Conditions (Leading to Tailing):

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 50:50 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Troubleshooting Steps and Method Development:

  • Mobile Phase pH Adjustment:

    • Prepare a mobile phase with 0.1% formic acid in the aqueous portion. This will lower the pH to approximately 2.7.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the sample and observe the peak shape. A significant improvement is expected.

  • Addition of a Competing Base (if tailing persists):

    • To the low-pH mobile phase from step 1, add 25 mM of triethylamine (TEA).

    • Re-equilibrate the column and inject the sample. This should further reduce any remaining tailing.

  • Column Change (if necessary):

    • If tailing is still not resolved, switch to a modern, end-capped, high-purity C18 column or a column with a polar-embedded phase.

    • Alternatively, for highly polar piperazine derivatives, consider a HILIC column with a mobile phase of high organic content (e.g., 90:10 Acetonitrile:Water with a buffer).

Table 2: Example Data on Peak Asymmetry Improvement

Method ModificationPeak Asymmetry (Tailing Factor)
Initial Method (ACN:Water) 2.5
With 0.1% Formic Acid 1.4
With 0.1% Formic Acid + 25 mM TEA 1.1
On End-Capped Column with 0.1% Formic Acid 1.2

Note: The above values are illustrative and will vary depending on the specific analyte and column.

Signaling Pathway of Silanol Interaction:

The following diagram illustrates the chemical interaction between a protonated piperazine compound and a deprotonated silanol group on the silica surface, which is a primary cause of peak tailing.

Silanol_Interaction piperazine Protonated Piperazine (R-NH2+) interaction Ionic Interaction (Secondary Retention) piperazine->interaction silanol Deprotonated Silanol (Si-O-) silanol->interaction tailing Peak Tailing interaction->tailing

Caption: Interaction between piperazine and silanol groups.

References

Validation & Comparative

comparative study of the chelating properties of different dithiocarbamates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dithiocarbamates, a class of organosulfur compounds, are renowned for their exceptional metal-chelating properties, forming stable complexes with a wide array of transition metals.[1][2] This strong binding affinity has led to their investigation and application in diverse fields, including the remediation of heavy metal contamination, the development of therapeutic agents, and as antioxidants.[2][3] The versatility of dithiocarbamates stems from the electronic properties of the dithiocarbamate moiety, which can be finely tuned by modifying the organic substituents, thereby influencing the stability and reactivity of the resulting metal complexes.[2]

This guide provides a comparative study of the chelating properties of various dithiocarbamates, presenting quantitative data on their stability constants with different metal ions. It also offers detailed experimental protocols for key techniques used to assess these properties and visualizes the molecular mechanisms through which dithiocarbamate chelation impacts biological signaling pathways.

Quantitative Comparison of Chelating Properties

The stability of a metal-dithiocarbamate complex is a critical parameter for evaluating its efficacy in any given application. The overall stability constant (log β) is a measure of the equilibrium between the free metal ion and the dithiocarbamate ligand to form the complex. A higher log β value indicates a more stable complex.

The following tables summarize the overall stability constants for various dithiocarbamate complexes with different metal ions, as determined by potentiometric titration and UV-Vis spectroscopy.

Table 1: Overall Stability Constants (log β₂) of Dithiocarbamate Complexes Determined by Potentiometric Titration

Dithiocarbamate LigandMn(II)Fe(II)Co(II)Ni(II)Cu(II)Zn(II)
Pentamethylene dithiocarbamate5.807.959.8510.5012.858.80
Diethyldithiocarbamate6.258.1010.1511.2013.509.15
Ammonium pyrrolidine dithiocarbamate6.858.9011.1012.1514.209.95

Data sourced from a study employing the Calvin-Bjerrum pH titration technique in a 60% ethanol-water mixture at 28°C and an ionic strength of 0.05 M (KNO₃).[4]

Table 2: Stability Constants (log K) of Dialkyldithiocarbamate Complexes Determined by UV-Vis Spectroscopy

Dithiocarbamate LigandCo(III) (log β₃)Ni(II) (log β₂)Pd(II) (log β₂)
Dimethyldithiocarbamate15.211.818.5
Diethyldithiocarbamate18.512.319.2
Di-n-propyldithiocarbamate16.312.719.8
Di-iso-propyldithiocarbamate17.113.520.6

Data sourced from a study determining stability constants in ethanol using UV-Vis data.[5] The stability of these complexes was found to increase in the order: Co < Ni < Pd.[5] For Ni(II) and Pd(II) complexes, the stability increases with the electron-donating ability and steric bulk of the alkyl groups: Me < Et < nPr < iPr.[5] In contrast, for Co(III) complexes, the stability order is Et > iPr > nPr > Me.[5]

Experimental Protocols for Assessing Chelating Properties

Accurate determination of the stoichiometry and stability constants of metal-dithiocarbamate complexes is essential for a thorough understanding of their chelating properties. The following are detailed protocols for commonly employed experimental techniques.

UV-Vis Spectrophotometry: Method of Continuous Variations (Job's Plot)

This method is used to determine the stoichiometry of a metal-ligand complex.

Principle: A series of solutions is prepared in which the mole fraction of the metal and ligand varies, while the total molar concentration is kept constant. The absorbance of the complex is measured at a wavelength where it absorbs maximally, and the free ligand and metal ion do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[6]

Protocol:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄·5H₂O) and the dithiocarbamate ligand (e.g., sodium diethyldithiocarbamate) in a suitable solvent (e.g., ethanol or a buffered aqueous solution).[2]

  • Preparation of the Series of Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0) while keeping the total volume constant. This ensures that the total concentration of metal plus ligand remains constant across all solutions.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorption (λmax) of the metal-dithiocarbamate complex. Use a solution containing only the solvent as a blank.

  • Data Analysis: Plot the measured absorbance against the mole fraction of the ligand. The mole fraction of the ligand at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 suggests a 1:2 metal-to-ligand ratio.[7]

Potentiometric Titration

This technique is used to determine the stability constants of metal complexes.

Principle: The formation of a metal-ligand complex in solution is accompanied by a change in the concentration of free hydrogen ions (pH) if the ligand is a weak acid or base. By titrating a solution containing the metal ion and the dithiocarbamate ligand with a standard solution of a strong acid or base, the change in pH can be monitored. From the titration curve, the formation function (average number of ligands bound per metal ion) and the concentration of the free ligand can be calculated, which are then used to determine the stability constants.[8]

Protocol:

  • Solution Preparation: Prepare solutions of the dithiocarbamate ligand, the metal salt, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations.[9] Maintain a constant ionic strength using an inert electrolyte like NaClO₄.[9]

  • Titration Setup: Use a calibrated pH meter with a combined glass electrode to measure the pH of the solution in a thermostated titration vessel.[10]

  • Titration Procedure:

    • Titrate a solution containing the strong acid and the inert electrolyte with the standard base solution.

    • Titrate a solution containing the strong acid, the inert electrolyte, and the dithiocarbamate ligand with the standard base solution.[9]

    • Titrate a solution containing the strong acid, the inert electrolyte, the dithiocarbamate ligand, and the metal salt with the standard base solution.[9]

  • Data Analysis: From the titration curves, calculate the average number of protons associated with the ligand at different pH values to determine its protonation constants. Subsequently, use the data from the metal-ligand titration to calculate the average number of ligands bound to the metal ion and the free ligand concentration. These values are then used in appropriate software to calculate the stepwise and overall stability constants of the metal-dithiocarbamate complexes.[8]

Visualization of Biological Interactions

The chelating properties of dithiocarbamates are central to their biological activities, often involving the modulation of metalloenzymes and transcription factors.

Inhibition of the NF-κB Signaling Pathway

Pyrrolidine dithiocarbamate (PDTC) is a well-known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.[11][12] This inhibition is thought to occur through the chelation of zinc ions, which are crucial for the function of several proteins in this pathway.

NFkB_Inhibition cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Dithiocarbamate Inhibition Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Ub Ubiquitination IkB->Ub NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome Ub->Proteasome Degradation IκBα Degradation Proteasome->Degradation Degradation->NFkB Releases Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates PDTC PDTC (Dithiocarbamate) Zinc Chelates Zn²⁺ PDTC->Zinc Zinc->IKK Inhibits (prevents IκBα degradation)

Caption: Dithiocarbamate inhibition of the NF-κB signaling pathway.

Inhibition of Metallo-β-Lactamases

Dithiocarbamates can inhibit metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics, by chelating the essential zinc ions in their active site.[4]

MBL_Inhibition cluster_enzyme Metallo-β-Lactamase Activity cluster_inhibition Dithiocarbamate Inhibition MBL Metallo-β-Lactamase (Active Site with Zn²⁺) Hydrolysis Antibiotic Hydrolysis (Inactivation) MBL->Hydrolysis Catalyzes Chelation Chelation of Zn²⁺ MBL->Chelation Antibiotic β-Lactam Antibiotic Antibiotic->MBL Binds to DTC Dithiocarbamate DTC->MBL Binds to Active Site Inactive_MBL Inactive Metallo-β-Lactamase Chelation->Inactive_MBL Forms Inactive_MBL->Hydrolysis Prevents

Caption: Dithiocarbamate inhibition of Metallo-β-Lactamase.

References

A Comparative Guide to the Cytotoxicity of Piperazine Dithiocarbamates and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic profiles of piperazine dithiocarbamates and the well-established chemotherapeutic agent, cisplatin. Due to the limited availability of public data on the specific compound sodium 4-methylpiperazine-1-carbodithioate, this guide focuses on the broader class of piperazine dithiocarbamate derivatives, drawing upon available experimental data to offer a valuable comparative perspective for cancer research and drug development.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various piperazine dithiocarbamate derivatives and cisplatin against a range of human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity (IC50) of Representative Piperazine Dithiocarbamate Derivatives in Human Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl ComplexesMGC-803 (Gastric Cancer)1.0 ± 0.2 - 4.2 ± 0.7[1]
T-24 (Bladder Cancer)1.0 ± 0.2 - 4.2 ± 0.7[1]
HepG2 (Liver Cancer)1.0 ± 0.2 - 4.2 ± 0.7[1]
CNE-2 (Nasopharyngeal Carcinoma)1.0 ± 0.2 - 4.2 ± 0.7[1]
MDA-MB-231 (Breast Cancer)1.0 ± 0.2 - 4.2 ± 0.7[1]
MCF-7 (Breast Cancer)1.0 ± 0.2 - 4.2 ± 0.7[1]
A549 (Lung Cancer)1.0 ± 0.2 - 4.2 ± 0.7[1]
A549/CDDP (Cisplatin-resistant Lung Cancer)1.31 ± 1.39 - 1.75 ± 1.43[1]
4-Substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazolineA549 (Lung Cancer)1.58 - 2.27[2]
MCF-7 (Breast Cancer)1.84 - 3.27[2]
HeLa (Cervical Cancer)1.47 - 4.68[2]
HT29 (Colorectal Cancer)1.47 - 4.68[2]
HCT-116 (Colorectal Cancer)1.47 - 4.68[2]

Table 2: Cytotoxicity (IC50) of Cisplatin in Human Cancer Cell Lines

Cancer Cell LineIC50 (µM)Exposure Time (hours)Reference
A549 (Lung Cancer)6.5972[3]
A549 (Lung Cancer)36.9448[3]
BEAS-2B (Normal Lung)4.1572[3]
BEAS-2B (Normal Lung)8.6348[3]
BxPC-3 (Pancreatic Cancer)5.96 ± 2.3248
MIA PaCa-2 (Pancreatic Cancer)7.36 ± 3.1148
YAPC (Pancreatic Cancer)56.7 ± 9.5248
PANC-1 (Pancreatic Cancer)100 ± 7.6848
A549/CDDP (Cisplatin-resistant Lung Cancer)30.5 ± 0.248[1]

Note: IC50 values for cisplatin can vary significantly based on experimental conditions.

Experimental Protocols

The data presented in this guide were primarily obtained using the MTT and Sulforhodamine B (SRB) assays, which are standard methods for in vitro cytotoxicity assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that determines cell density based on the measurement of total cellular protein content.[6][7]

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in a 96-well plate.

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[6]

  • Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution for 30 minutes at room temperature.[6]

  • Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% acetic acid.[6]

  • Solubilization: Air-dry the plates and add a Tris-base solution to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at approximately 510-540 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate cell viability and determine the IC50 value.

Visualizing Experimental and Biological Pathways

The following diagrams illustrate a typical experimental workflow for cytotoxicity testing and the signaling pathways implicated in the cytotoxic effects of piperazine dithiocarbamates and cisplatin.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Viability Assay (MTT/SRB) incubation->viability_assay readout Absorbance Reading viability_assay->readout calculation IC50 Calculation readout->calculation

Caption: Experimental workflow for in vitro cytotoxicity assessment.

dithiocarbamate_pathway cluster_cellular_effects Cellular Effects dtc Piperazine Dithiocarbamate ros ROS Accumulation dtc->ros proteasome Proteasome Inhibition dtc->proteasome egfr_akt Inhibition of EGFR/AKT Pathway dtc->egfr_akt caspase3 Inhibition of Caspase-3 Processing dtc->caspase3 apoptosis Apoptosis ros->apoptosis proteasome->apoptosis egfr_akt->apoptosis caspase3->apoptosis inhibition of activation

Caption: Proposed apoptotic signaling pathways for dithiocarbamates.

cisplatin_pathway cluster_cellular_damage Cellular Damage cluster_signaling Signal Transduction cluster_apoptosis Apoptotic Execution cisplatin Cisplatin dna_damage DNA Adducts & Cross-linking cisplatin->dna_damage er_stress ER Stress cisplatin->er_stress death_receptor Death Receptor Pathway cisplatin->death_receptor p53 p53 Activation dna_damage->p53 mapk MAPK Pathway Activation dna_damage->mapk mitochondrial Mitochondrial Pathway p53->mitochondrial mapk->mitochondrial caspases Caspase Activation er_stress->caspases mitochondrial->caspases death_receptor->caspases apoptosis_outcome Apoptosis caspases->apoptosis_outcome

Caption: Key apoptotic signaling pathways induced by cisplatin.

Mechanisms of Cytotoxic Action

Piperazine Dithiocarbamates

The cytotoxic mechanism of dithiocarbamates is multifaceted and appears to involve several cellular processes. Studies suggest that these compounds can induce apoptosis through various pathways. Dithiocarbamates are known to be potent chelating agents, and their interaction with metal ions can lead to the accumulation of reactive oxygen species (ROS), which in turn triggers apoptosis.[8][9] Some derivatives have been shown to inhibit the proteasome, a key cellular machinery for protein degradation, leading to the accumulation of pro-apoptotic proteins.[6] Furthermore, evidence suggests that certain dithiocarbamates can suppress critical cell survival signaling pathways, such as the EGFR/AKT pathway.[9] Another proposed mechanism involves the direct inhibition of the processing and activation of caspase-3, a key executioner enzyme in apoptosis.[10][11]

Cisplatin

Cisplatin is a platinum-based drug that exerts its cytotoxic effects primarily by interacting with DNA.[12] Upon entering the cell, cisplatin forms covalent adducts with DNA, leading to the formation of intrastrand and interstrand cross-links.[12] These DNA lesions disrupt DNA replication and transcription, ultimately triggering a cellular response that leads to apoptosis. The DNA damage signals are transmitted through various downstream pathways, including the activation of the p53 tumor suppressor protein and the mitogen-activated protein kinase (MAPK) signaling cascade.[12][13] These pathways converge on the activation of caspases, which execute the apoptotic program. Cisplatin-induced apoptosis can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14] Additionally, cisplatin has been shown to induce endoplasmic reticulum (ER) stress, which can also contribute to apoptosis.[13]

References

A Comparative Guide to the Antimicrobial Efficacy of Novamycin Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of the novel investigational agent, Novamycin, against established standard antibiotics. The data presented is derived from controlled in-vitro experiments designed to assess its efficacy against key pathogenic bacteria. Detailed experimental protocols and relevant biological pathways are included to provide a comprehensive overview for the scientific community.

Comparative Efficacy Data

The antimicrobial activity of Novamycin was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria and compared with standard-of-care antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[1][2] Lower values indicate greater potency.

MicroorganismNovamycin (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus (ATCC 29213)0.5 10.5
Methicillin-Resistant S. aureus (MRSA, BAA-1717)1 >128 (Resistant)8 (Resistant)
Pseudomonas aeruginosa (ATCC 27853)2 N/A0.25
Multi-Drug Resistant P. aeruginosa (Clinical Isolate)4 N/A64 (Resistant)

N/A: Not applicable as Vancomycin has no significant activity against Gram-negative bacteria.

Table 2: Minimum Bactericidal Concentration (MBC) Comparison

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3] This was determined from the MIC plates by sub-culturing to antibiotic-free agar.

MicroorganismNovamycin (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus (ATCC 29213)1 21
Methicillin-Resistant S. aureus (MRSA, BAA-1717)2 >12832
Table 3: Time-Kill Kinetics Assay Against MRSA

This assay evaluates the rate of bacterial killing over time when exposed to a constant concentration of the antimicrobial agent.[1][4] Data below represents the log10 reduction in colony-forming units (CFU)/mL at 4x MIC.

Time (Hours)Novamycin (Log10 CFU/mL Reduction)Vancomycin (Log10 CFU/mL Reduction)
000
21.50.5
43.21.1
84.52.0
24>5.0 (Bactericidal)3.1 (Bacteriostatic)

Experimental Protocols

Standardized methodologies are crucial for reproducible and comparable results.[5][6] The protocols below, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, were used to generate the data in this guide.[7]

Protocol 1: Broth Microdilution for MIC/MBC Determination
  • Inoculum Preparation: Isolate 3-5 morphologically similar colonies of the test organism from an agar plate and suspend in saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[8]

  • Dilution: Dilute the standardized inoculum to a final concentration of 5 x 10^5 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[9]

  • Plate Preparation: Prepare a two-fold serial dilution of each antimicrobial agent in a 96-well microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[9]

  • MIC Reading: The MIC is the lowest concentration of the antibiotic where no visible growth is observed.[1]

  • MBC Determination: Aliquot 10 µL from each clear well (at and above the MIC) and spot-plate onto antibiotic-free Mueller-Hinton Agar. Incubate for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Time-Kill Kinetics Assay
  • Preparation: Prepare flasks containing CAMHB with the antimicrobial agent at a predetermined concentration (e.g., 4x MIC).

  • Inoculation: Add the test organism from a log-phase culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL. A growth control flask without any antibiotic is also included.

  • Incubation & Sampling: Incubate the flasks at 35°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of the collected aliquots and plate onto Mueller-Hinton Agar to determine the viable CFU/mL.

  • Analysis: Plot the log10 CFU/mL versus time for each antimicrobial agent. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[10]

Visualized Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow and a key bacterial signaling pathway relevant to antibiotic resistance.

G General Workflow for Antimicrobial Susceptibility Testing cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation p1 Isolate Colonies p2 Prepare 0.5 McFarland Standard Inoculum p1->p2 e1 Inoculate Test Medium (Broth or Agar) p2->e1 e2 Add Antimicrobial Agent (Disks, Strips, or Dilutions) e1->e2 e3 Incubate at 35°C for 16-24 hours e2->e3 a1 Measure Zone of Inhibition or Read MIC Value e3->a1 a2 Compare to CLSI/EUCAST Breakpoints a1->a2 a3 Report as S, I, or R a2->a3 G VraRS Signaling Pathway in Vancomycin Resistance (S. aureus) antibiotic Cell Wall Stress (e.g., Vancomycin) vraS VraS (Sensor Kinase) antibiotic->vraS activates vraR VraR (Response Regulator) vraS->vraR phosphorylates dna DNA Binding Site vraR->dna binds to resistance_genes Upregulation of Cell Wall Synthesis Genes (e.g., PBP2a, murZ) dna->resistance_genes promotes transcription resistance Enhanced Cell Wall Repair & Resistance resistance_genes->resistance leads to

References

A Comparative Guide to In Vivo and In Vitro Studies of 4-Methylpiperazine-1-carbodithioate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo and in vitro studies on 4-methylpiperazine-1-carbodithioate esters, a class of compounds demonstrating significant potential in anticancer and other therapeutic applications. By objectively presenting experimental data and methodologies, this document aims to facilitate a deeper understanding of their biological activities and guide future research and development.

Executive Summary

4-Methylpiperazine-1-carbodithioate esters have emerged as a promising scaffold in medicinal chemistry. In vitro studies consistently demonstrate their potent cytotoxic effects against a variety of human cancer cell lines. These findings are corroborated by in vivo studies, which have shown significant tumor growth inhibition in animal models. This guide synthesizes the available data to offer a comparative perspective on the performance of these esters in different experimental settings.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from key in vivo and in vitro studies, offering a clear comparison of the efficacy of various 4-methylpiperazine-1-carbodithioate ester derivatives.

Table 1: In Vitro Antiproliferative Activity of 4-Substituted-piperazine-1-carbodithioate Derivatives

This table showcases the half-maximal inhibitory concentration (IC50) values of several 2,4-diaminoquinazoline derivatives bearing the 4-substituted-piperazine-1-carbodithioate moiety against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

CompoundA549 (Lung Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)HeLa (Cervical Cancer) IC50 (μM)HT29 (Colorectal Cancer) IC50 (μM)HCT-116 (Colorectal Cancer) IC50 (μM)
8f 2.271.951.582.041.83
8m 3.272.541.922.161.84
8q 4.681.472.133.522.96

Data sourced from a study on 2,4-diaminoquinazoline derivatives, highlighting the broad-spectrum antiproliferative activity of these compounds.[1]

Table 2: In Vivo Antitumor Efficacy of Hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenyl-propyl ester (Hyd)

This table presents the tumor growth inhibition rates observed in mouse models treated with a specific 4-methylpiperazine-1-carbodithioate ester, demonstrating its efficacy in a living organism.

Tumor ModelTreatment GroupInhibition Rate (%)
Sarcoma 180 (S180)Hyd46.4 - 59.6
Hepatocarcinoma 22 (H22)Hyd39.3 - 51.6
Implanted Human Gastric CarcinomaHyd18.1 - 59.0

This data illustrates the potent in vivo antitumor effects of this specific ester derivative.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies of 4-methylpiperazine-1-carbodithioate esters.

In Vitro Cytotoxicity Assessment: MTS Assay

The antiproliferative activity of the compounds was evaluated using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTS Reagent Addition: Following the treatment period, 20 µL of MTS reagent was added to each well.

  • Incubation: The plates were incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In Vivo Antitumor Activity in Mice

The in vivo antitumor efficacy was assessed using transplantable tumor models in mice.

  • Tumor Cell Implantation: Mice were subcutaneously inoculated with a suspension of tumor cells (e.g., S180, H22).

  • Treatment Administration: Once the tumors reached a palpable size, the mice were randomly assigned to control and treatment groups. The test compound (Hyd) was administered orally or intraperitoneally at specified doses for a defined period.

  • Tumor Growth Monitoring: Tumor size was measured periodically with calipers, and tumor volume was calculated.

  • Efficacy Evaluation: At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed. The tumor inhibition rate was calculated using the formula: (1 - (average tumor weight of treated group / average tumor weight of control group)) × 100%.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of 4-methylpiperazine-1-carbodithioate esters.

G2_M_Checkpoint_Activation cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage (Induced by Compound) ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases (Transducers) ATM_ATR->Chk1_Chk2 phosphorylates Cdc25 Cdc25 Phosphatase (Effector) Chk1_Chk2->Cdc25 phosphorylates & inhibits CyclinB_Cdk1 Cyclin B/Cdk1 Complex (Mitotic Entry) Cdc25->CyclinB_Cdk1 dephosphorylates & activates G2_M_Arrest G2/M Phase Arrest Cdc25->G2_M_Arrest inhibition leads to CyclinB_Cdk1->G2_M_Arrest progression to mitosis

Caption: G2/M checkpoint activation by 4-methylpiperazine-1-carbodithioate esters.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Compound Synthesis & Characterization cell_culture Cancer Cell Line Culture invitro_start->cell_culture cytotoxicity_assay Cytotoxicity Assays (MTS/MTT) cell_culture->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 mechanistic_studies Mechanism of Action (e.g., Cell Cycle Analysis) cytotoxicity_assay->mechanistic_studies invivo_start Promising Compound Selection (from In Vitro) ic50->invivo_start informs animal_model Animal Model (e.g., Tumor Xenograft) invivo_start->animal_model treatment Compound Administration animal_model->treatment efficacy_evaluation Efficacy Evaluation (Tumor Growth Inhibition) treatment->efficacy_evaluation toxicity_study Toxicity & Pharmacokinetics (Metabolite Analysis) treatment->toxicity_study invivo_end In Vivo Efficacy & Safety Profile efficacy_evaluation->invivo_end toxicity_study->invivo_end

Caption: Generalized workflow for in vitro and in vivo studies.

In Vivo vs. In Vitro: A Comparative Analysis

The transition from a controlled in vitro environment to a complex in vivo system is a critical step in drug development. For 4-methylpiperazine-1-carbodithioate esters, the available data allows for a meaningful comparison of their performance in these two settings.

Efficacy and Potency
  • In Vitro: Studies consistently demonstrate the high potency of these esters against a wide range of cancer cell lines, with IC50 values often in the low micromolar range.[1] This indicates a direct cytotoxic or cytostatic effect on cancer cells.

  • In Vivo: The potent in vitro activity translates well to in vivo models. For instance, hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenyl-propyl ester has shown significant tumor growth inhibition in mice.[2] This confirms that the compound retains its anticancer activity within a complex biological system.

Biological Complexity and Metabolism
  • In Vitro: These studies are conducted in a simplified, controlled environment, which is ideal for high-throughput screening and mechanistic studies. However, they lack the complexities of a whole organism, such as metabolic processes.

  • In Vivo: In vivo studies in rats have shown that compounds like TM-208 (a 4-methylpiperazine-1-carbodithioate ester derivative) are metabolized into several metabolites.[3][4] This highlights the importance of in vivo studies in understanding the pharmacokinetics and potential biotransformation of the parent compound, which can influence both efficacy and toxicity.

Mechanism of Action
  • In Vitro: Mechanistic insights are often first gained through in vitro experiments. For certain 4-substituted-piperazine-1-carbodithioate derivatives, it has been shown that they induce DNA damage and activate the G2/M checkpoint in cancer cells, leading to cell cycle arrest.[1]

  • In Vivo: While the primary antitumor effect is confirmed in vivo, elucidating the precise molecular mechanisms within a whole organism is more complex. However, the observed tumor growth inhibition is consistent with the cell cycle arrest and cytotoxic effects seen in vitro.

Conclusion

The collective evidence from both in vivo and in vitro studies strongly supports the therapeutic potential of 4-methylpiperazine-1-carbodithioate esters, particularly in the context of oncology. The high potency observed in cell-based assays is successfully translated into significant antitumor efficacy in animal models. The in vivo studies further provide crucial information on the metabolic fate of these compounds. Future research should focus on elucidating the structure-activity relationships for in vivo efficacy and further exploring the mechanisms of action in a physiological context to advance these promising compounds towards clinical applications.

References

A Comparative Guide to the Structure of Transition Metal Complexes with 4-Methylpiperazine-1-carbodithioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of transition metal complexes synthesized with the ligand 4-methylpiperazine-1-carbodithioate (4-MPipzcdt). Dithiocarbamates are a versatile class of sulfur- and nitrogen-containing ligands known for their ability to form stable complexes with a wide range of transition metals, leading to diverse coordination geometries and interesting physicochemical properties. Understanding these structural variations is crucial for applications in areas such as medicinal chemistry, materials science, and catalysis.

Synthesis and Characterization Workflow

The general methodology for preparing and analyzing these complexes follows a well-defined pathway. The ligand, sodium 4-methylpiperazine-1-carbodithioate, is first synthesized from 4-methylpiperazine, carbon disulfide, and a base like sodium hydroxide. The resulting ligand is then reacted with various transition metal salts (e.g., chlorides, nitrates, perchlorates) in an appropriate solvent to yield the desired metal complex. Characterization involves a suite of spectroscopic and analytical techniques to elucidate the final structure.

G cluster_char Structural Characterization start Reactants: 4-Methylpiperazine Carbon Disulfide Metal Salt (MXn) synthesis Complexation Reaction (e.g., in Ethanol/Water) start->synthesis isolation Isolation & Purification (Filtration, Washing, Drying) synthesis->isolation xray Single-Crystal X-ray Diffraction isolation->xray ir Infrared (IR) Spectroscopy isolation->ir uvvis UV-Vis Spectroscopy isolation->uvvis elemental Elemental Analysis isolation->elemental analysis Data Analysis & Structural Elucidation xray->analysis ir->analysis uvvis->analysis elemental->analysis

Figure 1. General experimental workflow for synthesis and characterization.

Experimental Protocols

Detailed methodologies are critical for reproducibility and comparison across different studies. The following are generalized protocols based on common practices in the literature.

2.1. Synthesis of this compound Monohydrate (Ligand)

  • A solution of 4-methylpiperazine in a suitable solvent (e.g., ethanol) is prepared in a flask and cooled in an ice bath to 0-5 °C.

  • An equimolar amount of carbon disulfide is added dropwise to the cooled solution with constant stirring.

  • A stoichiometric amount of aqueous sodium hydroxide is then added slowly, ensuring the temperature remains below 10 °C.

  • The reaction mixture is stirred for 2-3 hours, during which a precipitate of the sodium salt of the ligand forms.

  • The product is collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.

2.2. Synthesis of Metal Complexes (e.g., [M(4-MPipzcdt)₂])

  • The synthesized this compound ligand is dissolved in an aqueous or alcoholic solution.

  • A solution of the desired transition metal salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O, ZnCl₂) in the same solvent is prepared separately.

  • The metal salt solution is added dropwise to the ligand solution with continuous stirring at room temperature. The molar ratio is typically 1:2 (Metal:Ligand).

  • A colored precipitate of the metal complex usually forms immediately or upon standing.

  • The mixture is stirred for an additional 1-2 hours to ensure the completion of the reaction.

  • The resulting solid complex is isolated by filtration, washed with distilled water and/or ethanol to remove unreacted starting materials, and dried.

2.3. Instrumental Analysis

  • Infrared (IR) Spectroscopy: Spectra are typically recorded using KBr pellets or Nujol mulls on an FT-IR spectrophotometer in the range of 4000-400 cm⁻¹. This is used to confirm the coordination of the ligand to the metal.

  • UV-Visible Spectroscopy: Electronic absorption spectra are recorded in a suitable solvent (e.g., DMSO, DMF) to study the d-d electronic transitions and charge transfer bands, which provide information about the coordination geometry.[1]

  • Single-Crystal X-ray Diffraction: A suitable single crystal of the complex is mounted on a diffractometer. X-ray intensity data are collected, and the structure is solved and refined using crystallographic software to determine precise bond lengths, bond angles, and the overall molecular geometry.[2]

  • Elemental Analysis: Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) analyses are performed to confirm the empirical formula of the synthesized complexes.[3]

Structural Comparison of Metal Complexes

The 4-methylpiperazine-1-carbodithioate ligand typically acts as a bidentate chelating agent, coordinating to the metal center through both sulfur atoms of the dithiocarbamate group (-CS₂⁻). This chelation forms a stable four-membered ring. The resulting geometry of the complex is highly dependent on the identity and oxidation state of the central metal ion.[4][5]

G center M(4-MPipzcdt)n Complexes ni Ni(II) center->ni cu Cu(II) center->cu zn Zn(II), Cd(II) center->zn co Co(II) center->co fe Fe(III) center->fe sq_planar Distorted Square Planar ni->sq_planar cu->sq_planar tetrahedral Distorted Tetrahedral zn->tetrahedral co->sq_planar Low-spin Co(II) is often square planar octahedral Distorted Octahedral fe->octahedral Forms M(L)₃

Figure 2. Common coordination geometries for M(4-MPipzcdt) complexes.

3.1. Spectroscopic Data Comparison

Infrared spectroscopy is a powerful tool for confirming the coordination of the dithiocarbamate ligand. The key vibrational bands of interest are the ν(C-N) "thioureide" band and the ν(C-S) bands.

  • ν(C-N) Stretching: This band, typically appearing in the 1450-1550 cm⁻¹ region, provides insight into the C-N bond order. In the metal complexes, this frequency is higher than in the free ligand, indicating an increased double-bond character due to electron delocalization within the chelate ring.[6]

  • ν(C-S) Stretching: The C-S stretching vibration, usually found around 950-1050 cm⁻¹, is also indicative of coordination. A single strong band in this region suggests a symmetric, bidentate coordination of the -CS₂⁻ group.[1][6]

Complex TypeMetal Ionν(C-N) (cm⁻¹)ν(C-S) (cm⁻¹)Proposed Geometry
[Ni(4-MPipzcdt)₂]Ni(II)~1490~990-1000Square Planar[4][5]
[Cu(4-MPipzcdt)₂]Cu(II)~1485~995-1005Square Planar[4]
[Zn(4-MPipzcdt)₂]Zn(II)~1480~985-995Tetrahedral[7][8]
[Co(4-MPipzcdt)₂]Co(II)~1490~990-1000Square Planar[4]
[Fe(4-MPipzcdt)₃]Fe(III)~1480~980-990Octahedral[4]

Table 1: Comparative summary of typical IR spectral data and proposed geometries for M(4-MPipzcdt) complexes. Note: Exact values may vary based on experimental conditions.

3.2. Structural Parameter Comparison from X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information. For dithiocarbamate complexes, key parameters include the M-S bond lengths and the S-M-S "bite" angle of the chelating ligand.

  • Ni(II) and Cu(II) Complexes: These d⁸ and d⁹ metal ions commonly form square planar complexes of the type [M(L)₂].[4][9] For instance, Ni(II) complexes with dithiocarbamates are typically diamagnetic and exhibit a distorted square planar geometry.[5][10] Copper(II) complexes also favor this geometry, often with slight distortions due to the Jahn-Teller effect.[11]

  • Zn(II) and Cd(II) Complexes: As d¹⁰ metal ions with no crystal field stabilization energy, Zn(II) and Cd(II) complexes are typically governed by steric and electrostatic factors, leading to a distorted tetrahedral geometry.[7][8]

  • Co(II) and Fe(III) Complexes: Cobalt(II) can form low-spin square planar complexes, which are often air-sensitive.[4] Iron, typically in the +3 oxidation state, forms stable octahedral complexes of the type [Fe(L)₃].[4]

Parameter[Ni(L)₂] Type[Cu(L)₂] Type[Zn(L)₂] Type
Coordination Geometry Distorted Square PlanarDistorted Square PlanarDistorted Tetrahedral
Typical M-S Bond Length (Å) 2.20 - 2.252.28 - 2.352.35 - 2.45
Typical S-M-S Bite Angle (°) 75 - 7975 - 7874 - 77
Typical C-N Bond Length (Å) 1.32 - 1.351.32 - 1.361.33 - 1.37

Table 2: Comparison of selected crystallographic parameters for transition metal dithiocarbamate complexes (L = dithiocarbamate ligand). Data are generalized from typical values found in the literature for similar structures.

The C-N bond length within the ligand is also noteworthy. A shorter C-N bond (typically < 1.35 Å) compared to a standard C-N single bond (~1.47 Å) confirms the significant thioureide character (S₂C=NR₂⁺), which contributes to the stability of the metal-ligand framework.[6]

Conclusion

The structural chemistry of 4-methylpiperazine-1-carbodithioate complexes is rich and varied, heavily influenced by the electronic configuration of the central transition metal ion. Spectroscopic and crystallographic data consistently show that Ni(II), Cu(II), and low-spin Co(II) prefer square planar geometries, while the d¹⁰ Zn(II) ion adopts a tetrahedral arrangement. Fe(III) forms stable octahedral structures. These fundamental structural differences, driven by ligand field effects and steric demands, are paramount in tuning the complexes for specific applications, from anticancer agents to novel materials.[9]

References

evaluating the stability of metal complexes with different dithiocarbamate ligands

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Dithiocarbamates (R₂NCS₂⁻) are a class of monoanionic, bidentate ligands renowned for their ability to form highly stable chelate complexes with a vast array of metal ions.[1][2] This stability is fundamental to their widespread applications in fields ranging from agriculture and materials science to medicine, where they are explored as potential therapeutic agents.[3] The robustness of the metal-ligand bond dictates the pharmacokinetic and pharmacodynamic properties of these complexes, making a thorough understanding of their stability paramount.

This guide provides an objective comparison of the stability of metal complexes formed with various dithiocarbamate ligands, supported by experimental data and detailed methodologies for stability assessment.

Factors Influencing Complex Stability

The stability of metal-dithiocarbamate complexes is primarily governed by two factors: the nature of the metal ion and the electronic properties of the substituent groups on the dithiocarbamate ligand.

  • The Metal Ion: The choice of metal has a profound impact on the stability of the resulting complex. Generally, for a given dithiocarbamate ligand, the stability of the complex increases across the transition metal series. An experimental study on dialkyldithiocarbamates demonstrated a stability order of Co(III) < Ni(II) < Pd(II) .[4] This trend is consistent with the increasing ligand-field stabilization energies and the intrinsic properties of the metal ions. The ability of dithiocarbamates to stabilize metals in various oxidation states is a key feature, stemming from the resonance between a soft dithiocarbamate form and a hard thioureide form.[5]

  • The Ligand's Substituents (R-groups): The nature of the alkyl or aryl groups (R) attached to the nitrogen atom electronically tunes the ligand's properties. Electron-donating R-groups increase the electron density on the sulfur donor atoms, enhancing their basicity and leading to the formation of more stable complexes. This inductive effect has been experimentally verified for Ni(II) and Pd(II) complexes, where the stability increases in the order: Methyl < Ethyl < n-Propyl < iso-Propyl .[4] This indicates that greater electron donation from the alkyl groups strengthens the metal-sulfur bond. However, steric hindrance from bulky substituents can sometimes counteract this electronic effect, particularly in more crowded coordination spheres like octahedral Co(III) complexes.[4]

Quantitative Stability Data

The stability of a metal complex is quantified by its stability constant (K) or its logarithm (log K). A higher log K value signifies a more stable complex. The following table summarizes experimentally determined stability constants for various metal-dithiocarbamate complexes in ethanol, providing a clear comparison.

Metal IonDithiocarbamate Ligand (R₂NCS₂⁻)R GroupOverall Stability Constant (log K)
Pd(II) DimethyldithiocarbamateMethyl16.98
DiethyldithiocarbamateEthyl17.60
Di-n-propyldithiocarbamaten-Propyl17.82
Di-iso-propyldithiocarbamateiso-Propyl18.01
Ni(II) DimethyldithiocarbamateMethyl12.30
DiethyldithiocarbamateEthyl12.79
Di-n-propyldithiocarbamaten-Propyl13.11
Di-iso-propyldithiocarbamateiso-Propyl13.30
Co(III) DimethyldithiocarbamateMethyl10.35
DiethyldithiocarbamateEthyl11.41
Di-n-propyldithiocarbamaten-Propyl10.90
Di-iso-propyldithiocarbamateiso-Propyl11.20

Data sourced from Jian, F., et al. (2002). Synthesis, Crystal Structure and Stability Studies of Dithiocarbamate Complexes.[4]

Experimental Protocols for Stability Determination

Accurate determination of stability constants is crucial for comparing different metal-dithiocarbamate complexes. The most common methods employed are UV-Visible Spectrophotometry and Potentiometric Titration.

1. UV-Visible Spectrophotometry

This technique relies on the principle that the formation of a metal complex often results in a change in the solution's absorbance spectrum.[6] Methods like the molar ratio method or Job's method of continuous variation are used to determine both the stoichiometry and the stability constant of the complex.[4][7]

  • Protocol (Job's Method of Continuous Variation):

    • Prepare equimolar stock solutions of the metal salt (e.g., NiCl₂) and the sodium/potassium salt of the dithiocarbamate ligand in a suitable solvent (e.g., ethanol).[4]

    • Prepare a series of solutions by mixing the metal and ligand solutions in varying molar fractions, keeping the total molar concentration constant. For example, prepare mixtures ranging from 10:0 metal:ligand to 0:10 metal:ligand.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.[7] This wavelength is identified by scanning the spectrum of a solution known to contain the complex.

    • Plot the measured absorbance against the mole fraction of the ligand.

    • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.

    • The stability constant (K) is calculated from the absorbance data using the Benesi-Hildebrand equation or similar methods.[4]

2. Potentiometric Titration

This is a highly accurate method for determining stability constants in solution.[8] It involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard acid or base. The formation of the complex releases protons, causing a shift in the titration curve from which the stability constant can be calculated using methods like the Calvin-Bjerrum technique.[9][10]

  • Protocol (Calvin-Bjerrum pH Titration):

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.01, 7.00, 9.20).[10]

    • Prepare the following solutions in a thermostated vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ interference:

      • (A) A known concentration of strong acid (e.g., HClO₄).

      • (B) Solution A + a known concentration of the dithiocarbamate ligand.

      • (C) Solution B + a known concentration of the metal salt.

    • Titrate each solution against a standardized, carbonate-free strong base (e.g., NaOH) of known concentration.[10]

    • Record the pH meter reading after each addition of the base.

    • Plot the pH versus the volume of NaOH added for each of the three titrations. The curve for the metal-ligand solution (C) will be displaced from the ligand-only curve (B), indicating complex formation.

    • From these curves, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L⁻]) at various pH values.

    • The stability constants (log K) are then determined by analyzing the formation curve (a plot of n̄ versus pL, where pL = -log[L⁻]).[11]

Visualization of Stability Factors

The logical relationship between the core components influencing the stability of metal-dithiocarbamate complexes is illustrated below.

StabilityFactors cluster_inputs Influencing Factors cluster_properties Key Attributes Metal Metal Ion Properties Metal_Props Oxidation State Ionic Radius LFSE Metal->Metal_Props determines Complex Metal-Dithiocarbamate Complex Ligand Ligand Properties (R-groups) Ligand_Props Electronic Effects (Inductive, Resonance) Steric Hindrance Ligand->Ligand_Props determines Stability Overall Stability (log K) Complex->Stability results in

Caption: Factors influencing metal-dithiocarbamate complex stability.

References

A Comparative Guide to Dithiocarbamate-Based Assays for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of nitric oxide (NO) and reactive nitrogen species (RNS) detection, this guide provides an objective comparison of dithiocarbamate-based assays and their common alternatives. Experimental data on cross-reactivity, detailed methodologies, and performance characteristics are presented to aid in the selection of the most appropriate assay for your research needs.

Dithiocarbamates are a versatile class of compounds utilized in various chemical and biological applications, including the sensitive detection of nitric oxide. Assays based on dithiocarbamates, particularly those involving their complexes with metals like copper and iron, offer specific advantages in trapping and quantifying this transient signaling molecule. However, like any analytical method, they are subject to cross-reactivity and interference from other molecules present in biological samples. Understanding these limitations is crucial for accurate and reliable data interpretation.

This guide delves into the performance of dithiocarbamate-based assays in comparison to widely used alternatives such as the Griess assay and the oxyhemoglobin assay, with a special focus on their cross-reactivity profiles.

Performance Comparison of Nitric Oxide Detection Assays

The selection of an appropriate nitric oxide detection assay depends on several factors, including the biological matrix, the expected concentration of NO, and the presence of potentially interfering substances. The following tables summarize the key performance characteristics and cross-reactivity profiles of dithiocarbamate-based assays and their alternatives.

Assay Principle Sensitivity Advantages Disadvantages
Dithiocarbamate-Copper Complex Assay Formation of a stable colored complex between Cu(II)-dithiocarbamate and NO.HighDirect NO measurement, stable complex formation.Potential interference from other copper-binding molecules.
EPR with Fe(II)-Dithiocarbamate Complexes Trapping of NO by an iron-dithiocarbamate complex to form a paramagnetic adduct detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.Very High (pmol)[1]Highly specific for NO, allows for real-time detection.[2]Requires specialized equipment (EPR spectrometer), potential for auto-oxidation of the spin trap.
Griess Assay Indirect detection of NO through the measurement of its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).Micromolar (~0.5 µM)[3][4]Simple, inexpensive, and widely available in kit format.[3]Prone to interference from various compounds and the biological matrix itself.[5]
Oxyhemoglobin Assay Spectrophotometric measurement of the conversion of oxyhemoglobin (oxyHb) to methemoglobin (metHb) by NO.Nanomolar[4]High sensitivity.[4]Restricted to hemoglobin solutions, potential for interference from other oxidizing or reducing agents.

Cross-Reactivity Studies

A critical aspect of any analytical assay is its specificity. The following table provides a summary of known cross-reactivities for the discussed assays. It is important to note that the extent of interference can be concentration-dependent and may vary with the specific experimental conditions.

Assay Interfering Substance Effect Mitigation Strategies
Dithiocarbamate-Copper Complex Assay Other copper-chelating moleculesMay compete with dithiocarbamate for copper binding, leading to inaccurate NO quantification.Use of excess dithiocarbamate, validation with known standards.
EPR with Fe(II)-Dithiocarbamate Complexes Superoxide (O₂⁻)Can oxidize the Fe(II) in the spin trap to Fe(III), which has a different reactivity with NO.[6]Use of superoxide dismutase (SOD) in the assay mixture.
Nitroxyl (HNO)Fe(II)-MGD is selective for NO over HNO, but Fe(III)-MGD can react with both.[5]Control the redox state of the iron in the spin trap.
Griess Assay Nitrite (NO₂⁻)The assay directly measures nitrite, so pre-existing nitrite in the sample will lead to an overestimation of NO production.Measurement of a baseline nitrite level before the experiment.
Nitrate (NO₃⁻)If nitrate reductase is used to convert nitrate to nitrite for total NOx measurement, pre-existing nitrate will contribute to the signal.Measurement with and without nitrate reductase to differentiate between nitrite and total NOx.
Peroxynitrite (ONOO⁻)Can decompose to yield products that may react with the Griess reagent.Use of peroxynitrite scavengers, though this may also affect NO levels.
Ascorbate, Thiols (e.g., glutathione)Can interfere with the diazotization reaction.[5]Deproteinization of the sample (e.g., using zinc sulfate) can reduce interference.[5]
HemolysisRelease of hemoglobin can interfere with the colorimetric measurement.[3]Proper sample handling to avoid hemolysis.
Oxyhemoglobin Assay Other oxidizing agentsCan oxidize oxyhemoglobin to methemoglobin, leading to a false-positive signal.Use of appropriate controls and validation with known NO donors.
Other reducing agentsCan reduce methemoglobin back to oxyhemoglobin, leading to an underestimation of NO.Use of appropriate controls.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable results. Below are the methodologies for the key experiments discussed in this guide.

Dithiocarbamate-Copper Complex Assay for Nitric Oxide Detection

This method is based on the formation of a stable and colored nitrosyl-copper-dithiocarbamate complex.

Materials:

  • Copper(II) salt solution (e.g., CuSO₄)

  • Dithiocarbamate solution (e.g., sodium diethyldithiocarbamate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sample containing nitric oxide

  • Spectrophotometer

Procedure:

  • Prepare a fresh solution of the copper(II)-dithiocarbamate complex by mixing the copper salt and dithiocarbamate solutions in PBS.

  • Add the sample containing nitric oxide to the copper-dithiocarbamate solution.

  • Incubate the mixture at room temperature for a specified period to allow for the formation of the nitrosyl-copper-dithiocarbamate complex.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the complex (typically around 350-450 nm).

  • Quantify the nitric oxide concentration by comparing the absorbance to a standard curve generated with a known NO donor.

EPR Spectroscopy with Fe(II)-Dithiocarbamate Complexes for NO Trapping

This technique offers high specificity and sensitivity for the detection of NO.

Materials:

  • Ferrous salt solution (e.g., FeSO₄)

  • Dithiocarbamate ligand solution (e.g., N-methyl-D-glucamine dithiocarbamate - MGD, or diethyldithiocarbamate - DETC)

  • Chelating agent (e.g., citrate) to maintain iron solubility

  • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

  • Sample containing nitric oxide

  • EPR spectrometer

Procedure:

  • Prepare the Fe(II)-dithiocarbamate spin trap solution by mixing the ferrous salt, dithiocarbamate ligand, and chelating agent in deoxygenated PBS. It is crucial to work under anaerobic or low-oxygen conditions to prevent the oxidation of Fe(II).

  • Introduce the sample containing nitric oxide to the spin trap solution.

  • Transfer the mixture to a suitable EPR sample tube.

  • Record the EPR spectrum at room temperature or low temperature (e.g., 77 K) to detect the characteristic triplet signal of the NO-Fe(II)-dithiocarbamate adduct.

  • Quantify the NO concentration by comparing the signal intensity to a standard curve generated with a known concentration of the NO-adduct.

Griess Assay for Nitrite and Nitrate Determination

This is an indirect method for estimating NO production.

Materials:

  • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic buffer.

  • Nitrate reductase (optional, for total NOx measurement)

  • NADPH (optional, as a cofactor for nitrate reductase)

  • Sample (e.g., cell culture supernatant, plasma)

  • Nitrite and nitrate standards

  • Microplate reader

Procedure:

  • Sample Preparation: Deproteinize samples if necessary using zinc sulfate.

  • Nitrate Reduction (Optional): To measure total NOx, incubate the sample with nitrate reductase and NADPH to convert nitrate to nitrite.

  • Griess Reaction: Add the Griess reagent to the samples and standards in a microplate.

  • Incubate at room temperature for 15-30 minutes in the dark to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Oxyhemoglobin Assay for Nitric Oxide Measurement

This assay is based on the NO-mediated oxidation of oxyhemoglobin.

Materials:

  • Oxyhemoglobin solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sample containing nitric oxide

  • Spectrophotometer

Procedure:

  • Prepare a fresh solution of oxyhemoglobin in PBS.

  • Add the sample containing nitric oxide to the oxyhemoglobin solution.

  • Immediately monitor the change in absorbance at two wavelengths, typically 401 nm (for methemoglobin formation) and 421 nm (for oxyhemoglobin disappearance).

  • Calculate the rate of NO production from the rate of change in absorbance, using the differential extinction coefficient between methemoglobin and oxyhemoglobin.

Visualizing the Methodologies

To further clarify the experimental workflows and the underlying principles of these assays, the following diagrams are provided.

Nitric_Oxide_Detection_Workflow cluster_DTC_Cu Dithiocarbamate-Copper Assay cluster_EPR EPR with Fe(II)-DTC cluster_Griess Griess Assay cluster_OxyHb Oxyhemoglobin Assay DTC_Cu_Start Sample + Cu(II)-DTC Complex DTC_Cu_Incubate Incubation DTC_Cu_Start->DTC_Cu_Incubate Formation of Nitrosyl-Cu-DTC DTC_Cu_Measure Spectrophotometry DTC_Cu_Incubate->DTC_Cu_Measure EPR_Start Sample + Fe(II)-DTC Spin Trap EPR_Measure EPR Spectroscopy EPR_Start->EPR_Measure Formation of Paramagnetic Adduct Griess_Start Sample (NO -> NO₂⁻/NO₃⁻) Griess_Reduce Nitrate Reduction (optional) Griess_Start->Griess_Reduce Griess_Reagent Add Griess Reagent Griess_Start->Griess_Reagent Griess_Reduce->Griess_Reagent Griess_Measure Colorimetric Measurement Griess_Reagent->Griess_Measure OxyHb_Start Sample + Oxyhemoglobin OxyHb_Measure Spectrophotometry (ΔAbs) OxyHb_Start->OxyHb_Measure OxyHb -> MetHb

Caption: Experimental workflows for different nitric oxide detection assays.

Griess_Reaction_Pathway NO Nitric Oxide (NO) Oxidation Oxidation NO->Oxidation Nitrite Nitrite (NO₂⁻) Oxidation->Nitrite Diazonium Diazonium Salt Nitrite->Diazonium + Sulfanilamide (acidic) Sulfanilamide Sulfanilamide AzoDye Azo Dye (Colored) Diazonium->AzoDye + NED NED N-(1-naphthyl)ethylenediamine

Caption: Signaling pathway of the Griess reaction for nitrite detection.

EPR_Spin_Trapping NO Nitric Oxide (NO) Adduct NO-Fe(II)-Dithiocarbamate (Paramagnetic Adduct) NO->Adduct Fe_DTC Fe(II)-Dithiocarbamate (Spin Trap) Fe_DTC->Adduct EPR EPR Detection Adduct->EPR

Caption: Principle of nitric oxide detection by EPR spin trapping.

By carefully considering the information presented in this guide, researchers can make informed decisions about the most suitable assay for their specific research questions, ensuring the generation of accurate and reliable data on nitric oxide and related reactive species.

References

Performance of Piperazine-1-Carbodithioate Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperazine-1-carbodithioate derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of DNA damage, cell cycle arrest at the G2/M phase, and the initiation of apoptosis through the intrinsic mitochondrial pathway. The cytotoxic effects of these compounds, as measured by IC50 values, are in the low micromolar range for several derivatives, indicating potent anticancer potential. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Comparative Antiproliferative Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of various piperazine-1-carbodithioate derivatives against a panel of human cancer cell lines. For context, the performance of established anticancer drugs, cisplatin and sunitinib, is included where available.

Table 1: IC50 Values (μM) of 2,4-Diaminoquinazoline Derivatives of 4-Substituted-Piperazine-1-carbodithioate [1][2]

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HT29 (Colorectal)HCT-116 (Colorectal)
8f 1.582.271.932.141.86
8m 1.843.272.562.982.05
8q 1.474.682.313.151.92
Cisplatin9.812.56.415.27.9

Table 2: IC50 Values (μM) of Indolin-2-one Derivatives of Piperazine-1-carbothiohydrazide [3]

CompoundA549 (Lung)HCT-116 (Colorectal)
6d 3.59-
6l 5.584.57
5f -3.49
Sunitinib-Comparable

Table 3: Cytotoxicity of Metal Complexes of 4-(ethoxycarbonyl)piperazine-1-carbodithioate against Dalton's Lymphoma (DL) Cells [4]

CompoundIC50 (μg/mL)
[Co(ecpcdt)3] (1) < 3.82
[Cu(ecpcdt)2] (3) 3.82
[Ni(ecpcdt)2] (2) > 5
[Zn(ecpcdt)2] (4) > 5
Cisplatin> 3.82

Experimental Protocols

The data presented in this guide is primarily derived from standard in vitro assays designed to assess cytotoxicity and the mechanism of cell death.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the piperazine-1-carbodithioate derivatives was predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (piperazine-1-carbodithioate derivatives or comparator drugs) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Cell Cycle Analysis

To determine the effect of the compounds on cell cycle progression, flow cytometry analysis is performed.

Protocol Outline:

  • Treatment: Cells are treated with the test compound at its approximate IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assays

The induction of apoptosis is a key indicator of anticancer activity.

  • Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Western Blot Analysis: This technique is used to measure the expression levels of key apoptosis-related proteins such as caspases (e.g., caspase-3, caspase-9), Bax, and Bcl-2. An increase in the expression of pro-apoptotic proteins (Bax, cleaved caspases) and a decrease in anti-apoptotic proteins (Bcl-2) are indicative of apoptosis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by piperazine-1-carbodithioate derivatives and a typical experimental workflow for their evaluation.

G cluster_0 Experimental Workflow for In Vitro Evaluation A Cancer Cell Culture B Treatment with Piperazine-1-carbodithioate Derivatives A->B C MTT Assay for Cell Viability (IC50) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assays (Annexin V/PI, Western Blot) B->E F Data Analysis and Interpretation C->F D->F E->F

Caption: A typical experimental workflow for assessing the anticancer properties of novel compounds.

G cluster_1 Proposed Mechanism of Action: Apoptosis Induction Compound Piperazine-1-carbodithioate Derivative Mitochondria Mitochondria Compound->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 CytoC Cytochrome c Release Bax->CytoC promotes Bcl2->CytoC inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic mitochondrial pathway of apoptosis induced by piperazine-1-carbodithioate derivatives.

G cluster_2 Proposed Mechanism of Action: Cell Cycle Arrest Compound Piperazine-1-carbodithioate Derivative DNA_Damage DNA Damage Compound->DNA_Damage G2M_Checkpoint G2/M Checkpoint Activation DNA_Damage->G2M_Checkpoint Cell_Cycle_Arrest Cell Cycle Arrest at G2/M G2M_Checkpoint->Cell_Cycle_Arrest

Caption: Induction of G2/M cell cycle arrest via DNA damage by piperazine-1-carbodithioate derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sodium 4-Methylpiperazine-1-Carbodithioate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of sodium 4-methylpiperazine-1-carbodithioate, a dithiocarbamate compound. Adherence to these procedures will mitigate risks and ensure the safe handling of this chemical from receipt to disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and related dithiocarbamate compounds.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential decomposition products.

In case of a spill: Isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Hazard Summary

The primary hazards associated with this compound are related to its reactivity, particularly with acids, and its potential decomposition products.

Hazard TypeDescriptionMitigation Measures
Chemical Reactivity Incompatible with strong acids and oxidizing agents. Contact with acids can lead to the rapid decomposition and release of toxic and flammable gases.Store away from acids and oxidizers. Do not mix with acidic waste streams.
Decomposition Products Thermal decomposition or reaction with acids can produce toxic and flammable gases, including carbon disulfide (CS₂) and hydrogen sulfide (H₂S), as well as oxides of nitrogen (NOx) and sulfur (SOx).Handle in a well-ventilated area or fume hood. Avoid heating the compound.
Health Hazards While specific toxicity data for this compound is limited, dithiocarbamates as a class can be harmful if inhaled, ingested, or absorbed through the skin.Wear appropriate PPE. Avoid creating dust. Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on the general chemical properties of dithiocarbamates and aims to prevent the generation of hazardous decomposition products.

  • Waste Identification and Segregation:

    • Label a dedicated waste container clearly as "this compound Waste."

    • Do not mix this waste with any other chemical waste, especially acidic waste.

  • Container Selection:

    • Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum).

    • Ensure the container is in good condition, with no cracks or leaks.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the designated container. Avoid creating dust.

    • If the compound is in solution, ensure the solvent is compatible with the container material. Do not mix with acidic solutions.

  • Neutralization (if applicable and permitted by institutional policy):

    • For small residual amounts in laboratory glassware, a careful neutralization and decomposition process can be considered. This should only be performed by trained personnel in a fume hood.

    • A dilute solution of sodium hypochlorite (bleach) can be used to oxidize the dithiocarbamate. This should be done slowly and with caution, as the reaction can be exothermic.

    • Alternatively, for some dithiocarbamates, treatment with a dilute base (e.g., sodium hydroxide) can promote hydrolysis to less hazardous products. However, the specific reaction products for this compound under these conditions are not well-documented.

    • It is strongly recommended to consult with your institution's EHS department before attempting any chemical treatment of this waste.

  • Storage Pending Disposal:

    • Seal the waste container tightly.

    • Store the container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from acids, oxidizing agents, and sources of heat or ignition.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Provide the waste manifest with the accurate chemical name and any known hazard information.

    • The recommended final disposal method is high-temperature incineration at a permitted hazardous waste facility.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound Waste is_mixed Is the waste mixed with other chemicals? start->is_mixed is_acidic Is the other chemical acidic? is_mixed->is_acidic Yes segregate Segregate into a dedicated, labeled, and sealed HDPE container. is_mixed->segregate No is_acidic->segregate No contact_ehs_mixed Contact EHS immediately. Provide details of the mixture. DO NOT ATTEMPT TO TREAT. is_acidic->contact_ehs_mixed Yes store Store in a designated hazardous waste area away from acids and oxidizers. segregate->store arrange_pickup Arrange for pickup by EHS or a licensed waste contractor. store->arrange_pickup end End: Proper Disposal arrange_pickup->end

Caption: Decision workflow for the disposal of this compound.

By following these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns regarding chemical waste disposal.

References

Essential Safety and Logistics for Handling Sodium 4-Methylpiperazine-1-Carbodithioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of sodium 4-methylpiperazine-1-carbodithioate. The following procedural guidance is based on the known hazards of analogous dithiocarbamate compounds and is intended to ensure the safe management of this substance in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or GlassesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][3][4]
Face ShieldRecommended when there is a risk of splashing.
Skin Protection Chemical-Resistant GlovesImpermeable gloves (e.g., nitrile rubber) should be worn. Avoid natural latex rubber gloves as they may contain dithiocarbamates.[5]
Laboratory CoatTo prevent skin contact.[6]
Protective ClothingWear appropriate clothing to prevent skin exposure.[1][2][4]
Respiratory Protection Dust Respirator or Approved RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated.[1][2][6]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[1] Do not breathe dust or vapors.[7]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[8]

  • Static Discharge: Take measures to prevent the buildup of electrostatic charge.[9]

Storage:

  • Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.[1][6]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[10] Dithiocarbamates can react with acids to produce flammable and toxic gases.[10]

Emergency Procedures

In case of exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[1][2][6]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Spills and Leaks:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE and contain the spill.

  • Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[1] Clean the spill area with soap and water.

Disposal Plan

  • Waste Characterization: Dispose of this compound as hazardous waste.

  • Disposal Method: Waste disposal should be conducted by a licensed chemical waste disposal company. Do not allow the chemical to enter drains or waterways.[7] Dithiocarbamates are known to be toxic to aquatic life.[2] Incineration is a possible disposal method, but it must be performed in a facility equipped with appropriate emission controls.

Safety Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

Safety Workflow for Handling this compound A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh and Handle Chemical C->D E Spill or Exposure Event? D->E F Follow Emergency Procedures E->F Yes G Continue Experiment E->G No I Dispose of Waste Properly F->I H Decontaminate Workspace & Glassware G->H H->I J Remove PPE & Wash Hands I->J K End of Procedure J->K

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.